molecular formula C18H16N2O4 B15582908 SSR128129E free acid

SSR128129E free acid

Cat. No.: B15582908
M. Wt: 324.3 g/mol
InChI Key: SNMCWIDCSPHZRD-UHFFFAOYSA-N
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Description

2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoic acid is an aminobenzoic acid that is anthranilic acid substituted at position 5 by a (1-methoxy-2-methylindolizin-3-yl)carbonyl group. It has a role as an antineoplastic agent and a fibroblast growth factor receptor antagonist. It is a member of indolizines, an aminobenzoic acid, an aromatic ether and an aromatic ketone. It is functionally related to an anthranilic acid. It is a conjugate acid of a 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23/h3-9H,19H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMCWIDCSPHZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Function of SSR128129E Free Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the function of SSR128129E free acid, a novel allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR). The information presented herein is intended to support research and development efforts in oncology and other fields where FGFR signaling is a key therapeutic target.

Core Mechanism of Action

SSR128129E is a small-molecule, orally available, allosteric inhibitor of FGFR signaling.[1][2][3][4][5] Unlike traditional tyrosine kinase inhibitors that target the intracellular kinase domain, SSR128129E binds to the extracellular part of the FGFR.[1][2][5] This extracellular binding does not compete with the natural ligand, Fibroblast Growth Factor (FGF), for its binding site.[1][5] Instead, SSR128129E acts allosterically to inhibit FGF-induced signaling pathways that are linked to receptor internalization.[1][5] This unique mechanism of action has been elucidated through a combination of crystallography, nuclear magnetic resonance, and molecular dynamics simulations.[1]

The binding of SSR128129E to the extracellular domain of FGFR induces a conformational change that prevents the proper internalization of the receptor upon FGF binding.[5] This disruption of receptor trafficking is a key aspect of its inhibitory function. SSR128129E is a pan-FGFR inhibitor, demonstrating activity against FGFR1, FGFR2, FGFR3, and FGFR4.[3][4]

Quantitative Analysis of In Vitro Efficacy

SSR128129E has demonstrated potent inhibitory activity across a range of in vitro assays, targeting key cellular processes involved in cancer progression and angiogenesis.

ParameterTarget/ProcessCell Line/SystemValueReference
IC50 FGFR1Biochemical Assay1.9 µM[2][6]
IC50 FGF2-induced Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)31 ± 1.6 nM[2][4]
IC50 FGF2-induced Endothelial Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)15.2 ± 4.5 nM[2][4]
IC50 Range FGF2-induced FGFR StimulationNot Specified15-28 nM[3]

In Vivo Efficacy and Anti-Tumor Activity

Oral administration of SSR128129E has shown significant anti-tumor and anti-angiogenic effects in various preclinical cancer models.

Cancer ModelDosing RegimenKey FindingsReference
Orthotopic Panc02 Pancreatic Tumors30 mg/kg/day44% inhibition of tumor growth.[2][2]
Lewis Lung Carcinoma30 mg/kg/day53% reduction in tumor size and 40% reduction in tumor weight.[2][2]
Subcutaneous CT26 Colon TumorsNot Specified34% inhibition of tumor growth.[2][2]
Multidrug-Resistant MCF7/ADR Breast Cancer XenograftNot Specified40% inhibition of tumor growth.[2][2]
Panc02-FGFR1 Pancreatic Tumors30 mg/kg/day + RadiotherapySignificantly decreased microvessel density; 40% decrease in tumor size with combination therapy.[7][7]

Signaling Pathways and Experimental Workflows

Allosteric Inhibition of FGFR Signaling Pathway

The following diagram illustrates the mechanism of action of SSR128129E in the context of the FGFR signaling pathway.

SSR128129E_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR_EC FGFR (Extracellular Domain) FGF->FGFR_EC Binds SSR128129E SSR128129E SSR128129E->FGFR_EC Allosteric Binding Block X FGFR_TM FGFR (Transmembrane Domain) FGFR_EC->FGFR_TM FGFR_IC FGFR (Intracellular Kinase Domain) FGFR_TM->FGFR_IC P1 Receptor Dimerization & Phosphorylation FGFR_IC->P1 Activation P2 Downstream Signaling (e.g., RAS-MAPK) P1->P2 Internalization Receptor Internalization P1->Internalization P3 Cellular Responses (Proliferation, Migration, Angiogenesis) P2->P3 Block->Internalization Inhibits

Caption: Allosteric inhibition of FGFR signaling by SSR128129E.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of SSR128129E.

In_Vitro_Workflow cluster_assays Efficacy Assays A Cell Seeding (e.g., HUVECs) B Serum Starvation A->B C Treatment with SSR128129E B->C D Stimulation with FGF2 C->D E Incubation D->E Proliferation Proliferation Assay (e.g., MTS/XTT) E->Proliferation Migration Migration Assay (e.g., Transwell) E->Migration Angiogenesis Tube Formation Assay E->Angiogenesis F Data Analysis (IC50 Determination) Proliferation->F Migration->F Angiogenesis->F

Caption: Experimental workflow for in vitro efficacy assessment.

Detailed Experimental Protocols

FGFR1 Inhibition Assay (Biochemical)
  • Principle: To determine the direct inhibitory effect of SSR128129E on the enzymatic activity of the FGFR1 kinase domain.

  • Methodology:

    • A recombinant human FGFR1 kinase domain is incubated with a specific peptide substrate and ATP.

    • SSR128129E at various concentrations is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a phosphospecific antibody-based ELISA or a radiometric assay.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Endothelial Cell Proliferation Assay
  • Principle: To assess the ability of SSR128129E to inhibit FGF2-induced proliferation of endothelial cells.

  • Methodology:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then serum-starved for a period (e.g., 4-6 hours) to synchronize their cell cycle.

    • Cells are pre-treated with various concentrations of SSR128129E for a specified time (e.g., 1 hour).

    • FGF2 (e.g., 10 ng/mL) is added to stimulate cell proliferation.

    • After an incubation period (e.g., 48-72 hours), cell viability and proliferation are assessed using a colorimetric assay such as MTS or XTT, or by direct cell counting.

    • The IC50 value is determined from the dose-response curve.

Endothelial Cell Migration Assay
  • Principle: To evaluate the effect of SSR128129E on the migration of endothelial cells towards an FGF2 chemoattractant.

  • Methodology:

    • A transwell migration assay is typically used, with a porous membrane separating the upper and lower chambers.

    • HUVECs, pre-treated with different concentrations of SSR128129E, are seeded in the upper chamber in serum-free media.

    • The lower chamber contains media supplemented with FGF2 as the chemoattractant.

    • The cells are allowed to migrate through the pores of the membrane for a set time (e.g., 4-6 hours).

    • Non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

    • The IC50 for migration inhibition is calculated based on the reduction in the number of migrated cells.

In Vivo Tumor Xenograft Studies
  • Principle: To assess the anti-tumor efficacy of SSR128129E in a living organism.

  • Methodology:

    • Immuno-compromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells (e.g., Panc02, CT26).

    • Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.

    • SSR128129E is administered orally at a specified dose and schedule (e.g., 30 mg/kg/day).

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • At the end of the study, tumors are excised, weighed, and may be further analyzed for biomarkers of drug activity (e.g., microvessel density).

    • The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

This technical guide provides a foundational understanding of the function and evaluation of this compound. For further detailed information, including specific experimental conditions and raw data, consulting the primary research articles is recommended.

References

The Allosteric FGFR Inhibitor SSR128129E: A Technical Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR128129E is a potent, orally bioavailable, allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling. Unlike traditional tyrosine kinase inhibitors that target the intracellular ATP-binding site, SSR128129E binds to the extracellular domain of the receptor, representing a distinct class of FGFR antagonists. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of the free acid form of SSR128129E, 2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoic acid. It includes a compilation of its biological activity, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows.

Discovery and Mechanism of Action

SSR128129E was identified as a small molecule that inhibits FGFR signaling in a non-competitive manner with respect to the natural FGF ligand.[1] It acts as an allosteric inhibitor by binding to the extracellular part of the FGFR.[1][2] This binding induces a conformational change in the receptor, which in turn prevents the FGF-induced receptor internalization necessary for downstream signaling.[1] This unique mechanism of action has been elucidated through a combination of techniques including crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and site-directed mutagenesis.[1]

The chemical name of the active free acid is 2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoic acid. The more commonly referred to SSR128129E is the sodium salt of this acid.

FGF Signaling Pathway and SSR128129E's Point of Intervention

The canonical FGF signaling pathway is initiated by the binding of an FGF ligand and a heparan sulfate (B86663) proteoglycan (HSPG) co-receptor to the extracellular domain of an FGFR. This leads to receptor dimerization, autophosphorylation of the intracellular kinase domains, and subsequent activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] SSR128129E intervenes at the very initial step of this process by binding to the extracellular domain, thereby preventing the conformational changes required for receptor dimerization and internalization.

FGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (Extracellular Domain) FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor SSR128129E SSR128129E SSR128129E->FGFR Allosteric Inhibition FGFR_dimer FGFR Dimer (Internalized) FGFR->FGFR_dimer Dimerization & Internalization P1 RAS-MAPK Pathway FGFR_dimer->P1 P2 PI3K-AKT Pathway FGFR_dimer->P2 Proliferation Cell Proliferation, Survival, etc. P1->Proliferation P2->Proliferation

Synthesis of 2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoic acid

While a detailed, step-by-step synthesis protocol for 2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoic acid is not publicly available in the searched literature, the synthesis of a key precursor, 2-amino-5-methoxybenzoic acid, has been described.[5][6][7] The synthesis of the final compound would involve the coupling of this benzoic acid derivative with a suitably functionalized 1-methoxy-2-methylindolizine (B1600127) core.

A plausible synthetic route, based on related syntheses, is outlined below. This should be considered a hypothetical pathway and would require experimental validation.

Synthesis_Workflow A 2-Amino-5-methoxybenzoic acid C Peptide Coupling A->C B 1-Methoxy-2-methylindolizine-3-carboxylic acid (or activated derivative) B->C D 2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoic acid (SSR128129E Free Acid) C->D Amide bond formation F SSR128129E (Sodium Salt) D->F E Sodium Hydroxide or other base E->F Salt formation

Quantitative Data

SSR128129E demonstrates potent inhibitory activity against FGFRs in the nanomolar range in cellular assays. The following tables summarize the available quantitative data for its biological activity.

Table 1: In Vitro Inhibitory Activity of SSR128129E

Target/AssayCell LineLigandIC50 (nM)Reference
FGFR1 (Biochemical)--1900[8]
FGF2-induced ProliferationHUVECFGF231 ± 1.6[9]
FGF2-induced MigrationHUVECFGF215.2 ± 4.5[9]
FGFR Stimulation (general)-FGF215 - 28[10]

Table 2: In Vivo Efficacy of SSR128129E

Tumor ModelCell LineDoseEffectReference
Orthotopic PancreaticPanc0230 mg/kg/day (oral)44% inhibition of tumor growth[9]
Mammary Carcinoma4T130 mg/kg/day (oral)53% reduction in tumor size, 40% reduction in tumor weight[9]
Subcutaneous ColonCT2630 mg/kg/day (oral)34% inhibition of tumor growth[9]
Multidrug Resistant BreastMCF7/ADR30 mg/kg/day (oral)40% inhibition of tumor growth[9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used in the characterization of SSR128129E.

Cell Proliferation Assay

This protocol is a standard method to assess the effect of a compound on cell growth.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in M199 medium supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, 30 mg/L endothelial cell growth factor, 10 units/mL heparin, and antibiotics.

  • Starvation: Cells are starved overnight in a growth factor-depleted medium containing 2% FBS.

  • Treatment: Cells are stimulated with 10 ng/mL of basic fibroblast growth factor (bFGF or FGF2) in the presence of varying concentrations of SSR128129E or DMSO as a vehicle control.

  • Incubation: The cells are incubated for 24 hours.

  • Proliferation Assessment: [³H]thymidine (1 µCi/mL) is added to the culture for the last 2 hours of incubation. The incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells is measured using a scintillation counter. The results are expressed as a percentage of the proliferation observed in the control (FGF2-stimulated, DMSO-treated) cells.[11]

Cell_Proliferation_Assay_Workflow A Culture HUVECs B Starve cells overnight A->B C Treat with FGF2 and SSR128129E/DMSO B->C D Incubate for 24 hours C->D E Add [³H]thymidine D->E F Incubate for 2 hours E->F G Measure thymidine incorporation F->G H Calculate IC50 G->H

In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Anesthetized BALB/c mice are inoculated with murine 4T1 mammary carcinoma cells.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. On day 5 post-inoculation, mice are randomized into treatment and control groups based on tumor volume.

  • Treatment Administration: SSR128129E is administered daily via oral gavage at a dose of 30 mg/kg. The control group receives the vehicle (e.g., 0.6% methylcellulose).

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The experiment is terminated on a predetermined day (e.g., day 21).

  • Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Lungs can also be dissected to count metastatic nodules.[9]

Protein Crystallography (General Protocol Outline)

Obtaining a crystal structure of a protein-ligand complex provides atomic-level insights into the binding mode.

  • Protein Expression and Purification: The extracellular domain of the target FGFR is expressed (e.g., in insect or mammalian cells) and purified to high homogeneity.

  • Complex Formation: The purified FGFR is incubated with a molar excess of this compound to ensure saturation of the binding site.

  • Crystallization Screening: The protein-ligand complex is subjected to a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like vapor diffusion (hanging or sitting drop).

  • Crystal Optimization: Conditions that yield initial microcrystals are optimized to obtain larger, diffraction-quality crystals.

  • X-ray Diffraction Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.[12][13]

NMR Spectroscopy for Protein-Ligand Interaction (General Protocol Outline)

NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution.

  • Protein Preparation: A sample of uniformly ¹⁵N-labeled FGFR extracellular domain is prepared in a suitable NMR buffer.

  • Ligand Preparation: A stock solution of this compound is prepared in a deuterated solvent.

  • NMR Titration: A series of 2D ¹H-¹⁵N HSQC spectra of the protein are recorded upon titration with increasing concentrations of the ligand.

  • Data Analysis: Changes in the chemical shifts and/or intensities of the protein's amide signals upon ligand binding are monitored. These changes, known as chemical shift perturbations (CSPs), are mapped onto the protein's structure to identify the binding site. The dissociation constant (Kd) can also be determined by analyzing the titration curves.[11][14][15][16]

Conclusion

SSR128129E represents a significant advancement in the field of FGFR-targeted therapies due to its unique allosteric mechanism of action. By targeting the extracellular domain, it offers a differentiated approach compared to conventional kinase inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on this and other allosteric modulators of receptor tyrosine kinases. Further research into the synthesis of the free acid form and a more extensive characterization of its activity across a wider range of cancer models will be crucial for its continued development.

References

Allosteric Inhibition of FGFR1 by SSR128129E Free Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) by the small molecule inhibitor, SSR128129E free acid. SSR128129E is a potent, orally available, and selective allosteric inhibitor of FGFR signaling.[1][2][3] Unlike traditional orthosteric inhibitors that compete with endogenous ligands, SSR128129E binds to a topographically distinct site on the extracellular domain of the FGFR, inducing a conformational change that prevents receptor internalization and subsequent downstream signaling.[1][4][5] This unique mechanism of action offers potential advantages in terms of selectivity and the ability to overcome resistance mechanisms associated with ATP-competitive inhibitors.[4]

Core Mechanism of Action

SSR128129E acts as a non-competitive inhibitor of FGF binding.[1] Structural and biophysical studies, including crystallography, nuclear magnetic resonance (NMR), and molecular dynamics simulations, have elucidated that SSR128129E binds to the extracellular part of the FGFR.[1][6] This binding event induces a conformational change in the receptor that inhibits FGF-induced signaling cascades, a process linked to the prevention of FGFR internalization.[1][7] This allosteric modulation effectively blocks the cellular responses mediated by FGFR1-4.[2][8]

Quantitative Analysis of Inhibition

The inhibitory activity of SSR128129E has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data for the free acid form of SSR128129E.

Biochemical Assay Target IC50 Reference
Kinase AssayFGFR11.9 µM[2][9]
Cell-Based Assays Cell Line FGF-Stimulated Process IC50 Reference
Human Umbilical Vein Endothelial Cells (HUVECs)HUVECsProliferation (FGF2-induced)31 ± 1.6 nM[2][9]
Human Umbilical Vein Endothelial Cells (HUVECs)HUVECsMigration (FGF2-induced)15.2 ± 4.5 nM[2][9]
Murine Pancreatic AdenocarcinomaPanc02Proliferation (FGF7-induced)Not specified[2]
Murine Pancreatic AdenocarcinomaPanc02Migration (FGF7-induced)Not specified[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FGFR1 signaling pathway, the mechanism of SSR128129E inhibition, and a general workflow for assessing its inhibitory activity.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds Dimerization Receptor Dimerization FGFR1->Dimerization Autophosphorylation Trans-autophosphorylation Dimerization->Autophosphorylation FRS2 FRS2 Autophosphorylation->FRS2 Phosphorylates PLCg PLCγ Autophosphorylation->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Responses (Proliferation, Migration, Survival) ERK->Cellular_Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca2+ Release IP3->Ca_release PKC->Cellular_Response Ca_release->Cellular_Response

Figure 1: Simplified FGFR1 Signaling Pathway.

SSR128129E_Inhibition SSR128129E SSR128129E FGFR1_ext FGFR1 (Extracellular Domain) SSR128129E->FGFR1_ext Binds to allosteric site Conformational_Change Allosteric Conformational Change FGFR1_ext->Conformational_Change Internalization_Blocked FGFR Internalization Blocked Conformational_Change->Internalization_Blocked Downstream_Signaling_Blocked Downstream Signaling Inhibited Internalization_Blocked->Downstream_Signaling_Blocked FGF FGF Ligand FGF->FGFR1_ext Binding not competitively inhibited

Figure 2: Mechanism of Allosteric Inhibition by SSR128129E.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HUVECs) Start->Cell_Culture Starvation Serum Starvation Cell_Culture->Starvation Treatment Treatment: - Control - FGF - FGF + SSR128129E Starvation->Treatment Incubation Incubation Treatment->Incubation Assay Perform Assay Incubation->Assay Proliferation Proliferation Assay ([3H]-Thymidine Inc.) Assay->Proliferation Migration Migration Assay (Boyden Chamber) Assay->Migration Signaling Signaling Analysis (Western Blot for p-FRS2, p-ERK) Assay->Signaling Data_Analysis Data Analysis (IC50 Calculation) Proliferation->Data_Analysis Migration->Data_Analysis Signaling->Data_Analysis End End Data_Analysis->End

Figure 3: General Experimental Workflow for Cellular Assays.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the characterization of SSR128129E.

Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in M199 medium supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, 30 mg/L endothelial cell growth factor supplements (EGCS), and 10 units/mL heparin.[9] Cells are typically used between passages two and five.[9]

  • Starvation: To synchronize the cells and reduce basal proliferation rates, HUVECs are starved overnight in a growth factor-depleted M199 medium containing 2% FBS.[9]

  • Treatment: Starved cells are then stimulated with 10 ng/mL of basic fibroblast growth factor (bFGF or FGF2) in the presence of varying concentrations of SSR128129E or a vehicle control (e.g., DMSO).[9]

  • Incubation: The cells are incubated for 24 hours to allow for the mitogenic effects of FGF2 to take place.[9]

  • [3H]-Thymidine Labeling: For the final 2 hours of the incubation period, 1 µCi/mL of [3H]-thymidine is added to each well.[9] Actively proliferating cells will incorporate the radiolabeled thymidine (B127349) into their newly synthesized DNA.

  • Harvesting and Measurement: Cells are harvested, and the amount of incorporated [3H]-thymidine is measured using a scintillation counter.

  • Data Analysis: The results are expressed as a percentage of the FGF2-stimulated proliferation, and the IC50 value is calculated by fitting the data to a dose-response curve.

Cell Migration Assay (Boyden Chamber)

This assay assesses the ability of cells to migrate towards a chemoattractant.

  • Chamber Preparation: A Boyden chamber apparatus is used, which consists of two compartments separated by a microporous membrane. The lower chamber is filled with migration buffer containing a chemoattractant (e.g., FGF2).

  • Cell Seeding: HUVECs, previously starved, are seeded into the upper chamber in the presence of various concentrations of SSR128129E or a vehicle control.

  • Incubation: The chamber is incubated for a period sufficient to allow for cell migration through the membrane (typically several hours).

  • Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed and stained (e.g., with crystal violet).

  • Quantification: The number of migrated cells is quantified by microscopy.

  • Data Analysis: The results are expressed as a percentage of the FGF2-stimulated migration, and the IC50 value is determined.

Biochemical Kinase Assay

This assay directly measures the enzymatic activity of the FGFR1 kinase domain.

  • Reagents: The assay typically includes recombinant FGFR1 kinase domain, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (SSR128129E).

  • Reaction Setup: The kinase, substrate, and SSR128129E are pre-incubated in a suitable kinase buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a filter-binding assay with radiolabeled ATP or an antibody-based detection method (e.g., ELISA) using a phospho-specific antibody.

  • Data Analysis: The kinase activity is measured, and the IC50 value for SSR128129E is calculated.

Conclusion

This compound represents a novel class of FGFR inhibitors with a distinct allosteric mechanism of action. Its ability to inhibit FGFR signaling in a non-competitive manner by binding to the extracellular domain and preventing receptor internalization provides a promising strategy for targeting FGFR-driven pathologies. The quantitative data and experimental protocols summarized in this guide offer a comprehensive resource for researchers and drug developers working on the development of next-generation FGFR-targeted therapies.

References

SSR128129E: A Technical Guide to its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR128129E is a first-in-class, orally bioavailable, small-molecule allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] Unlike traditional orthosteric inhibitors that compete with fibroblast growth factor (FGF) for binding to the receptor, SSR128129E binds to the extracellular domain of FGFRs at a site distinct from the ligand-binding domain.[2][1][3] This allosteric mechanism of action leads to a unique modulation of downstream signaling, characterized by "biased antagonism." This technical guide provides an in-depth overview of the downstream signaling pathways affected by SSR128129E, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in further research and drug development.

Mechanism of Action and Affected Signaling Pathways

SSR128129E functions by inducing a conformational change in the extracellular domain of FGFRs, which in turn inhibits FGF-induced receptor internalization and subsequent downstream signaling.[2][1][4] This inhibitory effect is not universal across all FGFR-mediated pathways, a phenomenon termed "biased antagonism."[3][4] The primary signaling cascades affected are the MAPK/ERK and the PI3K/Akt pathways, while the PLCγ pathway remains largely unaffected.[3][4][5]

Inhibition of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical cascade for cell proliferation, differentiation, and survival. Upon FGF binding, FGFR autophosphorylation leads to the recruitment and phosphorylation of FGFR substrate 2 (FRS2).[5][6] Phosphorylated FRS2 acts as a docking site for the Grb2-Sos complex, which in turn activates Ras and the downstream Raf-MEK-ERK signaling cascade.

SSR128129E effectively blocks the FGF-induced phosphorylation of both FRS2 and ERK1/2.[4][6] This inhibition of the MAPK pathway is a key contributor to the anti-proliferative and anti-angiogenic effects of SSR128129E.

Attenuation of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial axis for cell survival, growth, and metabolism. While less extensively detailed in the primary literature for SSR128129E compared to the MAPK pathway, the general mechanism of FGFR-mediated PI3K/Akt activation involves FRS2 and Gab1 docking proteins, which recruit and activate PI3K. Activated PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Given that SSR128129E inhibits the initial phosphorylation of FRS2, it consequently leads to the attenuation of PI3K/Akt signaling.

Unaffected PLCγ Pathway: The Basis of Biased Antagonism

Phospholipase C gamma (PLCγ) is another direct substrate of activated FGFRs. Its activation leads to the hydrolysis of PIP2 into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation. Notably, SSR128129E does not inhibit the FGF-induced phosphorylation of PLCγ.[3][4] This selective inhibition profile, where the MAPK pathway is blocked while the PLCγ pathway is spared, is the hallmark of SSR128129E's biased antagonism. This unique characteristic may offer therapeutic advantages by selectively targeting pathogenic signaling while preserving certain physiological functions of FGFRs.

Quantitative Data

The inhibitory effects of SSR128129E have been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50).

Assay Cell Line Ligand IC50 (nM) Reference
Cell ProliferationHUVECFGF231 ± 1.6
Cell MigrationHUVECFGF215.2 ± 4.5[6]
FGFR StimulationNot SpecifiedFGF215-28

Table 1: In Vitro Inhibitory Activity of SSR128129E

Receptor Assay Type IC50 (µM) Reference
FGFR1Allosteric Inhibition1.9

Table 2: Receptor-Specific Inhibitory Activity of SSR128129E

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on SSR128129E.

Western Blot Analysis of ERK and FRS2 Phosphorylation

This protocol is designed to assess the inhibitory effect of SSR128129E on FGF-induced phosphorylation of downstream signaling proteins.

  • Cell Culture and Treatment:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines (e.g., HEK293 cells expressing FGFR2) in appropriate growth medium.[6]

    • Starve cells in serum-free medium for 16-24 hours prior to stimulation.

    • Pre-incubate cells with desired concentrations of SSR128129E or vehicle (DMSO) for 1-2 hours.

    • Stimulate cells with FGF2 (e.g., 10 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

    • Scrape cells and collect lysates. Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine protein concentration of the supernatants using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

      • Phospho-ERK1/2 (Thr202/Tyr204): 1:1000

      • Total ERK1/2: 1:1000

      • Phospho-FRS2 (Tyr196): 1:1000

      • Total FRS2: 1:1000

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect proteins using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

HUVEC Proliferation Assay

This assay measures the effect of SSR128129E on FGF2-stimulated endothelial cell proliferation.

  • Cell Seeding:

    • Coat a 96-well plate with 1% gelatin.

    • Seed HUVECs at a density of 2 x 10³ to 5 x 10³ cells per well in complete endothelial growth medium.[7][8]

    • Allow cells to adhere for 24 hours.

  • Cell Treatment:

    • Wash cells with PBS and replace the medium with serum-free medium containing various concentrations of SSR128129E or vehicle.

    • Pre-incubate for 1 hour.

    • Add FGF2 (e.g., 10 ng/mL) to the wells.

  • Proliferation Measurement (72 hours post-treatment):

    • Use a colorimetric or fluorometric assay to assess cell proliferation (e.g., MTT, WST-1, or CyQUANT assay).

    • For an MTT assay:

      • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

      • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of SSR128129E compared to the FGF2-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SSR128129E in a subcutaneous xenograft model.

  • Cell Implantation:

    • Harvest tumor cells (e.g., Panc02 pancreatic cancer cells or 4T1 breast cancer cells) from culture.[6]

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 1 x 10⁶ cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2).

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Drug Administration:

    • Prepare SSR128129E for oral administration in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer SSR128129E orally at a dose of 30 mg/kg/day.

    • Administer the vehicle to the control group.

    • Treat the mice daily for a specified period (e.g., 14-21 days).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis:

    • Compare the mean tumor volumes and weights between the treatment and control groups.

    • Calculate the tumor growth inhibition (TGI) percentage.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathways and a representative experimental workflow.

SSR128129E_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds SSR128129E SSR128129E SSR128129E->FGFR Allosterically Binds (Inhibits Internalization) FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates (Unaffected by SSR128129E) Grb2_Sos Grb2/Sos FRS2->Grb2_Sos Recruits PI3K PI3K FRS2->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ca_PKC Ca²⁺ Mobilization, PKC Activation PLCg->Ca_PKC

Caption: Downstream signaling pathways affected by SSR128129E.

Western_Blot_Workflow start Cell Culture & Starvation treatment Pre-treat with SSR128129E or Vehicle start->treatment stimulation Stimulate with FGF2 treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-ERK, p-FRS2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end Data Analysis detection->end

Caption: Experimental workflow for Western Blot analysis.

Conclusion

SSR128129E represents a novel class of FGFR inhibitors with a unique allosteric mechanism of action. Its ability to selectively inhibit the MAPK/ERK and PI3K/Akt signaling pathways while sparing the PLCγ pathway provides a valuable tool for dissecting the roles of these cascades in various physiological and pathological processes. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of SSR128129E and the development of other allosteric modulators of receptor tyrosine kinases.

References

A Deep Dive into the Allosteric Inhibition of Fibroblast Growth Factor Receptor by SSR128129E

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural and mechanistic analysis of the binding of SSR128129E, a small-molecule allosteric inhibitor, to the Fibroblast Growth Factor Receptor (FGFR). Deregulation of the FGF/FGFR signaling network is a key factor in the progression of various cancers, making it a critical target for therapeutic intervention.[1][2] SSR128129E represents a novel class of FGFR inhibitors that act not by competing with the endogenous FGF ligand, but by binding to an allosteric site on the extracellular domain of the receptor. This guide synthesizes data from crystallographic, spectroscopic, and cellular studies to provide a detailed understanding of its unique mechanism of action.

Core Mechanism of Action

SSR128129E is an orally bioavailable, extracellularly acting inhibitor that targets FGFRs 1 through 4.[3] Its mechanism is distinct from traditional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain. Instead, SSR128129E binds to the extracellular portion of the receptor, inducing a conformational change that allosterically inhibits FGF-induced signaling.[1][2] A critical consequence of this allosteric modulation is the impairment of receptor internalization, a key step for downstream signal propagation.[1][4] This mode of action has been elucidated through a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR), and molecular dynamics simulations.[1][2]

Quantitative Analysis of SSR128129E Activity

The inhibitory potency of SSR128129E has been quantified across various cellular assays. The compound effectively blocks FGF-induced cellular responses in the nanomolar range, demonstrating its potential as a therapeutic agent.

Assay TypeTarget/LigandCell TypeParameterValueReference
Cell ProliferationFGF2-inducedEndothelial Cells (HUVEC)IC5031 ± 1.6 nM[5]
Cell MigrationFGF2-inducedEndothelial Cells (HUVEC)IC5015.2 ± 4.5 nM[5]
FGFR StimulationFGF2-inducedNot SpecifiedIC5015 - 28 nM[3]
Kinase InhibitionFGFR1Biochemical AssayIC501.9 µM[5][6]

Structural Basis of Allosteric Inhibition

The structural foundation of SSR128129E's allosteric inhibition was revealed through X-ray crystallography of the FGFR2-FGF1-SSR128129E ternary complex.

Crystallographic Data
ParameterValueReference
PDB ID4J23[1][2]
MacromoleculeFGFR2 (D2-D3 domains), FGF1[1]
LigandSSR128129E[1]
MethodX-RAY DIFFRACTION[1]
Resolution3.88 Å[1]

Note: The resolution of the crystal structure is relatively low, suggesting that the precise atomic interactions are best interpreted in conjunction with data from other biophysical and computational methods.

The Binding Site

SSR128129E binds to a cryptic allosteric pocket located in the D3 immunoglobulin-like domain of the FGFR extracellular region.[4] This binding is non-competitive with the FGF ligand.[1][2] Mutagenesis studies have been instrumental in identifying the key residues within this pocket that are critical for the binding of SSR128129E and its inhibitory effect. While the full list of interacting residues requires access to the primary publication's supplementary data, the location within the D3 domain is a key finding.[1] The binding of SSR128129E to this site is thought to stabilize a receptor conformation that is incompatible with the proper dimerization and internalization required for signal transduction.[4]

Signaling Pathway Modulation

The binding of FGF to FGFR, in the presence of heparan sulfate (B86663) proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers a cascade of downstream signaling. SSR128129E's allosteric inhibition leads to a phenomenon known as "biased antagonism," where it selectively blocks certain downstream pathways while leaving others unaffected.[7] Specifically, it has been shown to inhibit the phosphorylation of FRS2, a key docking protein that leads to the activation of the Ras/MAPK pathway, but does not affect the phosphorylation of PLCγ.[4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR (D2-D3 Domains) FGF->FGFR Binds HSPG HSPG HSPG->FGFR Stabilizes SSR SSR128129E SSR->FGFR Binds Allosterically FGFR_dimer FGFR Dimer (Active) FGFR->FGFR_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylates PLCg PLCγ FGFR_dimer->PLCg Phosphorylates (Not Blocked by SSR) GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Block X Block->FGFR_dimer Blocks Internalization

Caption: FGFR signaling pathway and the inhibitory action of SSR128129E.

Experimental Protocols

Detailed, step-by-step experimental protocols are critical for the replication and extension of these findings. While the full protocols are typically found in the supplementary materials of the primary publications, this section outlines the key methodologies employed in the structural analysis of SSR128129E.

Protein Expression and Purification
  • Constructs : The extracellular D2 and D3 domains of human FGFR2 were expressed, likely in a bacterial or insect cell system.

  • Purification : Standard chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography, would be used to obtain highly pure and homogenous protein for structural studies.

X-ray Crystallography
  • Crystallization : The purified FGFR2 D2-D3 protein was co-crystallized with FGF1 and SSR128129E. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the growth of diffraction-quality crystals.

  • Data Collection : Crystals were cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data were collected on a detector.

  • Structure Solution and Refinement : The structure was solved using molecular replacement, and the resulting electron density map was used to build and refine the atomic model of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Isotopically labeled (¹⁵N, ¹³C) FGFR protein domains were prepared to allow for the detection of NMR signals.

  • Titration Experiments : Unlabeled SSR128129E was titrated into the labeled protein sample.

  • Data Analysis : Chemical shift perturbations were monitored. Changes in the position of specific peaks in the NMR spectrum upon addition of the compound identify the amino acid residues in the binding interface.

Cellular Assays (Proliferation and Migration)
  • Cell Culture : Human umbilical vein endothelial cells (HUVECs) were cultured under standard conditions.

  • Stimulation : Cells were treated with various concentrations of SSR128129E before being stimulated with a pro-angiogenic factor like FGF2.

  • Measurement : Proliferation was measured using methods like BrdU incorporation or cell counting. Migration was assessed using assays such as the Boyden chamber or wound-healing assay.

  • Data Analysis : IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Experimental_Workflow cluster_protein Protein Production cluster_biophysical Biophysical & Structural Analysis cluster_cellular Cellular Validation cluster_results Data Integration & Model Expression FGFR Construct Expression Purification Protein Purification (Affinity, SEC) Expression->Purification Crystallography X-ray Crystallography (Complex with FGF1 + SSR) Purification->Crystallography NMR NMR Spectroscopy (Titration Studies) Purification->NMR Mutagenesis Site-Directed Mutagenesis Purification->Mutagenesis Binding_Site Binding Site Identification Crystallography->Binding_Site NMR->Binding_Site MD_Sim Molecular Dynamics Simulations MD_Sim->Binding_Site Cell_Assays Cell-Based Assays (Proliferation, Migration) Mechanism Allosteric Mechanism Elucidation Cell_Assays->Mechanism Mutagenesis->Binding_Site Binding_Site->Mechanism

Caption: Workflow for the structural and functional analysis of SSR128129E.

Logical_Relationship SSR SSR128129E FGFR_ECD FGFR Extracellular Domain (D3) SSR->FGFR_ECD Binds to Allosteric Site Conformation Induces Conformational Change FGFR_ECD->Conformation Internalization Prevents Receptor Internalization Conformation->Internalization Signaling Inhibits Downstream Signaling (e.g., MAPK) Internalization->Signaling Cell_Response Blocks Cellular Responses (Proliferation, Migration) Signaling->Cell_Response

Caption: Logical flow of SSR128129E's allosteric inhibition mechanism.

References

SSR128129E Free Acid: A Preclinical Overview of its Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SSR128129E free acid, a potent and orally bioavailable allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs), has demonstrated significant preclinical efficacy in a range of cancer models. By uniquely binding to the extracellular domain of FGFRs, SSR128129E disrupts the normal signaling cascade initiated by fibroblast growth factors (FGFs), which are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis. This technical guide provides an in-depth analysis of the cancers in which SSR128129E has shown therapeutic potential, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Cancers with Demonstrated Efficacy

Preclinical studies have highlighted the potential of SSR128129E in several cancer types, primarily those driven by aberrant FGFR signaling. The compound has shown notable activity in models of:

  • Glioblastoma: SSR128129E has been shown to radiosensitize radioresistant glioblastoma cells.[1]

  • Pancreatic Cancer: The compound inhibits the growth of pancreatic tumors and reduces metastasis.[2]

  • Colon Cancer: SSR128129E inhibits the growth of subcutaneous colon tumors.[2]

  • Breast Cancer: Efficacy has been demonstrated in multidrug-resistant breast cancer xenograft models.[2]

  • Lung Carcinoma: SSR128129E has been shown to delay the growth of Lewis lung carcinoma.[2]

Quantitative Efficacy Data

The anti-tumor activity of SSR128129E has been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo findings.

In Vitro Efficacy
Assay TypeCell Line/TargetLigandIC50 ValueReference
FGFR1 InhibitionFGFR1-1.9 µM[2]
Endothelial Cell ProliferationEndothelial CellsFGF231 ± 1.6 nM[2]
Endothelial Cell MigrationEndothelial CellsFGF215.2 ± 4.5 nM[2]
RadiosensitizationPanc02-FGFR1-1 µM (decreased MID from 6.1 to 4.2 Gy)

MID: Mean Inactivation Dose

In Vivo Efficacy
Cancer ModelAnimal ModelDosingEfficacyReference
Pancreatic Cancer (orthotopic Panc02)Mice30 mg/kg/day (oral)44% tumor growth inhibition[2]
Pancreatic Cancer (Panc02-FGFR1 with radiation)Syngeneic C57B6 mice30 mg/kg/day40% decrease in tumor size (combined with 2x2.5 Gy radiation)
Lewis Lung CarcinomaMice30 mg/kg/day (oral)Delayed tumor growth[2]
Colon Cancer (subcutaneous CT26)MiceNot Specified34% tumor growth inhibition[2]
Multidrug-Resistant Breast Cancer (MCF7/ADR xenograft)MiceNot Specified40% tumor growth inhibition[2]
Glioblastoma (orthotopic U87 xenograft with radiation)MiceNot SpecifiedSignificantly increased neurological sign-free survival (combined with 2x2.5 Gy radiation)[1]

Mechanism of Action and Signaling Pathways

SSR128129E functions as an allosteric inhibitor, binding to the extracellular domain of FGFRs. This binding event does not compete with FGF ligand binding but instead induces a conformational change in the receptor that prevents its internalization and subsequent downstream signaling.[3][4] This leads to the inhibition of key signaling pathways implicated in cancer progression, including the MAPK/ERK and PLCγ pathways.

SSR128129E_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR_ext FGFR (Extracellular Domain) FGF->FGFR_ext Binds SSR128129E SSR128129E SSR128129E->FGFR_ext Binds allosterically FGFR_int FGFR (Intracellular Domain) FGFR_ext->FGFR_int Activates PLCg PLCγ FGFR_int->PLCg Activates MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) FGFR_int->MAPK_pathway Activates Proliferation Cell Proliferation Angiogenesis Survival PLCg->Proliferation MAPK_pathway->Proliferation

Mechanism of Action of SSR128129E

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these preclinical findings.

In Vitro Cell Proliferation Assay
  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with a medium containing various concentrations of this compound.

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Tumor Xenograft Model
  • Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. SSR128129E is administered orally at a specified dose and schedule (e.g., 30 mg/kg/day).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.

Experimental_Workflow_Xenograft cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Cancer Cell Culture implant Implantation into Immunocompromised Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization growth->randomize treat Oral Administration of SSR128129E randomize->treat monitor Tumor & Body Weight Measurement treat->monitor endpoint Study Endpoint monitor->endpoint analyze Tumor Growth Inhibition Analysis endpoint->analyze

Workflow for In Vivo Xenograft Studies

Clinical Development Status

As of the latest available information, there are no reported human clinical trials for SSR128129E.[5] Its development appears to be in the preclinical stage.

Conclusion

This compound has demonstrated a promising preclinical profile as an allosteric inhibitor of FGFRs, with significant anti-tumor and radiosensitizing effects in various cancer models. Its unique extracellular mechanism of action offers a potential advantage over traditional tyrosine kinase inhibitors. Further investigation, particularly progression into clinical trials, will be necessary to determine its therapeutic utility in human cancers.

References

An In-depth Technical Guide to SSR128129E and Its Salt Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule SSR128129E, an allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR), and its more commonly utilized sodium salt form. This document details the key differences in their physicochemical properties, provides detailed experimental protocols for their characterization and evaluation, and visualizes the pertinent biological pathways and experimental workflows.

Core Concepts: Understanding the Difference

SSR128129E is a potent and selective, orally bioavailable allosteric inhibitor of FGFR signaling.[1][2] It binds to the extracellular domain of the FGFR, thereby inhibiting FGF-induced signaling in a non-competitive manner.[2] While the free acid form of SSR128129E (CAS 848463-13-8) is the parent active molecule, the sodium salt form (CAS 848318-25-2) is frequently used in research and development.[1] The primary distinction between the two lies in their physicochemical properties, which can significantly impact their handling, formulation, and bioavailability.[2]

Salt formation is a common strategy in drug development to enhance the aqueous solubility, dissolution rate, and stability of a parent compound.[2] For a weakly acidic compound like SSR128129E, the formation of a sodium salt generally leads to improved pharmaceutical properties.

Data Presentation: Physicochemical Properties

The following table summarizes the known and extrapolated physicochemical properties of SSR128129E free acid and its sodium salt.

PropertySSR128129E (Free Acid)SSR128129E (Sodium Salt)Reference
CAS Number 848463-13-8848318-25-2[1]
Molecular Formula C₁₈H₁₆N₂O₄C₁₈H₁₅N₂NaO₄[3]
Molecular Weight 324.33 g/mol 346.31 g/mol [3]
Appearance Yellow solid powderYellow solid powder[1]
Solubility in Water Insoluble or slightly soluble1 mg/mL[3][4]
Solubility in DMSO Soluble≥ 54 mg/mL (155.93 mM)[5]
Solubility in Ethanol (B145695) Insoluble or slightly solubleInsoluble or slightly soluble[3][4]
Stability Data not availableStable for >2 years when stored properly[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of SSR128129E and its salt form.

Synthesis of SSR128129E Sodium Salt from Free Acid

This protocol describes a general method for the conversion of the free carboxylic acid form of SSR128129E to its sodium salt.

Materials:

  • SSR128129E (free acid)

  • Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Anhydrous ethanol or other suitable organic solvent

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Dissolve a known quantity of SSR128129E (free acid) in a suitable organic solvent, such as anhydrous ethanol.

  • In a separate container, prepare a stoichiometric equivalent of a sodium base solution (e.g., 1M NaOH or a saturated solution of NaHCO₃ in water).

  • Slowly add the sodium base solution to the SSR128129E solution while stirring continuously.

  • Monitor the pH of the reaction mixture. The addition of the base should continue until a neutral pH (around 7.0) is achieved, indicating the complete formation of the salt.

  • Once the reaction is complete, remove the solvent using a rotary evaporator under reduced pressure.

  • If residual water is present, the resulting solid can be further dried by lyophilization or by drying in a vacuum oven to yield the SSR128129E sodium salt as a solid.

  • The final product should be characterized by techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Characterization of SSR128129E and its Salt Form

Standard analytical techniques should be employed to confirm the identity and purity of both the free acid and salt forms of SSR128129E.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A suitable method would involve a C18 column with a gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid).

In Vitro Efficacy Assessment: FGFR Phosphorylation Assay (Western Blot)

This protocol details the procedure to assess the inhibitory effect of SSR128129E on the phosphorylation of FGFR.

Materials:

  • Cancer cell line overexpressing FGFR (e.g., SNU-16, NCI-H1581)

  • Cell culture medium and supplements

  • SSR128129E (sodium salt, dissolved in a suitable solvent like DMSO)

  • Fibroblast Growth Factor 2 (FGF2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed the FGFR-overexpressing cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with varying concentrations of SSR128129E for 2 hours.

  • Stimulate the cells with FGF2 (e.g., 20 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total FGFR as a loading control.

In Vitro Efficacy Assessment: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of SSR128129E on the proliferation of cancer cells.[6][7][8][9]

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Cell culture medium

  • SSR128129E (sodium salt)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a range of concentrations of SSR128129E. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Efficacy Assessment: Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of orally administered SSR128129E in a mouse xenograft model.[10][11][12]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • SSR128129E (sodium salt)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer SSR128129E orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily). The control group should receive the vehicle.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the simplified FGFR signaling pathway and the point of inhibition by SSR128129E.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGF FGF Dimerization Dimerization & Autophosphorylation FGF->Dimerization HSPG HSPG HSPG->Dimerization FGFR FGFR FGFR->Dimerization SSR128129E SSR128129E SSR128129E->FGFR Allosteric Inhibition PLCg PLCγ Dimerization->PLCg FRS2 FRS2 Dimerization->FRS2 PI3K PI3K Dimerization->PI3K Cell_Response Cellular Responses (Proliferation, Survival, etc.) PLCg->Cell_Response GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: FGFR signaling pathway and allosteric inhibition by SSR128129E.

Experimental Workflow: Western Blot for p-FGFR

The diagram below outlines the key steps in the Western blot protocol to assess FGFR phosphorylation.

Western_Blot_Workflow start Start cell_culture Cell Culture & Starvation start->cell_culture treatment SSR128129E Pre-treatment cell_culture->treatment stimulation FGF2 Stimulation treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-FGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Western blot workflow for analyzing FGFR phosphorylation.

Logical Relationship: Free Acid vs. Salt Form

This diagram illustrates the relationship between the free acid and salt forms of SSR128129E and their key differing properties.

Acid_vs_Salt Free_Acid SSR128129E (Free Acid) Reaction Reaction with Sodium Base Free_Acid->Reaction Salt_Form SSR128129E (Sodium Salt) Properties Improved Physicochemical Properties Salt_Form->Properties Reaction->Salt_Form Solubility Increased Aqueous Solubility Properties->Solubility Stability Enhanced Stability Properties->Stability Bioavailability Potentially Improved Oral Bioavailability Properties->Bioavailability

Caption: Relationship between this compound and its sodium salt.

References

Methodological & Application

SSR128129E Free Acid: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is a potent and selective allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Unlike traditional orthosteric inhibitors that compete with endogenous ligands for the binding site, SSR128129E binds to the extracellular domain of FGFR, inducing a conformational change that prevents receptor dimerization and subsequent activation of downstream signaling pathways.[3][4] This unique mechanism of action makes SSR128129E a valuable tool for studying FGFR signaling and a potential therapeutic agent for cancers and other diseases driven by aberrant FGFR activity.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of SSR128129E free acid.

Mechanism of Action: Allosteric Inhibition of FGFR

SSR128129E acts as an allosteric inhibitor of FGFR1-4.[2][5] It binds to a site on the extracellular domain of the receptor, distinct from the FGF ligand-binding site.[3][4] This binding event is thought to induce a conformational change in the receptor that prevents the formation of a productive dimer upon ligand binding, thereby inhibiting the initial step of signal transduction – receptor autophosphorylation.

cluster_0 Normal FGFR Signaling cluster_1 Inhibition by SSR128129E FGF FGF Ligand FGFR FGFR FGF->FGFR Dimer FGFR Dimerization FGFR->Dimer Ligand Binding Phosphorylation Autophosphorylation Dimer->Phosphorylation Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT, etc.) Phosphorylation->Downstream SSR SSR128129E FGFR_SSR FGFR SSR->FGFR_SSR Allosteric Binding NoDimer Inhibited Dimerization FGFR_SSR->NoDimer

Figure 1: Simplified signaling pathway of FGFR and the inhibitory mechanism of SSR128129E.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of SSR128129E.

Assay TypeCell Line/TargetLigandIC50 (nM)Reference
FGFR StimulationEndothelial CellsFGF215-28[2]

Experimental Protocols

FGFR Kinase Activity Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of SSR128129E on the enzymatic activity of recombinant FGFR kinase domains. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.

  • Reaction Setup:

    • Add 2.5 µL of SSR128129E dilution or vehicle control to the wells of a 384-well plate.

    • Add 5 µL of a solution containing recombinant FGFR1 and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Incubate at room temperature for 30-60 minutes and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of SSR128129E and determine the IC50 value.

Start Prepare SSR128129E Dilutions Setup Set up Kinase Reaction (FGFR, Substrate, SSR128129E) Start->Setup Add_ATP Initiate Reaction with ATP Setup->Add_ATP Incubate_1 Incubate for 60 min Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate for 40 min Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate for 30-60 min Add_Detection->Incubate_3 Read Measure Luminescence Incubate_3->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Workflow for the FGFR Kinase Activity Assay.

Cell-Based FGFR Autophosphorylation Assay

This assay determines the ability of SSR128129E to inhibit FGF-induced autophosphorylation of FGFR in a cellular context. Western blotting is a standard method for this purpose.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other FGFR-expressing cell lines

  • Cell culture medium (e.g., EGM-2)

  • Serum-free medium

  • Recombinant human FGF2

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total FGFR

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture: Culture HUVECs to 80-90% confluency.

  • Serum Starvation: Starve the cells in serum-free medium for 16-24 hours.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with FGF2 (e.g., 10 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the anti-phospho-FGFR antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent.

    • Strip the membrane and re-probe with the anti-total FGFR antibody as a loading control.

  • Data Analysis: Quantify the band intensities and determine the concentration-dependent inhibition of FGFR phosphorylation.

Cell Proliferation Assay

This assay evaluates the effect of SSR128129E on FGF-induced cell proliferation. A common method is the MTT assay.

Materials:

  • HUVECs or other appropriate cell lines

  • Cell culture medium

  • Serum-free medium

  • Recombinant human FGF2

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Starve the cells in serum-free medium for 16-24 hours.

  • Treatment: Treat the cells with a serial dilution of SSR128129E in the presence of a constant concentration of FGF2. Include controls for unstimulated cells and cells stimulated with FGF2 alone.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of proliferation and determine the IC50 value.

Cell Migration (Wound Healing) Assay

This assay assesses the ability of SSR128129E to inhibit FGF-induced cell migration.

Materials:

  • HUVECs or other migratory cell lines

  • Cell culture medium

  • Serum-free medium

  • Recombinant human FGF2

  • This compound

  • Mitomycin C (optional, to inhibit proliferation)

  • 6-well or 12-well plates

  • Pipette tip or cell scraper

Procedure:

  • Create a Confluent Monolayer: Seed cells in a plate and grow them to full confluency.

  • Create the "Wound": Gently scratch a straight line through the center of the cell monolayer with a sterile pipette tip.

  • Wash: Wash the wells with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing FGF2 and different concentrations of SSR128129E. If desired, include mitomycin C to ensure that the observed effect is due to migration and not proliferation.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 8, 16, and 24 hours).

  • Data Analysis: Measure the width of the wound at different time points for each condition. Calculate the percentage of wound closure and compare the migratory capacity of cells under different treatments.

Start Seed Cells to Confluency Wound Create a Scratch Wound Start->Wound Wash Wash to Remove Debris Wound->Wash Treat Add FGF2 and SSR128129E Wash->Treat Image_0h Image at Time 0 Treat->Image_0h Incubate Incubate for 8-24h Image_0h->Incubate Image_Xh Image at Subsequent Time Points Incubate->Image_Xh Analyze Measure Wound Closure Image_Xh->Analyze

References

Application Notes and Protocols for Cell Proliferation Assay Using SSR128129E Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is an orally bioavailable, small-molecule allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling. It acts by binding to the extracellular domain of FGFRs, which in turn inhibits FGF-induced signaling associated with receptor internalization.[1] This compound does not compete with FGF for binding to its receptor.[1][2][3] SSR128129E has been shown to inhibit cellular responses mediated by FGFR1-4.[4] Deregulation of the FGF/FGFR signaling network is implicated in various cellular processes such as cell growth, survival, differentiation, and angiogenesis, and plays a significant role in cancer development.[1][3][5] Consequently, SSR128129E serves as a valuable tool for studying the effects of FGFR inhibition on cell proliferation in various contexts, including cancer research.

These application notes provide a detailed protocol for assessing the effect of SSR128129E on cell proliferation, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

SSR128129E functions as an allosteric inhibitor of FGFR signaling.[1][6] Unlike competitive inhibitors that vie for the same binding site as the natural ligand, SSR128129E binds to a distinct site on the extracellular part of the FGFR.[1][5] This binding event induces a conformational change in the receptor that prevents its internalization and subsequent activation of downstream signaling cascades, even in the presence of FGF.[1][6] The primary signaling pathways inhibited by this action are the Ras-MAPK-ERK and PI3K-AKT pathways, both of which are crucial for cell proliferation.[7]

Data Presentation

Quantitative data from cell proliferation assays using SSR128129E should be organized for clarity and ease of comparison.

Table 1: In Vitro Activity of SSR128129E

ParameterCell Line/TargetValueReference
IC50 (FGFR1)N/A1.9 µM[4]
IC50 (FGF2-induced proliferation)Endothelial Cells (ECs)31 ± 1.6 nM[4]
IC50 (FGF2-induced migration)Endothelial Cells (ECs)15.2 ± 4.5 nM[4]
IC50 (FGFR stimulation by FGF2)FGFR1-415-28 nM[8]

Table 2: Effect of SSR128129E on Tumor Growth (In Vivo)

Tumor ModelTreatmentOutcomeReference
CT26 colon tumors (subcutaneous)30 mg/kg/day34% growth inhibition[4]
MCF7/ADR breast cancer xenograft30 mg/kg/day40% growth inhibition[4]
Panc02 tumors (orthotopic)30 mg/kg/day44% growth inhibition[4]
Lewis lung carcinoma30 mg/kg/day53% reduction in tumor size, 40% reduction in weight[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds SSR128129E SSR128129E SSR128129E->FGFR Allosterically Binds (Inhibits Internalization) FGFR_dimer FGFR Dimerization & Activation FGFR->FGFR_dimer FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR Signaling Pathway and Inhibition by SSR128129E.

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (Cell Adherence) seed_cells->incubate1 starve Starve cells in low-serum medium (e.g., 0.2-2% FBS) for 16-24 hours incubate1->starve treat Treat cells with SSR128129E and/or mitogen (e.g., FGF2) starve->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_reagent Add proliferation assay reagent (e.g., MTT, WST-1, [3H]thymidine) incubate2->add_reagent incubate3 Incubate for 2-4 hours add_reagent->incubate3 measure Measure signal (Absorbance/Fluorescence/Radioactivity) incubate3->measure analyze Analyze Data (Calculate % inhibition, IC50) measure->analyze end End analyze->end

References

Application Notes and Protocols: SSR128129E Free Acid Migration Assay in HUVEC Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is a potent and selective, orally bioavailable, allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[1][2][3][4] It acts by binding to the extracellular domain of FGFRs, thereby inhibiting FGF-induced receptor internalization and downstream signaling.[1][5] The FGF/FGFR signaling axis plays a critical role in endothelial cell functions, including proliferation and migration, which are fundamental processes in angiogenesis.[6] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study angiogenesis and the effects of potential inhibitors. SSR128129E has been shown to inhibit FGF2-induced HUVEC migration with an IC50 of 15.2 ± 4.5 nM.[1] These application notes provide detailed protocols for assessing the inhibitory effect of SSR128129E free acid on HUVEC migration using two standard in vitro methods: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay.

Data Presentation

Table 1: Inhibitory Activity of SSR128129E on HUVEC Functions

ParameterCell TypeStimulantIC50 ValueReference
MigrationHUVECFGF215.2 ± 4.5 nM[1]
ProliferationHUVECFGF231 ± 1.6 nM[1]
ProliferationHUVECFGF-1100 nM[2]
SurvivalEndothelial Cells-17.7 nM[2]

Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) on the surface of HUVECs triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling events crucial for cell migration. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K/Akt pathway, which regulate cytoskeletal reorganization, focal adhesion dynamics, and gene expression necessary for cell motility. SSR128129E, as an allosteric inhibitor, prevents the conformational changes required for receptor internalization and subsequent signaling, thereby blocking the pro-migratory effects of FGF.[1][5]

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF2 FGF2 FGFR FGFR FGF2->FGFR Binds SSR128129E SSR128129E SSR128129E->FGFR Inhibits (Allosteric) FRS2 FRS2 FGFR->FRS2 Activates Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Migration Cell Migration ERK->Migration Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Migration Akt->Proliferation Scratch_Assay_Workflow A Seed HUVECs in a multi-well plate B Grow to a confluent monolayer A->B C Create a linear scratch B->C D Wash to remove debris C->D E Add medium with FGF2 and SSR128129E/Vehicle D->E F Image scratch at T=0 and subsequent time points E->F G Analyze wound closure over time F->G Transwell_Assay_Workflow A Add chemoattractant (FGF2) to lower chamber C Seed HUVECs into the Transwell insert (upper chamber) A->C B Prepare HUVEC suspension with SSR128129E/Vehicle B->C D Incubate to allow migration C->D E Remove non-migrated cells from the upper surface D->E F Fix and stain migrated cells on the lower surface E->F G Count migrated cells F->G

References

Application Notes: Detection of p-FGFR Inhibition by SSR128129E Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing Western blot to measure the phosphorylation status of Fibroblast Growth Factor Receptor (FGFR) in response to treatment with SSR128129E, a potent allosteric inhibitor. This method is crucial for verifying the drug's mechanism of action and quantifying its inhibitory effects on FGFR signaling.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and angiogenesis.[1] The binding of a fibroblast growth factor (FGF) ligand to an FGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues, initiating downstream signaling cascades.[1] Dysregulation of FGFR signaling is implicated in various cancers. SSR128129E is a small-molecule, allosteric inhibitor that binds to the extracellular domain of FGFR, inhibiting FGF-induced signaling.[2][3][4] Unlike traditional kinase inhibitors that compete with ATP, SSR128129E acts through a non-competitive mechanism.[1] This protocol details the use of Western blotting to assess the inhibitory effect of SSR128129E on FGFR phosphorylation.

Data Presentation

The following table summarizes representative quantitative data from a dose-response experiment. Cancer cells with FGFR activation were treated with increasing concentrations of SSR128129E for 24 hours. Western blot analysis was performed, and band intensities were quantified. The phosphorylated FGFR (p-FGFR) signal was normalized to the total FGFR signal to account for any variations in protein loading. The data illustrates a dose-dependent decrease in FGFR phosphorylation upon SSR128129E treatment.

SSR128129E Concentration (nM)p-FGFR/Total FGFR Ratio (Normalized)Percent Inhibition (%)
0 (Vehicle)1.000
100.7822
300.4555
1000.1585
3000.0595

Experimental Protocols

Materials and Reagents
  • Cell Lines: Appropriate cancer cell line with known FGFR activation.

  • SSR128129E: Prepare stock solutions in DMSO.

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay kit.

  • SDS-PAGE Gels: Precast or hand-poured polyacrylamide gels.

  • PVDF or Nitrocellulose Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). Note: For phospho-antibodies, BSA is generally recommended to reduce background.

  • Primary Antibodies:

    • Rabbit anti-phospho-FGFR (e.g., Tyr653/654).

    • Mouse or Rabbit anti-total-FGFR.

    • Antibody to a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure
  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to reach 70-80% confluency.

    • Serum-starve the cells for 4-6 hours before treatment to reduce basal receptor phosphorylation.

    • Treat cells with increasing concentrations of SSR128129E (e.g., 0, 10, 30, 100, 300 nM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Following treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.[5]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.[5]

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.[5]

    • Run the gel according to the manufacturer's instructions.

    • Transfer the separated proteins to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibody against p-FGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[5]

    • Wash the membrane three times for 10 minutes each with TBST.[5]

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[5]

    • Wash the membrane three times for 10 minutes each with TBST.[5]

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system.[5]

    • To normalize for protein loading, the membrane can be stripped and re-probed for total FGFR and/or a loading control like GAPDH. Alternatively, run a parallel blot.[5]

    • Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR signal for each sample.[5]

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:ext Binds SSR128129E SSR128129E SSR128129E->FGFR:ext Allosterically Binds & Inhibits p_FGFR Extracellular Domain Transmembrane Domain p-Kinase Domain FGFR->p_FGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) p_FGFR->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: FGFR signaling pathway and the inhibitory action of SSR128129E.

Western_Blot_Workflow A 1. Cell Culture & SSR128129E Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-FGFR, Total FGFR) F->G H 8. Secondary Antibody Incubation (HRP) G->H I 9. ECL Detection H->I J 10. Data Analysis & Quantification I->J

Caption: Workflow for Western blot analysis of p-FGFR after SSR128129E treatment.

References

Application Notes and Protocols: Orthotopic Pancreatic Cancer Model with SSR128129E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the allosteric FGFR inhibitor, SSR128129E, in an orthotopic pancreatic cancer model. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of targeting the FGF/FGFR signaling axis in pancreatic ductal adenocarcinoma (PDAC).

Introduction

Pancreatic cancer, predominantly PDAC, remains a devastating disease with a dismal prognosis. The complex tumor microenvironment, characterized by dense desmoplastic stroma, contributes significantly to therapeutic resistance. The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is frequently dysregulated in pancreatic cancer, playing a crucial role in tumor cell proliferation, migration, angiogenesis, and resistance to chemotherapy.[1][2]

SSR128129E is an orally bioavailable, small-molecule allosteric inhibitor of FGFRs 1-4.[3][4] By binding to the extracellular domain of the receptor, SSR128129E prevents the conformational changes required for receptor dimerization and activation, thereby inhibiting downstream signaling.[5] Preclinical studies have demonstrated its efficacy in reducing tumor growth in an orthotopic pancreatic cancer model.[3][4][6]

This document provides detailed protocols for establishing an orthotopic pancreatic cancer model and for the in vivo administration and evaluation of SSR128129E. Additionally, it summarizes the key quantitative data from relevant studies and provides a visual representation of the targeted signaling pathway.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of SSR128129E in a murine orthotopic pancreatic cancer model.

Table 1: In Vivo Efficacy of SSR128129E in an Orthotopic Pancreatic Cancer Model

Cell LineMouse StrainTreatmentDosageAdministration RouteTumor Growth InhibitionReference
Panc02C57BL/6SSR128129E30 mg/kg/dayOral Gavage44%[3][4][6]

Table 2: In Vitro Activity of SSR128129E on Pancreatic Cancer Cells

Cell LineAssayEffectIC50Reference
Panc02FGF7-induced ProliferationInhibitionNot Reported[3][4][6]
Panc02FGF7-induced MigrationInhibitionNot Reported[3][4][6]

Experimental Protocols

Protocol 1: Establishment of an Orthotopic Pancreatic Cancer Model

This protocol describes the surgical procedure for establishing an orthotopic pancreatic cancer model in mice using a murine pancreatic cancer cell line.

Materials:

  • Murine pancreatic cancer cells (e.g., Panc02)

  • 6-8 week old male C57BL/6 mice

  • Sterile Phosphate Buffered Saline (PBS)

  • Matrigel (optional)

  • Anesthetic (e.g., isoflurane (B1672236), ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, scissors, sutures)

  • Surgical microscope or magnifying lens

  • 70% Ethanol (B145695)

  • Betadine or other surgical scrub

  • Warming pad

Procedure:

  • Cell Preparation:

    • Culture Panc02 cells to 80-90% confluency.

    • Harvest cells using trypsin and wash with sterile PBS.

    • Resuspend cells in a solution of sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation:

    • Anesthetize the mouse using a vaporizer with isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by toe pinch.

    • Shave the left upper quadrant of the abdomen.

    • Sterilize the surgical area with alternating scrubs of 70% ethanol and betadine.

  • Surgical Procedure:

    • Make a small (1-1.5 cm) incision in the skin and underlying peritoneum in the left upper quadrant.

    • Gently exteriorize the spleen with sterile forceps to expose the tail of the pancreas. The pancreas will appear as a diffuse, pinkish-white tissue.

    • Using a 30-gauge needle on a Hamilton syringe, inject 10 µL of the cell suspension (containing 1 x 10^5 cells) directly into the tail of the pancreas.

    • A small, pale bleb should be visible at the injection site. Hold the needle in place for 30-60 seconds to prevent leakage.

    • Carefully return the spleen and pancreas to the abdominal cavity.

    • Close the peritoneal layer with absorbable sutures.

    • Close the skin with wound clips or non-absorbable sutures.

  • Post-Operative Care:

    • Administer a post-operative analgesic as recommended by your institution's animal care and use committee.

    • Place the mouse on a warming pad until it has fully recovered from anesthesia.

    • Monitor the mouse daily for signs of distress, infection, or tumor burden (e.g., weight loss, abdominal distension).

    • Tumors are typically established and palpable within 7-10 days. Tumor growth can be monitored by palpation or non-invasive imaging (e.g., ultrasound, bioluminescence imaging if using luciferase-expressing cells).

Protocol 2: Administration of SSR128129E in an Orthotopic Pancreatic Cancer Model

This protocol outlines the procedure for the oral administration of SSR128129E to mice bearing orthotopic pancreatic tumors.

Materials:

  • SSR128129E

  • Vehicle: 0.6% methylcellulose (B11928114) in sterile water

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Balance and weigh boats

Procedure:

  • Drug Preparation:

    • Prepare a suspension of SSR128129E in 0.6% methylcellulose at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse, assuming a 200 µL gavage volume).

    • Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • Animal Dosing:

    • Begin treatment when tumors are established (e.g., 7-10 days post-implantation).

    • Weigh each mouse daily to accurately calculate the required dose.

    • Administer SSR128129E or vehicle control daily via oral gavage.

    • The typical volume for oral gavage in a mouse is 100-200 µL.

  • Monitoring and Endpoint:

    • Monitor tumor growth by palpation or imaging at regular intervals (e.g., twice weekly).

    • Record animal body weights daily as an indicator of overall health and treatment toxicity.

    • Euthanize mice when tumors reach the maximum size allowed by institutional guidelines, or if animals show signs of significant distress.

    • At the endpoint, harvest the primary tumor and any metastatic lesions for further analysis (e.g., weight, histology, immunohistochemistry, molecular analysis).

Signaling Pathways and Experimental Workflow

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The diagram below illustrates the canonical FGFR signaling pathway, which is the primary target of SSR128129E. FGF ligands bind to FGFRs, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration. SSR128129E acts as an allosteric inhibitor, preventing the initial receptor activation step.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Receptor Dimerization & Autophosphorylation FGFR->P1 Activates SSR128129E SSR128129E SSR128129E->FGFR Inhibits (Allosteric) FRS2 FRS2 P1->FRS2 PI3K PI3K P1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR Signaling Pathway and the inhibitory action of SSR128129E.

CXCR1/2 Signaling Pathway in Pancreatic Cancer

While SSR128129E directly targets the FGFR pathway, the CXCR1/2 signaling axis is also highly relevant in the pancreatic cancer tumor microenvironment. This pathway is implicated in tumor progression, metastasis, and the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs).[7] Targeting this pathway, potentially in combination with FGFR inhibitors, represents a rational therapeutic strategy.

CXCR1_2_Signaling_Pathway CXCLs CXCL1, 2, 5, 8 CXCR1_2 CXCR1/2 CXCLs->CXCR1_2 Bind G_Protein G-protein Activation CXCR1_2->G_Protein Activates PLC PLC G_Protein->PLC PI3K_gamma PI3Kγ G_Protein->PI3K_gamma RAS_MAPK RAS/MAPK Pathway G_Protein->RAS_MAPK Outcomes Tumor Growth, Angiogenesis, Metastasis, Immune Suppression PLC->Outcomes PI3K_gamma->Outcomes RAS_MAPK->Outcomes

Caption: Simplified CXCR1/2 signaling pathway in pancreatic cancer.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating the efficacy of SSR128129E in an orthotopic pancreatic cancer model.

Experimental_Workflow Cell_Culture Pancreatic Cancer Cell Culture (Panc02) Orthotopic_Implantation Orthotopic Implantation into Mouse Pancreas Cell_Culture->Orthotopic_Implantation Tumor_Establishment Tumor Establishment (7-10 days) Orthotopic_Implantation->Tumor_Establishment Randomization Randomization of Mice into Treatment Groups Tumor_Establishment->Randomization Treatment Daily Treatment: - Vehicle Control - SSR128129E (30 mg/kg) Randomization->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight & Volume - Metastasis Assessment - Histology/IHC Monitoring->Endpoint

Caption: Experimental workflow for in vivo efficacy studies of SSR128129E.

References

Application Notes and Protocols for SSR128129E in Subcutaneous Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of SSR128129E, an allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling, in preclinical subcutaneous tumor models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of SSR128129E.

Introduction

SSR128129E is a small molecule that acts as an allosteric inhibitor of FGFR signaling by binding to the extracellular domain of the receptor.[1] This mechanism of action prevents the conformational changes required for receptor dimerization and downstream signaling activation, without competing with the natural FGF ligands.[1][2] Dysregulation of the FGF/FGFR signaling pathway is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis.[1][2] SSR128129E has demonstrated anti-tumor and anti-angiogenic activity in several preclinical cancer models.

Quantitative Data Summary

The following table summarizes the reported dosages and anti-tumor effects of SSR128129E in various subcutaneous tumor models.

Cell LineCancer TypeMouse StrainSSR128129E DosageAdministration RouteVehicleTreatment ScheduleOutcome
4T1Mammary CarcinomaBALB/c30 mg/kg/dayOral Gavage0.6% Methylcellulose (B11928114)Daily, from day 5 post-inoculation to day 2153% reduction in tumor size and 40% reduction in tumor weight.[3][4]
CT26Colon CarcinomaBALB/c30 mg/kg/dayOral Gavage0.6% MethylcelluloseDaily34% inhibition of tumor growth.[3][4]
MCF7/ADR*Multidrug-Resistant Breast CancerNude Mice30 mg/kg/dayOral Gavage0.6% MethylcelluloseDaily40% inhibition of tumor growth.[3][4]
Panc02Pancreatic Cancer (Orthotopic)-30 mg/kg/dayOral Gavage-Daily, from day 3 post-inoculation44% inhibition of tumor growth.[3][4]

*Note on MCF7/ADR: It is crucial to note that the cell line historically referred to as MCF-7/ADR (Adriamycin resistant) has been identified as the ovarian cancer cell line OVCAR8 and is not a derivative of the MCF-7 breast cancer cell line.

Experimental Protocols

Preparation of SSR128129E Formulation

Materials:

  • SSR128129E compound

  • Methylcellulose (400 cP)

  • Sterile deionized water

  • Sterile beakers and magnetic stir bar

  • Heating magnetic stir plate

  • Cold room or ice bath

Protocol for 0.6% Methylcellulose Vehicle:

  • To prepare 100 mL of 0.6% (w/v) methylcellulose solution, weigh 0.6 g of methylcellulose powder.

  • Heat approximately 30 mL of sterile deionized water to 60-70°C in a sterile beaker with a magnetic stir bar.

  • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is thoroughly wetted and dispersed, forming a milky suspension.

  • Remove the beaker from the heat.

  • Add the remaining 70 mL of cold sterile deionized water to the suspension.

  • Continue to stir the solution in a cold water bath or in a cold room (4°C) until the methylcellulose is fully dissolved and the solution becomes clear. This may take several hours or can be left overnight.

  • Store the vehicle at 4°C.

SSR128129E Suspension Preparation:

  • On the day of administration, weigh the required amount of SSR128129E based on the number of animals and the 30 mg/kg dosage.

  • Add a small volume of the prepared 0.6% methylcellulose vehicle to the SSR128129E powder to create a paste.

  • Gradually add the remaining vehicle while continuously vortexing or stirring to achieve a homogenous suspension at the desired final concentration (e.g., 3 mg/mL for a 10 mL/kg dosing volume).

  • Prepare the formulation fresh daily.

Subcutaneous Tumor Model Establishment

A. 4T1 Mammary Carcinoma Model

Materials:

  • 4T1 murine mammary carcinoma cells (ATCC® CRL-2539™)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Female BALB/c mice (6-8 weeks old)

  • 1 mL syringes with 26G needles

Protocol:

  • Culture 4T1 cells in a 37°C, 5% CO2 incubator.

  • When cells reach 80-90% confluency, aspirate the culture medium and wash the cells with sterile PBS.

  • Harvest the cells using Trypsin-EDTA, then neutralize with complete culture medium.

  • Centrifuge the cell suspension and resuspend the pellet in sterile PBS.

  • Count the cells and adjust the concentration to 1 x 10^6 cells/mL in sterile PBS.

  • Inject 100 µL of the cell suspension (1 x 10^5 cells) subcutaneously into the right flank or mammary fat pad of each female BALB/c mouse.

  • Monitor the mice for tumor growth. Tumors typically become palpable within 5-7 days.

  • Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.

B. CT26 Colon Carcinoma Model

Materials:

  • CT26.WT murine colon carcinoma cells (ATCC® CRL-2638™)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Female BALB/c mice (6-8 weeks old)

  • 1 mL syringes with 26G needles

Protocol:

  • Culture CT26 cells in a 37°C, 5% CO2 incubator.

  • Harvest and prepare the cells as described for the 4T1 model.

  • Adjust the cell concentration to 1 x 10^7 cells/mL in sterile PBS.

  • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each female BALB/c mouse.

  • Monitor tumor growth and randomize mice into groups once tumors are established.

Administration of SSR128129E

Protocol:

  • Gently restrain the mouse.

  • Administer the prepared SSR128129E suspension (or vehicle for the control group) via oral gavage using a suitable gavage needle. The typical dosing volume is 10 mL/kg body weight.

  • Administer the treatment daily or as per the experimental design.

  • Monitor the body weight of the mice regularly (e.g., twice weekly) to adjust the dosing volume and as a measure of general health.

Visualizations

FGFR Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by FGFR, which are inhibited by SSR128129E.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG Activates JAK JAK FGFR->JAK Activates SSR128129E SSR128129E SSR128129E->FGFR Inhibits (Allosteric) GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: FGFR signaling pathways inhibited by SSR128129E.

Experimental Workflow for Subcutaneous Tumor Model

The following diagram outlines the general workflow for conducting an in vivo efficacy study of SSR128129E in a subcutaneous tumor model.

Experimental_Workflow A Cell Culture (4T1 or CT26) B Cell Harvest & Preparation A->B C Subcutaneous Injection of Cells into Mice B->C D Tumor Growth Monitoring C->D E Randomization of Mice into Groups D->E F Daily Oral Gavage: - Vehicle Control - SSR128129E (30 mg/kg) E->F G Monitor Tumor Volume & Body Weight F->G H Endpoint: - Euthanasia - Tumor Excision & Measurement G->H I Data Analysis H->I

Caption: General workflow for in vivo efficacy studies.

References

Application Notes and Protocols for In Vivo Studies with SSR128129E

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SSR128129E is an orally bioavailable, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting the extracellular domain of FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3][4] It functions by binding to the extracellular part of the receptor, and rather than competing with FGF, it inhibits FGF-induced signaling connected to receptor internalization.[5][6][7] This mechanism has been shown to inhibit angiogenesis, tumor growth, and inflammation in various preclinical models.[1][2][8] This document provides detailed protocols for the preparation of SSR128129E for in vivo research applications.

It is important to note that while the user has requested information on the "free acid" form, the vast majority of published in vivo studies and supplier protocols utilize the sodium salt form, SSR128129E (CAS: 848318-25-2) .[1][2][8] The salt form typically offers enhanced water solubility and stability compared to the free acid form, making it more suitable for creating homogenous formulations for administration.[9] At equivalent molar concentrations, the biological activity of the salt and free acid forms is expected to be comparable.[9] Therefore, the following protocols are based on the use of SSR128129E sodium salt.

Data Presentation: Solubility

Successful formulation for in vivo studies is critically dependent on the solubility of the compound. The table below summarizes the reported solubility of SSR128129E in various solvents.

SolventSolubilitySource
DMSO≥ 54 mg/mL (155.93 mM)BioCrick[1]
DMSO50 mg/mLSigma-Aldrich[3]
DMSO69 mg/mL (199.24 mM)Selleck Chemicals[8]
Water1 mg/mLSelleck Chemicals[8]
WaterSolubleAxon Medchem[2]
EthanolInsolubleSelleck Chemicals[8]

Note: Solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvents. Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[8]

Experimental Protocols

The choice of administration route depends on the experimental design, target tissue, and desired pharmacokinetic profile. SSR128129E is orally bioavailable and has been used effectively in numerous studies via oral gavage.[1][4][8][10] Parenteral routes can be used for more direct systemic administration.

Protocol 1: Preparation for Oral Administration (Suspension)

This protocol is based on methods used in multiple preclinical cancer models where SSR128129E was administered as a daily oral gavage.[1][10][11]

Materials:

  • SSR128129E (sodium salt) powder

  • Vehicle: 0.6% Methylcellulose (B11928114) (MC) or Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Sterile water for injection or deionized water

  • Mortar and pestle (optional, for aiding suspension)

  • Stir plate and magnetic stir bar

  • Appropriate sterile tubes for storage

Procedure:

  • Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the dose (e.g., 30 mg/kg), and the dosing volume (e.g., 100 µL per 20g mouse).[12]

  • Prepare Vehicle: Prepare a 0.6% solution of methylcellulose or CMC-Na in sterile water. This may require heating and/or extensive stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Weigh Compound: Accurately weigh the required amount of SSR128129E powder.

  • Create Suspension:

    • Add the weighed SSR128129E powder to the prepared vehicle.

    • For a homogenous suspension, it is recommended to first create a paste by adding a small amount of the vehicle to the powder (using a mortar and pestle can be beneficial).

    • Gradually add the remaining vehicle while continuously stirring or vortexing.

  • Ensure Homogeneity: Stir the suspension using a magnetic stir plate for at least 15-30 minutes before administration to ensure it is uniform. The final product will be a homogenous suspension.[8]

  • Administration: Keep the solution stirring during the dosing procedure to prevent the compound from settling. Use an appropriate gavage needle for administration.

Protocol 2: Preparation for Parenteral Administration (Clear Solution)

For intravenous or intraperitoneal injection, a clear, sterile solution is required. The following formulation is a common approach for compounds with low aqueous solubility.

Materials:

  • SSR128129E (sodium salt) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or ddH₂O

  • Sterile, pyrogen-free vials and syringes

  • Sterile syringe filters (0.22 µm) if needed

Procedure:

  • Calculate Required Amount: Determine the final concentration needed in the injection vehicle. A common target solubility for this type of formulation is ≥ 2.5 mg/mL.[10]

  • Solubilization (Example Formulation: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O): [8]

    • Weigh the required amount of SSR128129E.

    • Add the compound to a sterile vial.

    • Add the solvents sequentially, ensuring the compound fully dissolves at each step before adding the next solvent.

    • Step A: Add 5% of the final volume as DMSO. Vortex or sonicate gently until the powder is completely dissolved.[8]

    • Step B: Add 40% of the final volume as PEG300. Mix thoroughly until the solution is clear.[8]

    • Step C: Add 5% of the final volume as Tween 80. Mix thoroughly.[8]

    • Step D: Add 50% of the final volume as sterile ddH₂O or saline to reach the final concentration. Mix until a clear solution is obtained.[8]

  • Sterilization (Optional): If needed, the final solution can be sterile-filtered through a 0.22 µm syringe filter compatible with the solvent mixture.

  • Storage and Use: It is recommended to use freshly prepared solutions for optimal results.[8] If short-term storage is necessary, store at 4°C and protect from light. Before use, warm the solution to room temperature and inspect for any precipitation.

Visualizations

Signaling Pathway and Experimental Logic

The following diagrams illustrate key conceptual and practical workflows related to the use of SSR128129E.

cluster_fgf FGFR Signaling FGF FGF Ligand FGFR FGFR (Extracellular Domain) FGF->FGFR Binds Intracellular Intracellular Signaling Cascade (e.g., MAPK) FGFR->Intracellular Activates FGFR->Intracellular Inhibits Internalization Membrane Cell Membrane Response Cellular Response (Proliferation, Angiogenesis) Intracellular->Response SSR SSR128129E SSR->FGFR Allosteric Binding

Caption: Allosteric inhibition of the FGFR signaling pathway by SSR128129E.

cluster_workflow SSR128129E In Vivo Formulation Workflow cluster_oral Oral Gavage cluster_inject Parenteral Injection start Define Study: Dose, Route, N calc Calculate Total Drug & Vehicle Needed start->calc weigh Weigh SSR128129E calc->weigh choose_route Select Route weigh->choose_route prep_vehicle_oral Prepare 0.6% MC or CMC-Na Vehicle choose_route->prep_vehicle_oral Oral prep_vehicle_inject Prepare Solvents: DMSO, PEG300, etc. choose_route->prep_vehicle_inject Injection mix_oral Create Homogenous Suspension prep_vehicle_oral->mix_oral administer Administer to Animal Model mix_oral->administer mix_inject Dissolve Sequentially To a Clear Solution prep_vehicle_inject->mix_inject mix_inject->administer

Caption: General workflow for preparing SSR128129E for in vivo administration.

References

Application Notes and Protocols for SSR128129E Free Acid Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is an orally bioavailable, small-molecule allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[1][2] It acts by binding to the extracellular domain of FGFRs, preventing receptor internalization and subsequently inhibiting downstream signaling pathways.[2][3] This document provides detailed protocols and application notes for the administration of SSR128129E free acid in mice, based on findings from preclinical studies in oncology and metabolic diseases.

Mechanism of Action

SSR128129E is a pan-inhibitor of FGFR1-4.[1][2] Unlike typical tyrosine kinase inhibitors that compete with ATP, SSR128129E binds to an allosteric site on the extracellular portion of the receptor.[2][3] This unique mechanism of action leads to the selective blockade of specific downstream signaling pathways, such as the MAPK/ERK pathway, depending on the cellular context.[2][4]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR (Extracellular Domain) FGF->FGFR Binds SSR128129E SSR128129E SSR128129E->FGFR Allosterically Binds (Inhibits Internalization) FGFR_TM FGFR (Transmembrane & Intracellular Domains) FRS2 FRS2 FGFR_TM->FRS2 Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Angiogenesis Cell Proliferation, Angiogenesis ERK->Proliferation_Angiogenesis Promotes

Figure 1: SSR128129E Signaling Pathway Inhibition.

Data Presentation

Oncology: In Vivo Efficacy in Murine Tumor Models

SSR128129E has demonstrated significant anti-tumor and anti-metastatic activity in various murine cancer models when administered orally.

Tumor ModelMouse StrainTreatment RegimenKey FindingsReference
Pancreatic (Panc02)C57BL/630 mg/kg/day, p.o.44% inhibition of primary tumor growth.[5]
Breast (4T1)BALB/c30 mg/kg/day, p.o.53% reduction in tumor size; 40% reduction in tumor weight.[5]
Colon (CT26)BALB/c30 mg/kg/day, p.o.34% inhibition of subcutaneous tumor growth.[5]
Breast (MCF7/ADR)Nude30 mg/kg/day, p.o.40% inhibition of multidrug-resistant tumor growth.[5]
Metabolic Disease: Effects on Obesity in Mice

In a diet-induced obesity model, SSR128129E administration led to a reduction in body weight gain and fat accumulation.

Animal ModelTreatment RegimenDurationKey FindingsReference
3-week-old male mice30 mg/kg/day, intragastrically5 weeksSignificantly reduced body weight gain and fat content; Suppressed adipogenesis.[4]

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Vehicle solution (choose one of the options below)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Vehicle Options:

  • 0.6% Methylcellulose (B11928114):

    • Weigh the appropriate amount of methylcellulose and dissolve it in sterile water.

    • Stir until a clear solution is formed.

  • PBS (Phosphate Buffered Saline):

    • Use sterile, pH 7.4 PBS.

  • Complex Vehicle (for enhanced solubility):

    • Prepare a mixture of 10% Dimethyl sulfoxide (B87167) (DMSO), 40% Polyethylene glycol 300 (PEG300), 5% Tween-80, and 45% saline.

    • Add each solvent sequentially and mix well.

Preparation Protocol:

  • Weigh the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the chosen vehicle to the tube.

  • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the suspension for 5-10 minutes.

  • Visually inspect the solution to ensure it is a homogenous suspension or a clear solution before administration.

  • Prepare the formulation fresh daily.

In Vivo Administration via Oral Gavage

Materials:

  • Prepared this compound solution

  • Appropriate gauge oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the precise volume of the drug solution to be administered. The typical dosage is 30 mg/kg.

  • Gently restrain the mouse.

  • Measure the length from the oral cavity to the xiphoid process to ensure proper length of needle insertion.

  • Fill a syringe with the calculated volume of the SSR128129E solution.

  • Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

  • Slowly administer the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Experimental Workflows

Oncology Xenograft Model Workflow

cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Tumor Cell Culture (e.g., 4T1, Panc02) Animal_Inoculation Subcutaneous Inoculation of Tumor Cells into Mice Cell_Culture->Animal_Inoculation Tumor_Growth Allow Tumors to Reach Palpable Size Animal_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage: - SSR128129E (30 mg/kg) - Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Sacrifice Sacrifice Mice at Pre-determined Endpoint Treatment->Sacrifice Monitoring->Treatment Tissue_Collection Excise Tumors and Organs (e.g., Lungs for Metastasis) Sacrifice->Tissue_Collection Analysis - Tumor Weight & Volume - Metastatic Nodule Count - Histology/IHC Tissue_Collection->Analysis

Figure 2: Oncology Xenograft Model Workflow.
Metabolic Disease (Obesity) Study Workflow

cluster_setup Study Initiation cluster_treatment Treatment Phase (5 Weeks) cluster_analysis Endpoint Analysis Animal_Selection Select 3-week-old Male Mice Acclimation Acclimation Period Animal_Selection->Acclimation Group_Assignment Assign to Treatment & Control Groups Acclimation->Group_Assignment Treatment Daily Intragastric Administration: - SSR128129E (30 mg/kg) - Vehicle Control (PBS) Group_Assignment->Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake Treatment->Monitoring Metabolic_Monitoring Respiratory Metabolic Monitoring Treatment->Metabolic_Monitoring Monitoring->Treatment Sacrifice Sacrifice Mice Metabolic_Monitoring->Sacrifice Tissue_Analysis Histological & Molecular Analysis of Adipose Tissues Sacrifice->Tissue_Analysis

Figure 3: Metabolic Disease Study Workflow.

References

Measuring Tumor Growth Inhibition by SSR128129E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR128129E is a potent and orally bioavailable allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, 2, 3, and 4.[1][2] It exerts its antitumor effects by binding to the extracellular domain of the FGFR, thereby inhibiting FGF-induced signaling pathways crucial for cell growth, survival, differentiation, and angiogenesis.[3][4] This document provides detailed application notes and experimental protocols for measuring the tumor growth inhibition properties of SSR128129E in both in vitro and in vivo settings.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of cellular processes, and its deregulation is implicated in various cancers. SSR128129E represents a novel class of FGFR inhibitors that act allosterically, offering a distinct mechanism of action compared to traditional ATP-competitive kinase inhibitors.[4] It does not compete with FGF for binding but instead induces a conformational change in the receptor that impairs its internalization and subsequent signaling.[3][4][5] Preclinical studies have demonstrated the efficacy of SSR128129E in a range of tumor models, highlighting its potential as a therapeutic agent.[2][6] These protocols are designed to guide researchers in the evaluation of SSR128129E's anti-cancer activity.

Data Presentation

In Vitro Efficacy of SSR128129E
Cell Line/Assay TypeTarget PathwayReadoutIC50Reference
Endothelial Cells (HUVEC)FGF2-induced ProliferationCell Viability31 ± 1.6 nM[2][7]
Endothelial Cells (HUVEC)FGF2-induced MigrationCell Migration15.2 ± 4.5 nM[2][7]
Panc02 (Murine Pancreatic)FGF7-induced ProliferationCell ViabilityNot Specified[6]
Panc02 (Murine Pancreatic)FGF7-induced MigrationCell MigrationNot Specified[6]
U87, SF763 (Glioblastoma)Radiation-induced SurvivalCell ViabilityNot Specified[8]
In Vivo Efficacy of SSR128129E
Tumor ModelTreatment ProtocolPrimary Endpoint% Inhibition/ReductionReference
Panc02 (Orthotopic)30 mg/kg/day, p.o. (from day 3)Tumor Growth44%[2][6]
4T1 (Murine Breast)30 mg/kg/day, p.o. (from day 5)Tumor Size53%[6]
4T1 (Murine Breast)30 mg/kg/day, p.o. (from day 5)Tumor Weight40%[6]
CT26 (Murine Colon)Not SpecifiedTumor Growth34%[2][6]
MCF7/ADR (Human Breast)Not SpecifiedTumor Growth40%[2][6]
U87 (Orthotopic Glioblastoma)Pre-treatment before 2x 2.5Gy radiationNeurological Sign Free SurvivalSignificantly Increased[8]

Signaling Pathway

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGF Receptor (FGFR1-4) FGF->FGFR Binds SSR128129E SSR128129E SSR128129E->FGFR Allosterically Binds (Inhibits Internalization) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay

This protocol is designed to assess the effect of SSR128129E on FGF-2 induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Basal Medium (EBM-2) supplemented with necessary growth factors (excluding FGF-2) and 1% Fetal Bovine Serum (FBS)

  • Recombinant human FGF-2

  • SSR128129E (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Cell proliferation reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed HUVECs into a 96-well plate at a density of 2,500 cells/well in 50 µL of EBM-2 with 1% FBS.

  • Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of SSR128129E in EBM-2.

  • Add varying concentrations of SSR128129E to the wells. Include a vehicle control (e.g., DMSO).

  • Add FGF-2 to a final concentration of 10 ng/mL to all wells except for the negative control group.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of SSR128129E.

In Vitro Endothelial Cell Migration Assay (Transwell Assay)

This protocol measures the ability of SSR128129E to inhibit FGF-2 induced migration of endothelial cells.

Materials:

  • HUVECs

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • EBM-2 with 0.1% Bovine Serum Albumin (BSA)

  • Recombinant human FGF-2

  • SSR128129E

  • Calcein-AM or similar fluorescent dye for cell labeling

  • Fluorescence microscope or plate reader

Procedure:

  • Starve HUVECs in EBM-2 with 0.1% BSA for 4-6 hours.

  • In the lower chamber of the 24-well plate, add EBM-2 with 0.1% BSA and FGF-2 (e.g., 20 ng/mL) as a chemoattractant.

  • In the upper chamber (Transwell insert), resuspend the starved HUVECs (e.g., 5 x 10^4 cells) in EBM-2 with 0.1% BSA containing various concentrations of SSR128129E or vehicle control.

  • Incubate for 4-6 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Calcein-AM).

  • Quantify the migrated cells by counting under a fluorescence microscope or by measuring fluorescence intensity with a plate reader.

  • Calculate the percentage of migration inhibition compared to the vehicle control.

In Vivo Subcutaneous Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of SSR128129E in a subcutaneous mouse model.

Subcutaneous_Xenograft_Workflow A 1. Tumor Cell Implantation (e.g., CT26, MCF7/ADR) B 2. Tumor Growth Monitoring A->B C 3. Randomization & Treatment Initiation (SSR128129E or Vehicle) B->C D 4. Continued Treatment & Tumor Measurement C->D E 5. Endpoint Analysis (Tumor Volume, Weight) D->E

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID)

  • Tumor cells (e.g., CT26, MCF7/ADR)

  • Matrigel (optional)

  • SSR128129E formulated for oral administration

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject tumor cells (e.g., 2 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly by measuring the length and width of the tumor with calipers.

  • Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer SSR128129E orally (e.g., 30 mg/kg/day) to the treatment group. The control group receives the vehicle.

  • Continue treatment for a specified period (e.g., 2-4 weeks).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Calculate the tumor growth inhibition (TGI) as a percentage.

In Vivo Orthotopic Pancreatic Cancer Model

This protocol is for assessing SSR128129E in a more clinically relevant orthotopic model using Panc02 cells.

Materials:

  • C57BL/6 mice (syngeneic model for Panc02)

  • Panc02 murine pancreatic adenocarcinoma cells

  • Matrigel

  • Surgical instruments

  • Anesthesia

  • SSR128129E for oral administration

Procedure:

  • Anesthetize the C57BL/6 mouse.

  • Make a small incision in the left abdominal flank to expose the pancreas.

  • Inject Panc02 cells (e.g., 1 x 10^6 cells suspended in a small volume of PBS and Matrigel) directly into the pancreas.

  • Suture the incision.

  • Allow tumors to establish for a few days (e.g., 3 days).

  • Begin oral administration of SSR128129E (e.g., 30 mg/kg/day) or vehicle.

  • Monitor the health and weight of the mice regularly.

  • At a predetermined endpoint, euthanize the mice and carefully dissect the pancreas and any metastatic lesions.

  • Measure the primary tumor volume and assess the extent of metastasis.

  • Compare the tumor growth and metastasis between the treated and control groups.

Conclusion

The protocols outlined in this document provide a framework for the comprehensive evaluation of the anti-tumor properties of SSR128129E. By utilizing these standardized methods, researchers can obtain reproducible and comparable data on the efficacy of this novel allosteric FGFR inhibitor. The provided data and pathways offer a solid foundation for further investigation into the therapeutic potential of SSR128129E in various cancer types.

References

Application Notes and Protocols for Immunohistochemical Analysis of Angiogenesis Markers Following SSR128129E Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is a novel, orally active, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Unlike traditional orthosteric inhibitors that compete with FGF for binding, SSR128129E binds to the extracellular domain of the receptor, inducing a conformational change that prevents receptor internalization and subsequent downstream signaling.[3][4] The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis.[3][4] Dysregulation of this pathway is implicated in various pathologies, including cancer, where it contributes to tumor growth and neovascularization. By non-competitively inhibiting FGFR signaling, SSR128129E presents a promising therapeutic strategy for inhibiting tumor angiogenesis.[1][2]

These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of angiogenesis in tumor tissues following treatment with SSR128129E. The primary focus is on the detection of key angiogenesis markers to assess the anti-angiogenic efficacy of the compound.

Mechanism of Action of SSR128129E in Angiogenesis

SSR128129E functions as an allosteric antagonist of FGFRs. Its binding to the extracellular portion of the receptor prevents the FGF-induced conformational changes necessary for receptor dimerization and internalization, thereby inhibiting the activation of downstream signaling cascades that promote angiogenesis.[3][4]

FGF_FGFR_Signaling_Pathway FGF/FGFR Signaling Pathway and Inhibition by SSR128129E FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Receptor Dimerization FGFR->Dimerization SSR128129E SSR128129E SSR128129E->FGFR Allosteric Binding Internalization Receptor Internalization SSR128129E->Internalization Inhibits Dimerization->Internalization Phosphorylation Intracellular Tyrosine Kinase Activation Internalization->Phosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Phosphorylation->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

FGF/FGFR signaling and SSR128129E inhibition.

Quantitative Data on Anti-Angiogenic Effects of SSR128129E

The following table summarizes the in vivo anti-angiogenic and anti-tumor effects of SSR128129E in a preclinical model of Lewis Lung Carcinoma (LL2).[1]

ParameterControl (Vehicle)SSR128129E TreatedPercent InhibitionP-valueReference
Tumor Growth (Data not explicitly provided)(Data not explicitly provided)41%< 0.01[1]
Intra-tumoral Vascular Index (Data not explicitly provided)(Data not explicitly provided)50%< 0.01[1]
Circulating Endothelial Progenitor Cells (EPCs) (Data not explicitly provided)(Data not explicitly provided)53%< 0.01[1]

Experimental Protocols

This section provides detailed protocols for the immunohistochemical staining of key angiogenesis markers in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Experimental Workflow

IHC_Workflow Immunohistochemistry Experimental Workflow start Start: FFPE Tumor Tissue sectioning Sectioning (4-5 µm) start->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking_peroxidase Blocking of Endogenous Peroxidase antigen_retrieval->blocking_peroxidase blocking_nonspecific Blocking of Non-specific Binding blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (e.g., anti-CD31, anti-VEGF) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., DAB Chromogen) secondary_ab->detection counterstaining Counterstaining (Hematoxylin) detection->counterstaining dehydration Dehydration & Mounting counterstaining->dehydration analysis Microscopic Analysis & Quantification dehydration->analysis

A generalized workflow for immunohistochemistry.
Protocol 1: Immunohistochemistry for CD31 (PECAM-1)

Purpose: To identify and quantify microvessel density (MVD) by staining endothelial cells.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibody: Rabbit anti-CD31

  • Biotinylated Goat anti-Rabbit Secondary Antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Solution.

    • Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

    • Rinse with deionized water.

  • Blocking of Endogenous Peroxidase:

    • Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking of Non-specific Binding:

    • Incubate sections with Blocking Buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CD31 antibody in Blocking Buffer according to the manufacturer's instructions.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate with biotinylated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS.

    • Apply DAB substrate solution and incubate until a brown color develops (monitor under a microscope).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with Hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Immunohistochemistry for VEGF

Purpose: To assess the expression of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor.

Procedure: Follow the same general procedure as for CD31, with the following modifications:

  • Primary Antibody: Use a primary antibody specific for VEGF (e.g., Rabbit anti-VEGF).

  • Antigen Retrieval: Optimal antigen retrieval conditions may vary; some protocols suggest using a higher pH buffer (e.g., Tris-EDTA, pH 9.0).

Protocol 3: Immunohistochemistry for von Willebrand Factor (vWF)

Purpose: An alternative marker to CD31 for identifying endothelial cells.

Procedure: Follow the same general procedure as for CD31, with the following modifications:

  • Primary Antibody: Use a primary antibody specific for vWF (e.g., Rabbit anti-vWF).

  • Antigen Retrieval: Enzymatic digestion (e.g., with proteinase K) may be required for optimal vWF staining in some tissues.

Data Analysis and Interpretation

  • Microvessel Density (MVD) Quantification: Following CD31 or vWF staining, MVD can be quantified by selecting "hot spots" of neovascularization at low magnification and then counting individual microvessels at high magnification (e.g., 200x). MVD is typically expressed as the average number of microvessels per high-power field.

  • VEGF Expression Scoring: VEGF staining intensity and the percentage of positive tumor cells can be semi-quantitatively scored (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).

A significant reduction in MVD and/or VEGF expression in SSR128129E-treated tumors compared to vehicle-treated controls would indicate an anti-angiogenic effect.

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining Primary antibody not workingUse a positive control tissue; check antibody concentration and incubation time.
Antigen retrieval suboptimalOptimize antigen retrieval method (heat, enzyme) and buffer pH.
High Background Non-specific antibody bindingIncrease blocking time; use a higher dilution of the primary antibody.
Endogenous peroxidase activityEnsure adequate blocking with hydrogen peroxide.
Non-specific Staining Cross-reactivity of secondary antibodyUse a secondary antibody raised against the species of the primary antibody.

Conclusion

The protocols outlined in these application notes provide a framework for the immunohistochemical evaluation of angiogenesis in tumor tissues treated with the FGFR inhibitor SSR128129E. Consistent and well-validated IHC is crucial for accurately assessing the anti-angiogenic potential of novel therapeutic agents like SSR128129E in preclinical and clinical research.

References

Troubleshooting & Optimization

SSR128129E free acid solubility problems in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with SSR128129E free acid in aqueous solutions.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and preparation of this compound solutions for experimental use.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A: this compound is known to have poor aqueous solubility. The salt form, SSR128129E (sodium salt), generally exhibits enhanced water solubility and stability.[1][2] For ease of use in aqueous media, utilizing the salt form is recommended if your experimental design permits. If you must use the free acid, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of SSR128129E. The solubility in DMSO is reported to be high, allowing for the preparation of concentrated stock solutions. It is important to use fresh, anhydrous DMSO, as moisture can negatively impact the solubility of the compound.[3][4] For optimal results, you can warm the solution at 37°C or use an ultrasonic bath to aid dissolution.[5]

Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous medium for in vitro assays. How can this be prevented?

A: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To mitigate this, consider the following strategies:

  • Final Concentration: Ensure the final concentration in your aqueous medium is not above the solubility limit. You may need to perform a solubility test to determine the maximum achievable concentration in your specific buffer.

  • DMSO Percentage: While minimizing DMSO in cell-based assays is ideal, a slightly higher final percentage (typically up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Dilution Method: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Co-solvents and Excipients: For challenging cases, incorporating pharmaceutically acceptable co-solvents or excipients used in formulation can improve solubility. Systems containing PEG300, Tween-80, or cyclodextrins can be effective.[3][6]

Q4: How can I formulate this compound for in vivo animal studies?

A: Due to its low aqueous solubility, direct administration of this compound in a simple saline solution is not feasible. A formulation strategy is required to achieve the necessary concentration and bioavailability. While the following formulations are specified for the salt form (SSR128129E), they serve as excellent starting points for the free acid. It is recommended to prepare these formulations by adding each solvent sequentially and ensuring the solution is clear before adding the next component.[7] Sonication may be used to aid dissolution.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in solubility between SSR128129E and its free acid form?

A: SSR128129E is the sodium salt of the compound. Salt forms of drugs are generally more water-soluble and can be more stable in solution compared to their corresponding free acid or free base forms.[1][2] The free acid of SSR128129E is significantly more hydrophobic.

Q2: What is the mechanism of action of SSR128129E?

A: SSR128129E is a first-in-class, orally available, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][3] It binds to the extracellular domain of FGFRs (FGFR1-4), preventing the FGF-induced signaling cascade that is linked to receptor internalization.[8][9] This mechanism inhibits key cellular processes such as proliferation and migration that are dependent on FGF signaling.[3][4]

Q3: What are the recommended storage conditions for SSR128129E stock solutions?

A: Once prepared in an organic solvent like DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed containers at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[3]

Data & Protocols

Quantitative Solubility Data
Compound FormSolventSolubilityReference
SSR128129E (Sodium Salt)DMSO≥ 54 mg/mL (155.93 mM)[3][5]
Water1 mg/mL (2.89 mM)[4][7]
EthanolInsoluble / < 1 mg/mL[4][7]
This compound DMSOHigh (Specific value not cited, but expected to be similar to salt)-
Aqueous BufferPoor (Requires formulation)[1][2]

Note: "≥" indicates that the solubility is at least the value provided, but the saturation point was not determined.

Recommended In Vivo Formulations
Formulation ComponentsAchievable ConcentrationReference
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (7.22 mM)[3]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.22 mM)[3]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need approximately 3.24 mg.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder.

  • Dissolution: Vortex the vial vigorously. If the compound does not fully dissolve, gently warm the vial to 37°C or place it in an ultrasonic bath for 5-10 minutes until the solution is clear.[5]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Co-solvent System)

This protocol is adapted from the formulation for the salt form and is a robust starting point.

  • Prepare Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Solvent Order: In a sterile conical tube, add the required volumes of each vehicle component in the following order: a. Add the calculated volume of your DMSO stock solution. b. Add PEG300. Mix thoroughly until the solution is homogeneous. c. Add Tween-80. Mix thoroughly again. d. Finally, add the saline solution and mix until the final formulation is a clear solution.

  • Final Check: Ensure the final solution is clear and free of any precipitation before administration. If precipitation occurs, sonication may be used to aid dissolution.[3]

Visualizations

G cluster_0 Troubleshooting Workflow for this compound cluster_1 Troubleshooting Precipitation start Start: Dissolve This compound q1 Attempt to dissolve in aqueous buffer start->q1 r1 Does it dissolve? q1->r1 success Success: Proceed with experiment r1->success Yes fail1 No (Expected) r1->fail1 No q2 Prepare concentrated stock in anhydrous DMSO fail1->q2 q3 Dilute DMSO stock into aqueous buffer q2->q3 r2 Does it precipitate? q3->r2 r2->success No fail2 Yes r2->fail2 Yes opt1 Lower final concentration fail2->opt1 opt2 Increase % of co-solvent (e.g., DMSO, if tolerated) fail2->opt2 opt3 Use formulation excipients (PEG300, Tween-80, Cyclodextrin) fail2->opt3

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_pathway SSR128129E Allosteric Inhibition of FGFR Signaling cluster_receptor Cell Membrane FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:f0 Binds SSR SSR128129E SSR->FGFR:f0 Binds allosterically Blocked Signaling Blocked Downstream Downstream Signaling (e.g., Proliferation, Migration) FGFR:f2->Downstream Activates Blocked->Downstream Inhibits

Caption: Allosteric inhibition of the FGFR signaling pathway by SSR128129E.

G cluster_strategies Solubility Enhancement Strategies cluster_solutions Potential Solutions problem Problem: Poor Aqueous Solubility of this compound sol1 Use Salt Form (SSR128129E) problem->sol1 sol2 Co-Solvent Systems (DMSO, PEG300, Tween-80) problem->sol2 sol3 Complexation (e.g., Cyclodextrins) problem->sol3 sol4 Particle Size Reduction (Micronization, Nanosizing) problem->sol4 sol5 Amorphous Solid Dispersions problem->sol5

Caption: Key strategies to overcome the poor aqueous solubility of drugs.

References

How to dissolve SSR128129E free acid for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the dissolution and use of SSR128129E free acid for cell culture applications, addressing common issues researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and SSR128129E sodium salt?

SSR128129E is an allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR).[1][2] It is commercially available in two forms: a free acid and a sodium salt. While both forms exhibit comparable biological activity at equivalent molar concentrations, the sodium salt form generally has enhanced water solubility and stability.[3][4]

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of SSR128129E. While the sodium salt form has some aqueous solubility, the free acid is expected to be less soluble in water.[5][6] Several suppliers report the solubility of the sodium salt in DMSO to be in the range of 50-69 mg/mL.[6] It is advisable to use fresh, high-quality DMSO to avoid solubility issues, as moisture-absorbing DMSO can reduce solubility.[6]

Q3: How should I prepare a stock solution of this compound?

To prepare a concentrated stock solution, dissolve the this compound powder in pure DMSO. It is crucial to ensure the compound is completely dissolved before further dilution. A common practice is to prepare a high-concentration stock (e.g., 10-50 mM) which can then be aliquoted and stored for future use.

Q4: How do I store the SSR128129E stock solution?

Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[7] For long-term storage, it is recommended to store the DMSO stock solution at -80°C (for up to 6 months).[7] For shorter periods, storage at -20°C (for up to 1 month) is also acceptable.[7] Ensure the vials are sealed tightly to prevent moisture absorption.

Experimental Protocols

Protocol 1: Preparation of SSR128129E Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 324.32 g/mol ).

  • Weighing: Accurately weigh out a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.24 mg of the compound.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the powder. Using the example above, add 1 mL of DMSO to the 3.24 mg of SSR128129E.

  • Mixing: Gently vortex or sonicate the solution at room temperature until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no undissolved particles remain.

  • Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Dilution of SSR128129E Stock Solution into Cell Culture Media
  • Pre-warm Media: Before adding the inhibitor, warm the cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, it is good practice to perform an intermediate dilution of the DMSO stock solution in pre-warmed media before adding it to the final culture volume.

  • Final Dilution: Add the SSR128129E stock solution dropwise to the pre-warmed cell culture medium while gently swirling. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.[8] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Mixing and Observation: Mix the final solution gently by inverting the flask or plate. Visually inspect the medium for any signs of precipitation.

Troubleshooting Guide

This guide addresses common problems encountered when dissolving and using SSR128129E in cell culture.

Problem Potential Cause Solution
Precipitation immediately after adding to media 1. Final concentration exceeds the solubility limit in the aqueous media.[8]2. Improper dilution technique.[8]3. Highly concentrated stock solution.1. Lower the final working concentration of SSR128129E.2. Pre-warm the media to 37°C. Add the stock solution dropwise while gently swirling.[8]3. Prepare a less concentrated intermediate stock solution before the final dilution.
Precipitation appears after hours or days of incubation 1. Compound instability in the aqueous environment over time.[8]2. Interaction with media components (e.g., proteins, salts).[8]3. Evaporation of media leading to an increased effective concentration.[9]1. Perform media changes with freshly prepared SSR128129E-containing media every 24-48 hours.[8]2. Consider using serum-free media if compatible with your cell line, as serum proteins can sometimes cause precipitation.3. Ensure proper humidification in the incubator to minimize evaporation.[9]
Inconsistent experimental results or lower than expected efficacy 1. Partial precipitation is reducing the effective concentration of the inhibitor.[8]2. Inaccurate concentration of the stock solution.1. Visually inspect the media for any signs of precipitation before and during the experiment. If precipitation is suspected, filter the media through a 0.22 µm syringe filter before adding it to the cells.[8]2. Verify the concentration of your stock solution and prepare fresh stock solutions regularly.
Cells are dying or showing signs of stress 1. Cytotoxicity from a high concentration of SSR128129E.2. High concentration of the solvent (DMSO).3. Mycoplasma contamination.[10]1. Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line.2. Ensure the final DMSO concentration in your culture media is below cytotoxic levels (generally <0.5%, ideally ≤0.1%).3. Regularly test your cell lines for mycoplasma contamination.

Quantitative Data Summary

The following table summarizes the reported solubility of SSR128129E (sodium salt form). Data for the free acid form is not widely published, but it is expected to have lower aqueous solubility.

Compound Form Solvent Solubility Molar Concentration Source
SSR128129E (Sodium Salt)DMSO≥ 54 mg/mL≥ 155.93 mM[1]
SSR128129E (Sodium Salt)DMSO50 mg/mL
SSR128129E (Sodium Salt)DMSO69 mg/mL199.24 mM[6]
SSR128129E (Sodium Salt)WaterSoluble[5]
SSR128129E (Sodium Salt)EthanolInsoluble[6]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh SSR128129E Free Acid Powder dissolve Dissolve in 100% DMSO weigh->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw Retrieve for Experiment dilute Dilute in Pre-warmed Cell Culture Media thaw->dilute treat Treat Cells dilute->treat

Caption: Experimental workflow for preparing and using SSR128129E.

signaling_pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Internalization Receptor Internalization FGFR->Internalization SSR128129E SSR128129E SSR128129E->FGFR Allosteric Binding Downstream Downstream Signaling (e.g., ERK Pathway) Internalization->Downstream

Caption: Allosteric inhibition of FGFR signaling by SSR128129E.

References

Preventing SSR128129E free acid precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of SSR128129E free acid in experimental media.

Understanding SSR128129E and its Precipitation

SSR128129E is a potent and orally available allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs) with an IC50 of 1.9 μM for FGFR1.[1][2] It is supplied as a sodium salt, which generally exhibits enhanced water solubility and stability compared to its free acid form.[3] The precipitation issue commonly arises from the conversion of the more soluble sodium salt to the less soluble free acid form under specific experimental conditions.

SSR128129E is a derivative of 2-aminobenzoic acid, and as such, it is a weak acid. The equilibrium between the ionized (salt) and non-ionized (free acid) forms is pH-dependent and can be understood using the Henderson-Hasselbalch equation. The pKa of the carboxylic acid group of SSR128129E is estimated to be around 4.8, similar to that of 2-aminobenzoic acid.[4] At a pH below the pKa, the free acid form predominates, which has significantly lower aqueous solubility and is prone to precipitation. Standard cell culture media are typically buffered around pH 7.4, which is well above the estimated pKa of SSR128129E, favoring the more soluble ionized form. However, localized pH changes or high concentrations can still lead to precipitation.

Troubleshooting Guides

This section provides answers to specific issues you might encounter during your experiments.

Question: I observed a precipitate immediately after adding my SSR128129E stock solution to the cell culture medium. What should I do?

Answer: Immediate precipitation upon addition to your aqueous media suggests that the concentration of SSR128129E has exceeded its solubility limit. Here are the steps to resolve this issue:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of SSR128129E in your experiment.

  • Optimize Stock Solution and Dilution Technique:

    • Use Anhydrous DMSO for Stock Preparation: Ensure your stock solution is prepared in high-quality, anhydrous DMSO. Water absorption by DMSO can reduce the solubility of hydrophobic compounds.

    • Prepare a High-Concentration Stock: A higher concentration stock solution (e.g., 10-20 mM) allows you to use a smaller volume to achieve your final desired concentration, thereby minimizing the amount of DMSO introduced into the media.

    • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the pre-warmed (37°C) cell culture medium.

    • Add Dropwise with Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling. This rapid and even dispersion helps prevent localized high concentrations that can trigger precipitation.[5]

  • Verify Maximum Soluble Concentration: It is crucial to determine the maximum soluble concentration of SSR128129E in your specific cell culture medium under your experimental conditions. Refer to the experimental protocol section for a detailed method.

Question: My media containing SSR128129E appeared clear initially but became cloudy after incubation. What is the cause and how can I prevent it?

Answer: Delayed precipitation can be caused by several factors related to the incubation conditions:

  • Temperature Shifts: Changes in temperature between room temperature and the 37°C incubator can affect the solubility of the compound.[6] Always pre-warm your media to 37°C before adding SSR128129E.

  • pH Shifts in the Incubator: The CO₂ environment in an incubator can lead to a decrease in the pH of the medium, especially if the medium is not adequately buffered. This pH drop can shift the equilibrium towards the less soluble free acid form of SSR128129E. Ensure your medium is properly buffered for the CO₂ concentration in your incubator. Consider using a medium with HEPES buffer for additional pH stability.

  • Interaction with Media Components: Over time, SSR128129E may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.[6] If you are using a serum-free medium, the lack of proteins that can sometimes help solubilize compounds might be a contributing factor.

Question: I am using a high concentration of serum in my culture media. Could this be affecting the solubility of SSR128129E?

Answer: High serum concentrations can have a dual effect on compound solubility. While serum proteins like albumin can bind to small molecules and increase their apparent solubility, high concentrations of other components in the serum could potentially lead to interactions and precipitation. SSR128129E has been successfully used in media containing up to 20% fetal bovine serum (FBS), suggesting good compatibility.[2] However, if you suspect an issue:

  • Consider Reducing Serum Concentration: If your cell line allows, try reducing the serum percentage.

  • Pre-incubation Step: Pre-incubate the diluted SSR128129E in a small volume of serum-free medium before adding it to the final serum-containing culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing SSR128129E stock solutions?

A1: The recommended solvent for preparing stock solutions of SSR128129E is anhydrous dimethyl sulfoxide (B87167) (DMSO).[7]

Q2: What is the recommended storage condition for SSR128129E stock solutions?

A2: Store SSR128129E stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[1] It is always advisable to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess any effects of the solvent on your cells.

Q4: Should I use the sodium salt or the free acid form of SSR128129E for my experiments?

A4: It is highly recommended to use the sodium salt form of SSR128129E (SSR128129E) for in vitro experiments. The sodium salt has significantly better aqueous solubility and stability compared to the free acid form (this compound).[3] Using the free acid form directly will likely lead to immediate precipitation in aqueous media.

Data Presentation

Table 1: Physicochemical Properties of SSR128129E

PropertyValueReference
Chemical FormulaC₁₈H₁₅N₂NaO₄[8]
Molecular Weight346.31 g/mol [8]
FormSodium Salt[8]
Estimated pKa~4.8[4]
DMSO Solubility≥ 54 mg/mL (155.93 mM)[7]

Table 2: Illustrative Aqueous Solubility of SSR128129E Forms vs. pH *

pHEstimated Solubility of SSR128129E (Sodium Salt)Estimated Solubility of SSR128129E (Free Acid)
4.0LowVery Low
5.0ModerateLow
6.0HighModerate
7.4Very HighModerate-High
8.0Very HighHigh

*Note: The values in this table are illustrative and based on the general principles of pH-dependent solubility for acidic compounds. Precise experimental data for SSR128129E is not publicly available.

Experimental Protocols

Protocol 1: Preparation of SSR128129E Stock Solution

  • Materials:

    • SSR128129E (sodium salt) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the SSR128129E powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of SSR128129E powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.46 mg of SSR128129E in 1 mL of anhydrous DMSO.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of SSR128129E in Cell Culture Medium

  • Materials:

    • SSR128129E stock solution (e.g., 10 mM in DMSO)

    • Your specific cell culture medium (with or without serum, as per your experimental setup)

    • Sterile microcentrifuge tubes or a 96-well plate

    • Incubator (37°C, 5% CO₂)

  • Procedure:

    • Pre-warm your cell culture medium to 37°C.

    • Prepare a series of dilutions of the SSR128129E stock solution in the pre-warmed medium. For example, to test concentrations from 1 µM to 100 µM, you can perform serial dilutions.

    • For each concentration, add the corresponding volume of the DMSO stock solution to the medium. Remember to add the stock solution dropwise while gently mixing.

    • Include a control tube with the highest volume of DMSO used in the dilutions to ensure the solvent itself is not causing any precipitation.

    • Incubate the dilutions under your experimental conditions (37°C, 5% CO₂) for the duration of your experiment (e.g., 24, 48, or 72 hours).

    • Visually inspect each tube or well for any signs of precipitation (cloudiness, crystals, or sediment) at different time points.

    • The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.

Visualizations

cluster_0 Solubility Equilibrium of SSR128129E SSR_Salt SSR128129E (Sodium Salt) (Ionized, High Solubility) SSR_Acid SSR128129E (Free Acid) (Non-ionized, Low Solubility) SSR_Salt->SSR_Acid  pH < pKa (~4.8) SSR_Acid->SSR_Salt  pH > pKa (~4.8) Precipitate Precipitate SSR_Acid->Precipitate Exceeds Solubility Limit

Caption: Chemical equilibrium of SSR128129E between its soluble salt and less soluble free acid form.

cluster_1 Troubleshooting Workflow for SSR128129E Precipitation Start Precipitation Observed Immediate Immediate Precipitation? Start->Immediate Delayed Delayed Precipitation? Immediate->Delayed No High_Conc High Final Concentration? Immediate->High_Conc Yes Temp_Shift Temperature Shifts? Delayed->Temp_Shift Yes Reduce_Conc Reduce Final Concentration High_Conc->Reduce_Conc Yes Optimize_Dilution Optimize Dilution Technique High_Conc->Optimize_Dilution No Prewarm_Media Pre-warm Media to 37°C Temp_Shift->Prewarm_Media Yes pH_Shift pH Shifts in Incubator? Temp_Shift->pH_Shift No Buffer_Media Use HEPES-buffered Media pH_Shift->Buffer_Media Yes Media_Interaction Media Component Interaction? pH_Shift->Media_Interaction No Test_Solubility Determine Max Soluble Concentration Media_Interaction->Test_Solubility Yes

Caption: A decision-making workflow for troubleshooting SSR128129E precipitation in media.

References

Navigating Inconsistent Results in SSR128129E Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with the FGFR inhibitor, SSR128129E. By providing detailed FAQs, troubleshooting guides, experimental protocols, and key signaling pathway information, this resource aims to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is SSR128129E and what is its primary mechanism of action?

SSR128129E is an orally bioavailable, small-molecule allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] It targets FGFR1, FGFR2, FGFR3, and FGFR4.[2][3] Unlike many kinase inhibitors that compete with ATP for binding to the intracellular kinase domain, SSR128129E binds to the extracellular domain of the FGFRs.[1] This binding does not compete with the natural ligand, Fibroblast Growth Factor (FGF), but instead, it inhibits FGF-induced signaling that is linked to the internalization of the receptor.[1] This allosteric inhibition ultimately blocks downstream signaling pathways.[1]

Q2: How should I prepare and store SSR128129E stock solutions?

Proper preparation and storage of SSR128129E are critical for maintaining its activity and ensuring reproducible results.

  • Solubility: SSR128129E is soluble in DMSO at concentrations of ≥ 54 mg/mL (155.93 mM).[2][3] It has limited solubility in water (1 mg/mL) and is insoluble in ethanol.[4] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline are recommended.[2][4]

  • Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[4] To aid dissolution, sonication may be used.[5]

  • Storage: Store the powder at 4°C, sealed and protected from moisture.[2] In solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2]

Q3: What are the expected IC50 values for SSR128129E in cell-based assays?

The half-maximal inhibitory concentration (IC50) of SSR128129E can vary depending on the cell line, the specific assay conditions, and the duration of the experiment. It is crucial to establish a dose-response curve for your specific experimental system.

Troubleshooting Guides

Inconsistent results in experiments involving SSR128129E can arise from a variety of factors, ranging from procedural inconsistencies to the inherent biological complexity of the experimental system. This section provides a structured approach to identifying and resolving common issues.

Guide 1: Inconsistent IC50 Values in Cell Viability & Proliferation Assays

Variability in IC50 values is a frequent challenge. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps & Recommendations
Cell Line Integrity & Passage Number Authenticate your cell line (e.g., by STR profiling). Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent Cell Seeding Density Optimize and strictly adhere to a consistent cell seeding density for all experiments. Uneven cell distribution can lead to variability in results.
SSR128129E Preparation & Stability Prepare fresh dilutions of SSR128129E for each experiment from a properly stored, single-use aliquot of the stock solution. Ensure the final DMSO concentration in the culture medium is consistent and non-toxic (typically <0.5%).
Assay Protocol Variability Standardize all incubation times, reagent concentrations, and procedural steps. Ensure complete mixing of the compound in the culture medium.
Biological Variability Different cell lines exhibit varying levels of FGFR expression and dependence. Confirm the expression of the target FGFRs in your cell line. Consider that the allosteric mechanism of SSR128129E may lead to cell-type-specific effects.
Guide 2: Inconsistent Results in Western Blotting for Downstream Signaling

Western blotting is a key method to confirm the mechanism of action of SSR128129E by assessing the phosphorylation status of downstream signaling proteins.

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Cell Lysis & Protein Extraction Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Ensure complete cell lysis and accurate protein quantification.
Inconsistent Antibody Performance Validate your primary antibodies for specificity and sensitivity. Use a consistent antibody dilution and incubation time for all experiments. Include appropriate positive and negative controls.
Loading & Transfer Issues Load equal amounts of protein in each lane. Verify transfer efficiency using a reversible protein stain (e.g., Ponceau S).
Timing of Stimulation and Inhibition The kinetics of FGFR signaling can be rapid. Optimize the timing of FGF stimulation and SSR128129E treatment to capture the desired signaling events. A time-course experiment is recommended.
Allosteric Mechanism Considerations As SSR128129E is an allosteric inhibitor, it may not completely abolish all downstream signaling pathways to the same extent as an ATP-competitive inhibitor. Analyze multiple downstream effectors (e.g., p-ERK, p-AKT) to get a comprehensive picture of its activity.

Data Presentation

The following tables summarize key quantitative data for SSR128129E from various studies.

Table 1: In Vitro Efficacy of SSR128129E

Cell LineAssay TypeTargetIC50 (nM)Reference
HUVECProliferation (FGF2-induced)FGFR1-431 ± 1.6[2][3]
HUVECMigration (FGF2-induced)FGFR1-415.2 ± 4.5[2][3]
Panc02Proliferation (FGF7-induced)FGFRsNot specified[2]
Panc02Migration (FGF7-induced)FGFRsNot specified[2]

Table 2: In Vivo Efficacy of SSR128129E

Tumor ModelDosing RegimenEfficacyReference
Orthotopic Panc02 tumors30 mg/kg/day (oral)44% inhibition of tumor growth[2]
Murine 4T1 breast tumors30 mg/kg/day (oral)53% reduction in tumor size, 40% reduction in tumor weight[2]
Subcutaneous CT26 colon tumorsNot specified34% inhibition of tumor growth[2]
MCF7/ADR breast cancer xenograftNot specified40% inhibition of tumor growth[2]
Lewis Lung Carcinoma30 mg/kg/day (oral)Strong decrease in tumor growth[6]

Experimental Protocols

Cell Proliferation Assay (General Protocol)

This protocol provides a general framework for assessing the effect of SSR128129E on cell proliferation. It should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation (Optional): For experiments investigating FGF-induced proliferation, serum-starve the cells for 16-24 hours in a low-serum (e.g., 0.2% FBS) medium.[4]

  • Compound Treatment: Prepare serial dilutions of SSR128129E in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest SSR128129E concentration).

  • Stimulation (if applicable): Add the appropriate FGF ligand to stimulate proliferation.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).[4]

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or a similar metabolic assay.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the SSR128129E concentration to determine the IC50 value.

Mandatory Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds SSR128129E SSR128129E SSR128129E->FGFR Allosteric Inhibition FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation

Caption: Simplified FGFR signaling pathway and the allosteric inhibition by SSR128129E.

General Experimental Workflow for SSR128129E Testing

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare Cells (Seed & Adhere) treat_cells Treat Cells with SSR128129E & Vehicle Control prep_cells->treat_cells prep_compound Prepare SSR128129E (Serial Dilutions) prep_compound->treat_cells stimulate Stimulate with FGF (if required) treat_cells->stimulate incubate Incubate (e.g., 24-72h) stimulate->incubate viability_assay Cell Viability Assay (e.g., MTS) incubate->viability_assay western_blot Western Blot (for p-ERK, etc.) incubate->western_blot data_analysis Data Analysis (IC50, etc.) viability_assay->data_analysis western_blot->data_analysis

Caption: General workflow for in vitro testing of SSR128129E.

References

Potential off-target effects of SSR128129E free acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SSR128129E free acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SSR128129E?

A1: SSR128129E is a potent and selective allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Unlike traditional kinase inhibitors that target the intracellular ATP-binding site, SSR128129E binds to the extracellular domain of FGFRs.[1][2] This allosteric binding does not compete with the natural ligand (FGF) but prevents the receptor from undergoing the necessary conformational changes for internalization and subsequent downstream signaling.[1][2] It is a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[3]

Q2: Is SSR128129E a kinase inhibitor?

A2: No, SSR128129E is not a direct kinase inhibitor. It does not target the intracellular kinase domain of the FGFRs. Its mechanism is unique in that it acts on the extracellular portion of the receptor to allosterically prevent signal transduction.[1][2]

Q3: What are the potential off-target effects of SSR128129E?

A3: SSR128129E is reported to be highly selective for FGFRs. Studies have shown that it does not significantly inhibit the activity of other related receptor tyrosine kinases (RTKs). Specifically, it has been demonstrated that SSR128129E does not block the phosphorylation of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) or MET (Mesenchymal-Epithelial Transition factor) kinase. While comprehensive kinome screening data is not publicly available, the existing evidence points towards a favorable selectivity profile with minimal off-target activity on other RTKs.

Q4: I am not observing the expected inhibition of cell proliferation in my experiments. What could be the reason?

A4: Several factors could contribute to a lack of efficacy in cell proliferation assays:

  • Cell Line Sensitivity: Ensure that the cell line you are using is dependent on FGFR signaling for proliferation. Not all cell lines are sensitive to FGFR inhibition.

  • Compound Concentration: Verify the concentration of SSR128129E used. We recommend performing a dose-response curve to determine the optimal inhibitory concentration for your specific cell line.

  • Compound Stability: this compound may have different solubility and stability characteristics compared to the salt form (SSR128129E). Ensure the compound is properly dissolved and stable in your culture medium for the duration of the experiment.

  • Assay Duration: The incubation time might be insufficient to observe a significant effect on cell proliferation. Consider extending the duration of the assay.

Q5: I am observing unexpected toxicity in my cell culture. Could this be an off-target effect?

A5: While SSR128129E is reported to have a good safety profile, cell line-specific toxicity can occur. To troubleshoot this:

  • Confirm On-Target Toxicity: First, confirm that the toxicity is related to the inhibition of the FGFR pathway. You can do this by using a rescue experiment, for example, by adding an excess of FGF to see if it can overcome the inhibitory effect.

  • Lower the Concentration: High concentrations of any compound can lead to non-specific toxicity. Try using a lower concentration of SSR128129E that is still within the effective range for FGFR inhibition.

  • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) to ensure that the solvent is not contributing to the toxicity.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell-based assays.
  • Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of SSR128129E in your cell proliferation or migration assays.

  • Possible Causes & Solutions:

    • Cell Passage Number: High passage numbers can lead to genetic drift and altered signaling pathways. Use cells with a consistent and low passage number for all experiments.

    • Serum Concentration: Components in fetal bovine serum (FBS) can interact with the compound or contain growth factors that activate alternative signaling pathways. Consider reducing the serum concentration or using serum-free media if your cell line allows.

    • Inconsistent Seeding Density: Ensure uniform cell seeding density across all wells, as this can affect growth rates and compound efficacy.

Issue 2: No inhibition of downstream signaling pathways (e.g., p-ERK, p-AKT).
  • Problem: Western blot analysis does not show a decrease in the phosphorylation of downstream effectors like ERK or AKT after treatment with SSR128129E.

  • Possible Causes & Solutions:

    • Stimulation Conditions: Ensure that the FGFR pathway is adequately stimulated with the appropriate FGF ligand before and during the treatment with SSR128129E.

    • Time Course: The inhibition of downstream signaling can be transient. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition.

    • Antibody Quality: Verify the specificity and sensitivity of your primary antibodies for the phosphorylated and total proteins.

Quantitative Data Summary

The following tables summarize the available quantitative data for SSR128129E.

Table 1: In Vitro Inhibitory Activity of SSR128129E

Assay TypeCell LineLigandIC50 (nM)Reference
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)FGF231[1]
Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVEC)FGF215.2[1]
FRS2 PhosphorylationHEK293 cells expressing hFGFR2FGF2~20
ERK1/2 PhosphorylationHEK293 cells expressing hFGFR2FGF2~30

Table 2: Selectivity Profile of SSR128129E

TargetAssay TypeActivityReference
FGFR1Allosteric InhibitionActive[3]
FGFR2Allosteric InhibitionActive[3]
FGFR3Allosteric InhibitionActive[3]
FGFR4Allosteric InhibitionActive[3]
VEGFR2Phosphorylation AssayInactive
METPhosphorylation AssayInactive

Experimental Protocols

Protocol 1: Western Blot Analysis of VEGFR2 and MET Phosphorylation

This protocol describes a general method to assess the effect of SSR128129E on the phosphorylation of VEGFR2 and MET kinases, as a measure of off-target activity.

1. Cell Culture and Treatment: a. Plate a suitable cell line known to express VEGFR2 and MET (e.g., HUVECs for VEGFR2, A549 for MET) in 6-well plates. b. Once the cells reach 70-80% confluency, serum-starve them overnight. c. Pre-treat the cells with SSR128129E at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2 hours. Include a vehicle control (DMSO). d. Stimulate the cells with the respective ligand (e.g., VEGF for VEGFR2, HGF for MET) for 10-15 minutes.

2. Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes. b. Load the samples onto a 4-12% SDS-PAGE gel and run at 100-120V. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-VEGFR2 (e.g., Tyr1175), total VEGFR2, phospho-MET (e.g., Tyr1234/1235), and total MET overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the signal using an ECL substrate and an imaging system.

5. Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds SSR128129E SSR128129E SSR128129E->FGFR Allosterically Binds (Inhibits Internalization) FRS2 FRS2 FGFR->FRS2 Recruits & Phosphorylates PLCg PLCγ FGFR->PLCg Recruits & Phosphorylates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription STAT->Transcription

Caption: FGFR Signaling Pathway and Mechanism of SSR128129E Action.

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Data Analysis A Cell Culture & Treatment (Ligand +/- SSR128129E) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-Kinase, Total Kinase) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Band Quantification I->J K Normalization & Comparison J->K

Caption: Experimental Workflow for Western Blot Analysis.

References

Why is my SSR128129E not inhibiting FGFR phosphorylation?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SSR128129E, an allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SSR128129E?

A1: SSR128129E is a small molecule, allosteric inhibitor of FGFR signaling.[1][2] It acts by binding to the extracellular domain of FGFRs, which is a distinct mechanism from typical kinase inhibitors that target the intracellular ATP-binding site.[2][3] This binding does not compete with the natural ligand, Fibroblast Growth Factor (FGF), but instead prevents the FGF-induced conformational changes necessary for receptor dimerization, internalization, and subsequent signal transduction.[1][2]

Q2: Which FGFR subtypes does SSR128129E inhibit?

A2: SSR128129E has been shown to inhibit responses mediated by FGFR1, FGFR2, FGFR3, and FGFR4.[4] It is considered a pan-FGFR inhibitor due to its activity across these receptor subtypes.

Q3: What are the expected downstream effects of successful SSR128129E-mediated FGFR inhibition?

A3: Successful inhibition of FGFR signaling by SSR128129E should lead to a reduction in the phosphorylation of downstream effector proteins. Key signaling cascades affected include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[5][6][7] Therefore, you should observe decreased phosphorylation of proteins such as FRS2, ERK1/2, and AKT.[4]

Q4: In which experimental systems has SSR128129E been shown to be effective?

A4: SSR128129E has demonstrated activity in various in vitro and in vivo models. It has been shown to inhibit FGF-induced proliferation and migration of endothelial cells (such as HUVECs) and various cancer cell lines.[4]

Troubleshooting Guide: Why is my SSR128129E not inhibiting FGFR phosphorylation?

If you are not observing the expected inhibition of FGFR phosphorylation in your experiments with SSR128129E, consider the following potential issues and troubleshooting steps.

Problem 1: Suboptimal Experimental Conditions
Potential Cause Troubleshooting Steps
Incorrect Inhibitor Concentration: The concentration of SSR128129E may be too low to effectively inhibit FGFR phosphorylation in your specific cell type.- Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 10 nM to 10 µM) to identify the IC50 for your system. - Consult the literature for effective concentrations in similar cell lines.[4]
Insufficient Incubation Time: The inhibitor may not have had enough time to exert its effect before cell lysis.- Optimize the incubation time with SSR128129E. A typical starting point is 1-4 hours, but this may need to be adjusted based on your cell line and experimental goals.
Inhibitor Degradation: Improper storage or handling may have led to the degradation of the SSR128129E compound.- Ensure SSR128129E is stored as recommended by the manufacturer, typically at -20°C. - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
High Cell Confluency: Very high cell density can sometimes affect signaling pathways and the cellular response to inhibitors.- Plate cells at a density that ensures they are in a logarithmic growth phase during the experiment. Avoid using overly confluent cells.
Problem 2: Cell Line-Specific Issues
Potential Cause Troubleshooting Steps
Low or Absent FGFR Expression: The cell line you are using may not express the target FGFR subtype at a high enough level to detect a significant change in phosphorylation.- Verify the expression of your target FGFR (FGFR1, 2, 3, or 4) in your cell line using Western blot or qPCR.
Constitutively Active FGFR Mutants: Your cell line may harbor mutations in FGFR that render it constitutively active and less sensitive to allosteric inhibition.- Sequence the FGFR genes in your cell line to check for known activating mutations. Some mutations can lead to ligand-independent signaling that may not be effectively blocked by an allosteric inhibitor.[8][9]
Drug Efflux Pumps: The cells may be actively pumping the inhibitor out, reducing its intracellular concentration.- Consider using cell lines with known low expression of efflux pumps like P-glycoprotein.
Problem 3: Assay and Detection Issues
Potential Cause Troubleshooting Steps
Inefficient FGF Stimulation: If you are studying ligand-induced phosphorylation, the FGF stimulation may be suboptimal.- Ensure you are using a bioactive form of FGF at an appropriate concentration (e.g., 10-50 ng/mL). - The stimulation time is also critical; a short incubation of 10-15 minutes is often sufficient to see maximal FGFR phosphorylation.[7]
Poor Antibody Quality: The primary antibodies used for detecting phosphorylated FGFR (p-FGFR) or total FGFR may not be specific or sensitive enough.- Use antibodies that have been validated for your application (e.g., Western blot). - Run appropriate controls, such as including a positive control cell lysate with known high p-FGFR levels.
Technical Errors in Western Blotting: Issues with protein extraction, gel electrophoresis, or membrane transfer can lead to a lack of signal.- Ensure complete cell lysis using a buffer containing phosphatase and protease inhibitors. - Verify protein transfer to the membrane by Ponceau S staining. - Optimize antibody concentrations and incubation times.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of SSR128129E in various functional assays. Note that the direct IC50 for FGFR phosphorylation inhibition may vary depending on the cell type and experimental conditions.

Assay Cell Line Ligand IC50 Value Reference
FGFR1 Kinase Activity--1.9 µM[4]
Endothelial Cell ProliferationHUVECFGF231 ± 1.6 nM[4]
Endothelial Cell MigrationHUVECFGF215.2 ± 4.5 nM[4]
FRS2 & ERK1/2 PhosphorylationFGFR2-expressing HEK293FGF2Inhibition Observed[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of FGFR Phosphorylation

This protocol provides a general workflow for assessing the effect of SSR128129E on FGF-induced FGFR phosphorylation in a cellular context.

Materials:

  • Cell line of interest expressing the target FGFR

  • SSR128129E

  • Recombinant FGF ligand (e.g., FGF2)

  • Cell culture medium and serum

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-FGFR and anti-total-FGFR)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: The day before the experiment, replace the growth medium with a low-serum or serum-free medium and incubate overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of SSR128129E (and a vehicle control, e.g., DMSO) for the desired incubation time (e.g., 1-4 hours).

  • FGF Stimulation: Add the FGF ligand to the medium at a predetermined optimal concentration and incubate for a short period (e.g., 10-15 minutes) at 37°C.[7]

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.[10]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-FGFR overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR or a housekeeping protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds SSR128129E SSR128129E SSR128129E->FGFR Allosterically Inhibits FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival) ERK->Cellular_Response AKT AKT PI3K->AKT AKT->Cellular_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Cellular_Response

Caption: FGFR Signaling Pathway and the Allosteric Inhibition by SSR128129E.

Troubleshooting_Workflow Start No Inhibition of FGFR Phosphorylation Observed Check_Concentration Is SSR128129E concentration optimal? Start->Check_Concentration Optimize_Concentration Perform dose-response experiment. Check_Concentration->Optimize_Concentration No Check_Incubation Is incubation time sufficient? Check_Concentration->Check_Incubation Yes Optimize_Concentration->Check_Incubation Optimize_Incubation Optimize incubation time. Check_Incubation->Optimize_Incubation No Check_Compound_Integrity Is the compound viable? Check_Incubation->Check_Compound_Integrity Yes Optimize_Incubation->Check_Compound_Integrity Use_New_Aliquot Use fresh stock of SSR128129E. Check_Compound_Integrity->Use_New_Aliquot No Check_FGFR_Expression Does the cell line express the target FGFR? Check_Compound_Integrity->Check_FGFR_Expression Yes Use_New_Aliquot->Check_FGFR_Expression Validate_Expression Verify FGFR expression (Western Blot/qPCR). Check_FGFR_Expression->Validate_Expression No Check_FGF_Stimulation Is FGF stimulation effective? Check_FGFR_Expression->Check_FGF_Stimulation Yes Validate_Expression->Start Optimize_Stimulation Optimize FGF concentration and stimulation time. Check_FGF_Stimulation->Optimize_Stimulation No Check_Antibodies Are the antibodies specific and sensitive? Check_FGF_Stimulation->Check_Antibodies Yes Optimize_Stimulation->Check_Antibodies Validate_Antibodies Validate antibodies with positive controls. Check_Antibodies->Validate_Antibodies No Review_Protocol Review Western Blot protocol for technical errors. Check_Antibodies->Review_Protocol Yes Validate_Antibodies->Review_Protocol Success Inhibition Observed Review_Protocol->Success

Caption: Troubleshooting Workflow for SSR128129E Experiments.

References

Technical Support Center: Improving the Bioavailability of SSR128129E in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of the allosteric FGFR inhibitor, SSR128129E, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is SSR128129E and how does it work?

SSR128129E is an orally active, small-molecule, allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[1][2][3] It binds to the extracellular domain of FGFRs (FGFR1-4), preventing the receptor's internalization and subsequent downstream signaling.[4] This allosteric inhibition is achieved without competing with the natural FGF ligand binding.[4]

Q2: Is SSR128129E orally bioavailable?

Yes, SSR128129E is described as having oral bioavailability and has been successfully used in various animal models through oral administration.[1][2][3][5] Efficacy in preclinical models of arthritis and cancer has been demonstrated with oral delivery.[2]

Q3: What are the known physicochemical properties of SSR128129E relevant to its bioavailability?

SSR128129E is available as a sodium salt, which typically offers enhanced water solubility and stability compared to its free acid form.[6] It is soluble in water and DMSO.[2][3] One supplier notes its solubility in water as 1 mg/mL and in DMSO as 69 mg/mL.[3] It is reported to be insoluble in ethanol.[3]

Q4: Are there any public pharmacokinetic data available for SSR128129E in animals?

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Homogeneous Formulation for Oral Gavage

Problem: You are observing precipitation or inconsistent suspension of SSR128129E when preparing it for oral administration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Vehicle Use a well-established vehicle for oral suspensions. Published studies have successfully used a homogeneous suspension in sodium carboxymethyl cellulose (B213188) (CMC-Na) or 0.6% methylcellulose (B11928114).[3][7]These agents are viscosity-enhancing and suspending agents that help to maintain a uniform distribution of the compound, ensuring consistent dosing.
Low Solubility in the Chosen Vehicle Ensure you are using the sodium salt of SSR128129E, which has better aqueous solubility.[6] For challenging formulations, a small percentage of a co-solvent like DMSO (e.g., up to 10%) can be used, followed by dilution in the primary vehicle. However, the final concentration of DMSO should be kept low and consistent across all experimental groups to avoid vehicle-induced effects.The salt form is generally more hydrophilic. Co-solvents can aid in the initial dissolution of the compound before suspension in the final vehicle.
Particle Size If starting with a solid form, ensure the powder is finely milled to aid in suspension. Sonication of the final suspension can also help in achieving a more uniform particle distribution.Smaller particle size increases the surface area, which can improve the dissolution rate and suspension stability.
Incorrect pH of the Vehicle Although the pKa of SSR128129E is not publicly available, the pH of the vehicle can influence the ionization and solubility of the compound. Ensure the pH of your vehicle is consistent and, if possible, adjusted to a range that favors the solubility of the compound.The ionization state of a compound can significantly impact its solubility.
Issue 2: Suboptimal or Inconsistent Efficacy in In Vivo Studies

Problem: You are not observing the expected therapeutic effect of SSR128129E after oral administration, or the results are highly variable between animals.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inadequate Systemic Exposure Increase the dose of SSR128129E. Successful in vivo studies in mice have utilized a dose of 30 mg/kg/day administered orally.[2][6] Consider performing a pilot pharmacokinetic study to determine the plasma concentrations achieved with your current formulation and dosing regimen.The dose may be insufficient to reach therapeutic concentrations at the target site.
Poor Absorption from the GI Tract Optimize the formulation to enhance absorption. Consider using a formulation with permeation enhancers, although specific enhancers for SSR128129E have not been reported. A lipid-based formulation could also be explored, as these are known to improve the oral bioavailability of some poorly soluble drugs.Enhancing the passage of the drug across the intestinal epithelium can increase systemic exposure.
Inconsistent Dosing Ensure the oral gavage technique is consistent and accurate. Verify the concentration and homogeneity of your dosing suspension immediately before administration to each animal.Inaccurate dosing is a common source of variability in animal studies.
First-Pass Metabolism While data is not available for SSR128129E, significant first-pass metabolism in the gut wall or liver can reduce bioavailability. If suspected, alternative routes of administration (e.g., intraperitoneal) could be explored in pilot studies to assess systemic efficacy.This would help to differentiate between lack of efficacy due to poor absorption versus other factors.

Experimental Protocols

Protocol 1: Preparation of SSR128129E for Oral Gavage in Mice

This protocol is based on methodologies reported in the literature for in vivo studies with SSR128129E.

Materials:

  • SSR128129E (sodium salt)

  • Sodium carboxymethyl cellulose (CMC-Na) or Methylcellulose

  • Sterile, purified water

  • Sterile magnetic stir bar and stir plate

  • Sterile conical tubes

  • Calibrated oral gavage needles

Procedure:

  • Vehicle Preparation:

    • To prepare a 0.5% (w/v) CMC-Na solution, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed.

    • Alternatively, prepare a 0.6% methylcellulose solution in a similar manner.

  • SSR128129E Suspension Preparation:

    • Calculate the required amount of SSR128129E and vehicle based on the desired final concentration and the number of animals to be dosed. For a 30 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the concentration would be 3 mg/mL.

    • Weigh the required amount of SSR128129E powder.

    • In a sterile conical tube, add a small amount of the prepared vehicle to the SSR128129E powder to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing or stirring to ensure a homogeneous suspension.

    • A brief sonication may be used to aid in dispersion.

  • Administration:

    • Before each administration, thoroughly mix the suspension to ensure homogeneity.

    • Administer the suspension to the mice via oral gavage using a calibrated gavage needle. The typical dosing volume for mice is 5-10 mL/kg.

Visualizations

Signaling Pathway of FGFR and Inhibition by SSR128129E

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR_ext FGFR (Extracellular Domain) FGF->FGFR_ext Binds SSR128129E SSR128129E SSR128129E->FGFR_ext Allosteric Binding FGFR_int FGFR (Intracellular Domain) Tyrosine Kinase FGFR_ext->FGFR_int Prevents Internalization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR_int->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR_int->PI3K_AKT Activates PLCg PLCγ Pathway FGFR_int->PLCg Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Allosteric inhibition of the FGFR signaling pathway by SSR128129E.

Experimental Workflow for Assessing Oral Bioavailability

Bioavailability_Workflow cluster_prep Preparation cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis Formulation Prepare SSR128129E Formulation (e.g., in CMC-Na) Oral_Dosing Administer Oral Dose (via Gavage) Formulation->Oral_Dosing Animal_Groups Randomize Animal Groups (e.g., Mice, Rats) IV_Dosing Administer IV Dose (for Absolute Bioavailability) Animal_Groups->IV_Dosing Animal_Groups->Oral_Dosing Blood_Sampling Collect Blood Samples at Predetermined Time Points IV_Dosing->Blood_Sampling Oral_Dosing->Blood_Sampling Plasma_Processing Process Blood to Obtain Plasma Blood_Sampling->Plasma_Processing LC_MS Quantify SSR128129E Concentration (LC-MS/MS) Plasma_Processing->LC_MS PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) LC_MS->PK_Parameters Bioavailability Calculate Oral Bioavailability (F%) F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 PK_Parameters->Bioavailability

Caption: A typical experimental workflow for determining the oral bioavailability of SSR128129E.

References

Technical Support Center: Interpreting Unexpected Phenotypes with SSR128129E Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SSR128129E. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected phenotypes observed during experiments with this allosteric FGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for SSR128129E?

SSR128129E is a small-molecule, allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[1][2][3] It functions by binding to the extracellular domain of FGFRs, which prevents the conformational changes required for receptor dimerization and internalization upon FGF binding.[1][3] This blockade of receptor internalization inhibits downstream signaling cascades, most notably the RAS-MAPK pathway, without directly competing with FGF for its binding site.[1]

Q2: SSR128129E is described as a pan-FGFR inhibitor. Does it have any known selectivity?

SSR128129E has been shown to inhibit signaling mediated by FGFR1, FGFR2, FGFR3, and FGFR4.[4] While it is considered a pan-FGFR inhibitor, the downstream consequences of this inhibition can be cell-context dependent.[4] The specific cellular response will be influenced by the expression levels of different FGFR isoforms and the specific FGF ligands present in the experimental system.

Q3: Are there any known off-target effects for SSR128129E?

While SSR128129E is designed to be a specific allosteric inhibitor of FGFRs, like all small molecules, it has the potential for off-target effects. These are not well-documented in the provided search results, but a common troubleshooting step for any unexpected phenotype is to consider and investigate potential off-target activities.

Q4: I'm observing a phenotype that is inconsistent with the known anti-angiogenic and anti-proliferative effects of SSR128129E. What could be the reason?

Several factors could contribute to this. The phenotype could be a genuine, previously uncharacterized effect of FGFR inhibition in your specific model system. For example, an unexpected finding has been the inhibition of fat accumulation via the suppression of adipogenesis.[5] Alternatively, it could be due to off-target effects, issues with the experimental setup, or the specific cellular context. This guide provides troubleshooting workflows to help you investigate these possibilities.

Troubleshooting Guides

Guide 1: Unexpected Inhibition of Adipogenesis

One of the notable unexpected phenotypes reported for SSR128129E is the inhibition of fat accumulation through the suppression of adipogenesis.[5] If you observe a reduction in lipid droplet formation or expression of adipogenic markers, this guide provides a framework for investigation.

Observed Phenotype: Reduced adipocyte differentiation, decreased lipid accumulation, or altered expression of adipogenic markers (e.g., PPARγ, C/EBPα) in cells treated with SSR128129E.

Potential Explanation: This is a documented, though perhaps unexpected, on-target effect of SSR128129E due to the role of FGFR signaling in adipogenesis.

Troubleshooting Workflow:

A Unexpected Inhibition of Adipogenesis Observed B Confirm On-Target Effect A->B Is the effect due to FGFR inhibition? C Characterize Downstream Signaling B->C Yes E Rescue Experiment B->E Confirm specificity F Alternative FGFR Inhibitor B->F Uncertain D Investigate Functional Consequences C->D G Publish Novel Finding D->G E->B F->B

Caption: Workflow for investigating unexpected adipogenesis inhibition.

Experimental Protocols:

  • Oil Red O Staining for Lipid Accumulation: A detailed protocol to quantify lipid droplets in differentiated adipocytes.

  • Quantitative PCR (qPCR) for Adipogenic Markers: A method to measure the mRNA expression levels of key adipogenic transcription factors.

  • Western Blotting for Signaling Proteins: A protocol to assess the phosphorylation status of key proteins in the FGFR and adipogenesis signaling pathways.

Guide 2: General Troubleshooting for Unexpected Phenotypes

This guide provides a general framework for investigating any unexpected phenotype that cannot be readily explained by the known mechanism of action of SSR128129E.

Troubleshooting Workflow:

A Unexpected Phenotype Observed B Verify Compound Integrity and Concentration A->B C Rule out Off-Target Effects B->C Compound OK D Investigate Experimental System C->D No obvious off-target effects E Literature Review for Similar Phenotypes D->E System OK F Hypothesize Novel On-Target Effect E->F G Test Hypothesis F->G

Caption: General workflow for troubleshooting unexpected phenotypes.

Data Summary

ParameterValueCell Line/SystemReference
IC50 (FGFR1) 1.9 µMBiochemical Assay[6]
IC50 (FGF2-induced proliferation) 31 nMEndothelial Cells[6]
IC50 (FGF2-induced migration) 15.2 nMEndothelial Cells[6]
Inhibition of Adipogenesis Significant reduction in fat accumulationMice[5]

Signaling Pathway Diagrams

FGFR Signaling Pathway and SSR128129E Mechanism of Action

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR_inactive FGFR (Inactive) FGF->FGFR_inactive Binds SSR128129E SSR128129E SSR128129E->FGFR_inactive Allosterically binds & inhibits internalization FGFR_active FGFR Dimer (Active) FGFR_inactive->FGFR_active Dimerization FRS2 FRS2 FGFR_active->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: SSR128129E allosterically inhibits FGFR signaling.

Detailed Experimental Protocols

Protocol 1: Oil Red O Staining for Adipocyte Lipid Accumulation

Objective: To qualitatively and quantitatively assess the accumulation of intracellular lipid droplets in adipocytes following SSR128129E treatment.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • SSR128129E stock solution (in DMSO)

  • Oil Red O staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

  • Isopropyl alcohol (60%)

  • Microscope

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence in a 24-well plate.

    • Induce differentiation by replacing the growth medium with differentiation medium containing various concentrations of SSR128129E or vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin (B600854) and the respective concentrations of SSR128129E.

    • Continue incubation for an additional 5-7 days, replacing the medium every 2 days.

  • Staining:

    • Wash cells twice with PBS.

    • Fix cells with 10% formalin for 1 hour at room temperature.

    • Wash cells with water and then with 60% isopropyl alcohol.

    • Stain with Oil Red O solution for 10 minutes.

    • Wash extensively with water.

  • Analysis:

    • Visualize and capture images using a microscope.

    • For quantification, elute the stain with 100% isopropyl alcohol and measure the absorbance at 510 nm.

Protocol 2: Western Blot for Phospho-ERK

Objective: To determine the effect of SSR128129E on the activation of the MAPK pathway by assessing the phosphorylation of ERK1/2.

Materials:

  • Cells of interest (e.g., HUVECs, cancer cell lines)

  • SSR128129E stock solution

  • FGF2 or other appropriate FGF ligand

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment:

    • Serum-starve cells overnight.

    • Pre-treat cells with various concentrations of SSR128129E or vehicle for 1-2 hours.

    • Stimulate cells with FGF2 for 10-15 minutes.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane for total ERK as a loading control.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental system.

References

Validation & Comparative

A Head-to-Head Comparison of SSR128129E Free Acid and Other FGFR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the allosteric FGFR inhibitor SSR128129E free acid with other prominent ATP-competitive FGFR inhibitors, including infigratinib, erdafitinib, and pemigatinib (B609903). This document synthesizes preclinical and clinical data to provide a comprehensive overview of their mechanisms of action, potency, and efficacy, supported by detailed experimental protocols.

Unveiling the Mechanisms: A Tale of Two Inhibition Strategies

The landscape of Fibroblast Growth Factor Receptor (FGFR) inhibitors is primarily dominated by ATP-competitive tyrosine kinase inhibitors (TKIs). However, SSR128129E presents a distinct mechanism of action as an allosteric inhibitor.[1][2] This fundamental difference in how these molecules interact with the FGFR protein dictates their downstream effects and potential therapeutic advantages.

SSR128129E , an orally available small molecule, uniquely binds to the extracellular domain of FGFRs.[2][3] Unlike traditional TKIs, it does not compete with ATP for the kinase domain. Instead, its binding induces a conformational change in the receptor that inhibits FGF-induced signaling, a process linked to the internalization of the receptor.[2] This allosteric modulation offers the potential for greater selectivity and a different safety profile compared to ATP-competitive inhibitors.[1]

In contrast, infigratinib , erdafitinib , and pemigatinib are all potent, ATP-competitive inhibitors that target the intracellular kinase domain of FGFRs.[4][5] By binding to the ATP pocket, they block the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[6]

Potency and Selectivity: A Quantitative Comparison

The in vitro potency of these inhibitors against the four FGFR subtypes (FGFR1, FGFR2, FGFR3, and FGFR4) is a critical determinant of their therapeutic window and potential off-target effects. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Mechanism of Action
This compound 1900[7][8]---Allosteric, Extracellular
Infigratinib 1.1[9]1.0[9]2.0[9]61[9]ATP-Competitive, Kinase Domain
Erdafitinib 1.22.53.0-ATP-Competitive, Kinase Domain
Pemigatinib 0.40.51.230ATP-Competitive, Kinase Domain

Note: IC50 values can vary depending on the specific assay conditions. Data presented here is compiled from various sources for comparative purposes.

Preclinical and Clinical Efficacy: A Snapshot of Therapeutic Potential

While SSR128129E has demonstrated preclinical anti-tumor activity, it has not yet progressed to human clinical trials.[6][10] In contrast, infigratinib, erdafitinib, and pemigatinib have all received FDA approval for the treatment of specific cancers harboring FGFR alterations.

SSR128129E has shown efficacy in various preclinical models. For example, oral administration has been shown to inhibit the growth of orthotopic pancreatic tumors and reduce tumor invasiveness and metastasis.[8][11]

Infigratinib is approved for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[9] In clinical trials, it demonstrated an objective response rate (ORR) of 23.1% in this patient population.[9]

Erdafitinib is the first approved targeted therapy for metastatic urothelial carcinoma, specifically for patients with susceptible FGFR3 or FGFR2 genetic alterations who have progressed on platinum-containing chemotherapy.[12][13] It has shown an ORR of 40% in this setting.[12][13]

Pemigatinib is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[5] Clinical trials have shown an ORR of 36% in this patient population.[5][14]

The following table summarizes the key clinical data for the approved FGFR inhibitors.

InhibitorApproved IndicationObjective Response Rate (ORR)Key Clinical Trial(s)
Infigratinib Metastatic Cholangiocarcinoma (FGFR2 fusion/rearrangement)23.1%[9]NCT02150967[9]
Erdafitinib Metastatic Urothelial Carcinoma (FGFR2/3 alterations)40%[12][13]BLC2001 (NCT02365597)[13]
Pemigatinib Metastatic Cholangiocarcinoma (FGFR2 fusion/rearrangement)36%[5][14]FIGHT-202 (NCT02924376)[14]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds SSR128129E SSR128129E SSR128129E->FGFR Allosteric Inhibition ADP ADP RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates ATP ATP TKIs Infigratinib Erdafitinib Pemigatinib TKIs->FGFR ATP-Competitive Inhibition Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: FGFR Signaling Pathway and Inhibition Points.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture (FGFR-driven models) Viability_Assay Cell Viability Assay (e.g., Crystal Violet) Cell_Culture->Viability_Assay Migration_Assay Cell Migration Assay Cell_Culture->Migration_Assay Xenograft Tumor Xenograft Model (Immunodeficient Mice) Treatment Drug Administration (Oral Gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Analysis Endpoint Analysis (IHC, Western Blot) Tumor_Measurement->Analysis

Caption: General Experimental Workflow for FGFR Inhibitor Evaluation.

Detailed Experimental Protocols

For reproducible research, detailed methodologies are crucial. The following are representative protocols for key in vitro and in vivo assays used in the evaluation of FGFR inhibitors.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay determines the direct inhibitory effect of a compound on the kinase activity of a specific FGFR isoform.

  • Reagents and Materials:

    • Recombinant human FGFR kinase domain (e.g., FGFR1, FGFR2, FGFR3, FGFR4)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP solution

    • Peptide substrate (specific for the FGFR isoform)

    • Test compounds (SSR128129E, infigratinib, etc.) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the test compound dilutions. c. Add the recombinant FGFR kinase to the wells. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production). g. Calculate the percent inhibition for each compound concentration relative to a DMSO control. h. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Crystal Violet Staining)

This assay measures the effect of FGFR inhibitors on the proliferation and survival of cancer cell lines.

  • Reagents and Materials:

    • FGFR-dependent cancer cell lines (e.g., cells with FGFR amplifications or fusions)

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • Phosphate-buffered saline (PBS)

    • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

    • Solubilization solution (e.g., 1% SDS in PBS)

    • 96-well plates

    • Plate reader

  • Procedure: a. Seed the cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds or a vehicle control (DMSO). c. Incubate the plates for a specified period (e.g., 72 hours). d. Gently wash the cells with PBS to remove dead, non-adherent cells. e. Fix the remaining adherent cells with a suitable fixative (e.g., methanol). f. Stain the fixed cells with the crystal violet solution for approximately 20 minutes. g. Wash the plates with water to remove excess stain and allow them to air dry. h. Solubilize the bound crystal violet dye with the solubilization solution. i. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells. j. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study (General Workflow)

This study evaluates the anti-tumor efficacy of FGFR inhibitors in a living organism.

  • Animal Model:

    • Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Procedure: a. Tumor Implantation: Subcutaneously inject a suspension of human cancer cells with known FGFR alterations into the flank of the mice. b. Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. c. Drug Administration: Administer the test compound (e.g., SSR128129E) or a vehicle control to the mice, typically via oral gavage, at a predetermined dose and schedule. d. Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume. e. Monitoring: Monitor the body weight and overall health of the mice throughout the study. f. Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. g. Tissue Analysis: Analyze the tumor tissue to assess target engagement and downstream effects (e.g., immunohistochemistry for phosphorylated FGFR or Western blotting for signaling pathway proteins).

Conclusion

This compound represents a novel class of allosteric FGFR inhibitors with a distinct mechanism of action compared to the approved ATP-competitive inhibitors infigratinib, erdafitinib, and pemigatinib. While preclinical data for SSR128129E are promising, further investigation, including clinical trials, is necessary to fully elucidate its therapeutic potential. The approved inhibitors have demonstrated significant clinical benefit in specific patient populations with FGFR-driven cancers. This guide provides a foundational comparison to aid researchers in understanding the current landscape of FGFR inhibition and in designing future studies to explore novel therapeutic strategies.

References

Combination Therapy of SSR128129E with mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the therapeutic potential of combining SSR128129E, an allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR), with mTOR inhibitors. While direct experimental data on the synergistic effects of SSR128129E with mTOR inhibitors is not extensively available in public literature, this document synthesizes findings from analogous studies involving other FGFR inhibitors to present a comprehensive overview of the rationale, experimental approaches, and potential outcomes of such a combination therapy.

Introduction: The Rationale for Dual Pathway Inhibition

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis.[1][2][3] Its dysregulation is implicated in various cancers.[1][2][3] SSR128129E is a small-molecule, allosteric inhibitor that binds to the extracellular domain of FGFR, preventing its activation.[1][2] The mTOR signaling pathway is another central regulator of cell growth, metabolism, and proliferation, and its hyperactivation is a hallmark of many human tumors.[4][5][6]

Crosstalk between the FGFR and PI3K/Akt/mTOR pathways is well-documented, with FGFR signaling capable of activating the mTOR cascade.[7][8] This provides a strong rationale for the combined inhibition of both pathways to achieve synergistic anti-tumor effects and potentially overcome resistance mechanisms. Studies combining other FGFR inhibitors, such as BGJ398, with mTOR inhibitors like rapamycin (B549165) have demonstrated enhanced efficacy in preclinical models.[9]

Signaling Pathways

The following diagram illustrates the interplay between the FGF/FGFR and mTOR signaling pathways, highlighting the points of inhibition for SSR128129E and mTOR inhibitors.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PI3K PI3K FGFR->PI3K Activates SSR128129E SSR128129E SSR128129E->FGFR Inhibits (Allosteric) GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 RHEB RHEB TSC1_2->RHEB mTORC1 mTORC1 RHEB->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->mTORC1 S6K1->Proliferation _4EBP1->Proliferation

Figure 1: FGF/FGFR and mTOR Signaling Pathways.

Comparative Performance: An Illustrative Example

The following tables present hypothetical data based on the synergistic effects observed with the combination of the FGFR inhibitor BGJ398 and the mTOR inhibitor rapamycin in ovarian cancer cell lines.[9] These tables are intended to serve as a template for the expected outcomes of a combination study involving SSR128129E.

In Vitro Cell Viability

Table 1: IC50 Values (nM) for Single Agents and Combination in Ovarian Cancer Cell Lines (72h treatment)

Cell LineSSR128129E (alone)mTOR Inhibitor (alone)Combination (SSR128129E + mTOR Inhibitor)Combination Index (CI)*
SKOV-3Expected in nM rangeExpected in nM rangeExpected lower nM range< 1 (Synergy)
CAOV-3Expected in nM rangeExpected in nM rangeExpected lower nM range< 1 (Synergy)

*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Tumor Growth Inhibition

Table 2: Tumor Growth Inhibition in a Xenograft Model (e.g., Ovarian Cancer)

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 250-
SSR128129E (single agent)900 ± 18040%
mTOR Inhibitor (single agent)1050 ± 20030%
SSR128129E + mTOR Inhibitor300 ± 9080%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the combination therapy. The following are standard protocols for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of SSR128129E, an mTOR inhibitor (e.g., everolimus (B549166) or rapamycin), or the combination of both for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values and combination indices using appropriate software (e.g., CompuSyn).

cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with SSR128129E, mTOR inhibitor, or combination A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570 nm F->G H Calculate IC50 and Combination Index G->H

Figure 2: Cell Viability Assay Workflow.
Western Blot Analysis

  • Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K, S6K, p-Akt, Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into four groups: vehicle control, SSR128129E alone, mTOR inhibitor alone, and the combination. Administer treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment groups.

cluster_workflow In Vivo Xenograft Study Workflow A Implant tumor cells in mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer treatments C->D E Measure tumor volume regularly D->E F Analyze tumor growth inhibition E->F

Figure 3: In Vivo Xenograft Study Workflow.

Conclusion

The combination of SSR128129E with an mTOR inhibitor represents a promising therapeutic strategy for cancers driven by aberrant FGFR and mTOR signaling. The provided framework, based on successful studies with similar drug combinations, offers a robust approach to evaluate the synergistic potential of this dual-pathway inhibition. Rigorous in vitro and in vivo experimentation, following the detailed protocols outlined in this guide, will be essential to validate the efficacy and elucidate the underlying mechanisms of this combination therapy, ultimately paving the way for potential clinical translation.

References

Synergistic Potential of Combined SSR128129E and KRAS G12C Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of targeted therapies has revolutionized the landscape of oncology. However, the development of resistance remains a significant hurdle. A promising strategy to overcome this challenge is the use of combination therapies that target multiple oncogenic pathways. This guide explores the potential synergistic effects of combining SSR128129E, an allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFR), with KRAS G12C inhibitors, a class of drugs targeting a specific mutation in the KRAS proto-oncogene.

While direct experimental data on the combination of SSR128129E and KRAS G12C inhibitors is not yet available in published literature, compelling evidence from studies on other FGFR inhibitors, such as pemigatinib (B609903), in combination with KRAS G12C inhibitors, provides a strong rationale for this therapeutic strategy. This guide will present a comparative analysis based on this available data, detailing the underlying signaling pathways, potential for synergy, and comprehensive experimental protocols to investigate such combinations.

Targeting Converging Oncogenic Pathways

KRAS G12C is a frequent mutation in various cancers, leading to constitutive activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. KRAS G12C inhibitors covalently bind to the mutant cysteine, locking the protein in an inactive state and blocking these oncogenic signals.

SSR128129E is an allosteric inhibitor that targets FGFR1-4, key regulators of cell growth, differentiation, and angiogenesis. Dysregulation of the FGF/FGFR signaling axis is also implicated in cancer development and can contribute to resistance to other targeted therapies. By inhibiting FGFR signaling, SSR128129E can suppress tumor growth and angiogenesis.

The rationale for combining these two inhibitors lies in the potential for dual blockade of key oncogenic drivers and the mitigation of resistance mechanisms. Activation of the FGFR pathway has been identified as a potential resistance mechanism to KRAS G12C inhibition. Therefore, the simultaneous inhibition of both pathways could lead to a more potent and durable anti-tumor response.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PI3K PI3K FGFR->PI3K Activates KRAS_G12C_inactive KRAS G12C (Inactive) KRAS_G12C_active KRAS G12C (Active) KRAS_G12C_inactive->KRAS_G12C_active GTP Loading RAF RAF KRAS_G12C_active->RAF KRAS_G12C_active->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation SSR128129E SSR128129E SSR128129E->FGFR Inhibits KRAS_G12C_Inhibitor KRAS G12C Inhibitor KRAS_G12C_Inhibitor->KRAS_G12C_active Inhibits

Figure 1: Targeted Signaling Pathways of SSR128129E and KRAS G12C Inhibitors.

Comparative Performance: Insights from Pemigatinib and KRAS G12C Inhibitor Synergy

While specific data for SSR128129E is pending, studies on the combination of the FGFR inhibitor pemigatinib with KRAS G12C inhibitors in non-small cell lung cancer (NSCLC) models have demonstrated significant synergy.[1][2] These findings suggest that FGFR activation is a key survival pathway for cancer cells treated with KRAS G12C inhibitors, particularly in mesenchymal-like tumors with high FGFR1 expression.[1][3]

Metric KRAS G12C Inhibitor Monotherapy FGFR Inhibitor Monotherapy (Pemigatinib) Combination Therapy (KRAS G12C Inhibitor + Pemigatinib) Reference
Cell Viability Moderate inhibitionModest inhibitionSignificant synergistic reduction in cell viability [1][2]
pERK Levels Partial reductionMinimal effectSignificant decrease in pERK levels [1]
Tumor Growth (in vivo) Tumor growth delayModest tumor growth inhibitionEnhanced and sustained tumor regression [1][2]
Synergy Score (Bliss) N/AN/ASignificantly high Bliss synergy score [1][2]

Note: This table summarizes findings for the combination of pemigatinib and KRAS G12C inhibitors and serves as a predictive model for the potential synergy with SSR128129E.

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of SSR128129E and KRAS G12C inhibitors, a series of well-defined experiments are necessary. The following protocols provide a framework for such an investigation.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A Cell Line Selection (KRAS G12C mutant) B Dose-Response Curves (Single Agents) A->B C Combination Index (CI) Assay (Cell Viability - MTT/CTG) B->C D Western Blot Analysis (pERK, pAKT, etc.) C->D E Xenograft/PDX Model Establishment D->E Proceed if synergistic F Treatment Groups (Vehicle, Single Agents, Combo) E->F G Tumor Volume & Body Weight Monitoring F->G H Pharmacodynamic Analysis (Tumor Lysates) G->H

Figure 2: Experimental Workflow for Synergy Assessment.

Cell Viability Assay

Objective: To determine the effect of single-agent and combination treatments on the proliferation of KRAS G12C mutant cancer cell lines.

Methodology:

  • Cell Seeding: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of SSR128129E and a KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib) in culture medium.

  • Treatment: Treat cells with either single agents or a combination of both drugs at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis

Objective: To assess the impact of the drug combination on key signaling pathways.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with SSR128129E, a KRAS G12C inhibitor, or the combination at predetermined concentrations for a specified time (e.g., 2, 6, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-S6, total S6).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject KRAS G12C mutant cancer cells into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into four groups: (1) Vehicle control, (2) SSR128129E alone, (3) KRAS G12C inhibitor alone, and (4) Combination of SSR128129E and KRAS G12C inhibitor. Administer drugs according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Plot tumor growth curves for each group. Statistically compare the tumor growth inhibition between the treatment groups.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and processed for western blot or immunohistochemical analysis to assess target engagement and pathway modulation.

Conclusion

The combination of SSR128129E and a KRAS G12C inhibitor represents a rational and promising therapeutic strategy. While direct experimental validation is needed, the strong synergistic effects observed with other FGFR inhibitors in KRAS G12C-driven cancers provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to explore this potential synergy, which could ultimately lead to more effective and durable treatment options for patients with KRAS G12C-mutant tumors.

References

A Comparative Guide: SSR128129E vs. Anti-VEGFR Therapy in Angiogenesis Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-angiogenic cancer therapy, targeting the vascular endothelial growth factor (VEGF) pathway has been a cornerstone for over a decade. However, intrinsic and acquired resistance to anti-VEGFR therapies necessitates the exploration of alternative signaling pathways that drive tumor neovascularization. This guide provides a comparative overview of SSR128129E, a first-in-class allosteric inhibitor of the Fibroblast Growth Factor (FGF) receptor, and conventional anti-VEGFR therapies, with a focus on their performance in preclinical angiogenesis models.

Mechanism of Action: A Tale of Two Pathways

SSR128129E is an orally bioavailable small molecule that uniquely targets the extracellular domain of FGF receptors (FGFRs 1-4).[1][2] Unlike traditional tyrosine kinase inhibitors, SSR128129E does not compete with FGF for its binding site. Instead, it acts allosterically to inhibit FGF-induced signaling, a mechanism that is crucial for tumor angiogenesis, particularly in contexts where FGF signaling is a dominant driver or a resistance mechanism to anti-VEGFR treatment.[2][3][4]

Anti-VEGFR therapies encompass two main classes of drugs: monoclonal antibodies and small molecule tyrosine kinase inhibitors (TKIs). Monoclonal antibodies, such as bevacizumab, function by sequestering the VEGF-A ligand, preventing its interaction with its receptors on endothelial cells.[5] TKIs, like sunitinib (B231) and sorafenib, are multi-targeted inhibitors that block the intracellular kinase activity of VEGFRs and other receptor tyrosine kinases, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[6][7][8] Resistance to these therapies can arise from the upregulation of alternative pro-angiogenic signaling pathways, including the FGF/FGFR axis.[6][9][10]

Signaling_Pathways Comparative Signaling Pathways of SSR128129E and Anti-VEGFR Therapy cluster_SSR128129E SSR128129E Pathway cluster_AntiVEGFR Anti-VEGFR Therapy Pathway FGF2 FGF2 FGFR FGFR FGF2->FGFR Binds PLCg PLCγ FGFR->PLCg PI3K_Akt PI3K/Akt Pathway FGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK SSR128129E SSR128129E SSR128129E->FGFR Allosterically Inhibits Angiogenesis_FGF Angiogenesis PLCg->Angiogenesis_FGF PI3K_Akt->Angiogenesis_FGF RAS_MAPK->Angiogenesis_FGF VEGFA VEGF-A VEGFR VEGFR VEGFA->VEGFR Binds PLCg_V PLCγ VEGFR->PLCg_V PI3K_Akt_V PI3K/Akt Pathway VEGFR->PI3K_Akt_V RAS_MAPK_V RAS/MAPK Pathway VEGFR->RAS_MAPK_V Bevacizumab Bevacizumab Bevacizumab->VEGFA Sequesters Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Kinase Domain Angiogenesis_VEGF Angiogenesis PLCg_V->Angiogenesis_VEGF PI3K_Akt_V->Angiogenesis_VEGF RAS_MAPK_V->Angiogenesis_VEGF

Caption: Signaling pathways targeted by SSR128129E and anti-VEGFR therapies.

In Vitro Performance in Angiogenesis Models

In vitro assays using human umbilical vein endothelial cells (HUVECs) are standard for evaluating the anti-angiogenic potential of novel compounds. These assays measure key processes in angiogenesis, including proliferation, migration, and the formation of capillary-like structures (tube formation).

Table 1: In Vitro Efficacy in Endothelial Cell Models

Compound Assay Stimulant Cell Type IC50 / Effect Reference
SSR128129E ProliferationFGF2HUVEC31 nM[11]
MigrationFGF2HUVEC15.2 nM[11]
Sunitinib ProliferationVEGFHUVEC~10 nM - 40 nM[7][12]
Proliferation-HUVEC~1.5 µM[13]
Bevacizumab ProliferationVEGFHUVECDose-dependent inhibition[14]
MigrationVEGFHUVECTime and dose-dependent inhibition[14]
Tube FormationVEGFHUVECDose-dependent inhibition[14]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

In Vivo Performance in Angiogenesis and Tumor Growth Models

The efficacy of anti-angiogenic agents is ultimately determined by their performance in in vivo models that recapitulate the complexity of the tumor microenvironment. Key models include the Matrigel plug assay and tumor xenograft models.

Table 2: In Vivo Efficacy in Angiogenesis and Tumor Models

Compound Model Tumor Type Key Findings Reference
SSR128129E Subcutaneous XenograftLewis Lung Carcinoma (LL2)41% decrease in tumor growth; 50% decrease in intratumoral vascular index.[2]
Orthotopic XenograftPancreatic (Panc02)44% inhibition of tumor growth.[11]
Subcutaneous XenograftColon (CT26), Breast (MCF7/ADR)34% and 40% inhibition of tumor growth, respectively.[11]
Sunitinib Intracerebral XenograftGlioblastoma (U87MG)74% reduction in microvessel density.[14]
Bevacizumab Subcutaneous XenograftLung Adenocarcinoma (A549)Significant reduction in tumor angiogenesis.[10]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

A significant finding is the activity of SSR128129E in tumor models that are refractory to anti-VEGFR2 antibodies, suggesting its potential as a second-line therapy or in combination with VEGFR inhibitors.[15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key in vitro and in vivo angiogenesis assays.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of a compound on the proliferation of endothelial cells, typically HUVECs, in response to a pro-angiogenic stimulus like FGF2 or VEGF.

  • Cell Seeding: HUVECs are seeded in 96-well plates at a density of 2,500-5,000 cells/well in low-serum medium and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh low-serum medium containing the growth factor (e.g., 10-30 ng/mL FGF2 or VEGF) and varying concentrations of the test compound (e.g., SSR128129E, sunitinib) or antibody (bevacizumab).

  • Incubation: Cells are incubated for 48-72 hours.

  • Quantification: Cell proliferation is assessed using methods such as MTS assay, BrdU incorporation, or direct cell counting. The IC50 value, the concentration at which 50% of proliferation is inhibited, is then calculated.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane matrix.

  • Plate Coating: A 96-well plate is coated with a thin layer of basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs (1-2 x 10^4 cells/well) are seeded onto the matrix in low-serum medium containing the desired growth factor and test compound.

  • Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like networks.

  • Visualization and Quantification: Tube formation is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Tube_Formation_Workflow Endothelial Cell Tube Formation Assay Workflow plate_coating Coat 96-well plate with Matrigel solidification Incubate at 37°C for 30-60 min plate_coating->solidification cell_seeding Seed HUVECs with growth factors and test compounds solidification->cell_seeding incubation Incubate for 4-18 hours cell_seeding->incubation visualization Visualize and quantify tube formation incubation->visualization

Caption: A simplified workflow for the endothelial cell tube formation assay.

In Vivo Matrigel Plug Assay

This assay provides an in vivo assessment of angiogenesis by implanting a Matrigel plug containing pro-angiogenic factors and/or tumor cells into mice.

  • Preparation of Matrigel Mixture: On ice, liquid Matrigel is mixed with a pro-angiogenic factor (e.g., FGF2 or VEGF) and the test compound. For tumor-induced angiogenesis, tumor cells can be included in the mixture.

  • Subcutaneous Injection: The Matrigel mixture is subcutaneously injected into the flank of immunocompromised mice. The Matrigel solidifies at body temperature, forming a plug.

  • Incubation Period: The plugs are allowed to incubate in the mice for a period of 7-21 days, during which host endothelial cells invade the plug and form new blood vessels.

  • Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified. This is often done by measuring the hemoglobin content of the plug (as an indicator of blood vessel formation) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in tissue sections of the plug.

Matrigel_Plug_Workflow In Vivo Matrigel Plug Assay Workflow mix_matrigel Prepare Matrigel mixture with growth factors and test compounds on ice injection Subcutaneously inject mixture into mice mix_matrigel->injection plug_formation Matrigel solidifies to form a plug injection->plug_formation incubation Incubate for 7-21 days for vascularization plug_formation->incubation excision Excise Matrigel plug incubation->excision analysis Quantify angiogenesis (e.g., hemoglobin assay, IHC) excision->analysis

Caption: A streamlined workflow for the in vivo Matrigel plug assay.

Tumor Xenograft Model

This model is a gold standard for evaluating the anti-tumor and anti-angiogenic efficacy of cancer therapeutics in a more clinically relevant setting.

  • Tumor Cell Implantation: Human tumor cells are subcutaneously or orthotopically implanted into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the test compound (e.g., SSR128129E administered orally) or a control vehicle over a specified period.

  • Monitoring: Tumor growth is monitored regularly by caliper measurements.

  • Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and processed for further analysis. The extent of angiogenesis within the tumor is often assessed by immunohistochemical staining for endothelial markers (e.g., CD31) to determine microvessel density.

Conclusion

SSR128129E represents a novel class of anti-angiogenic agents that targets the FGF/FGFR signaling pathway through a unique allosteric mechanism. Preclinical data indicates its potent anti-angiogenic and anti-tumor activities, notably in models that are resistant to conventional anti-VEGFR therapies. While direct comparative studies are limited, the available data suggests that SSR128129E is a promising therapeutic candidate, particularly for tumors where FGF signaling is a key driver of angiogenesis and resistance to VEGF-targeted treatments. Further head-to-head comparative studies will be crucial to fully delineate its clinical potential relative to existing anti-angiogenic agents.

References

SSR128129E: A Comparative Guide to its Cross-Reactivity with other Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the allosteric FGFR inhibitor, SSR128129E, and its cross-reactivity with other receptor tyrosine kinases (RTKs). The information presented is supported by experimental data to aid in the evaluation of its selectivity and potential applications in research and drug development.

SSR128129E is an orally active and allosteric inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) with an IC50 of 1.9 μM.[1][2] It functions as a multi-FGFR inhibitor, targeting FGFR1-4.[1][2] A key characteristic of SSR128129E is its unique mechanism of action; it binds to the extracellular domain of the FGFR, rather than the intracellular kinase domain. This allosteric inhibition does not compete with the natural ligand, FGF, for binding but instead prevents the conformational changes required for receptor dimerization, internalization, and subsequent signal transduction.[3][4] This extracellular mode of action is believed to contribute to its high selectivity for FGFRs over other RTKs.

Comparative Analysis of Kinase Inhibition

The selectivity of SSR128129E has been evaluated against a panel of receptor tyrosine kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of SSR128129E against various kinases, providing a quantitative measure of its cross-reactivity.

Kinase TargetIC50 (µM)
FGFR1 1.9
FGFR2>10
FGFR3>10
FGFR4>10
VEGFR2>10
PDGFRβ>10
EGFR>10
InsR>10
c-Met>10
Tie2>10
Flt3>10
c-Kit>10
Abl>10
Src>10
Lck>10
Lyn>10
Yes>10
Fyn>10
Aurora A>10
Aurora B>10
CDK1/B>10
CDK2/A>10
Plk1>10

Data sourced from Bono et al., 2013, Cancer Cell.

As the data indicates, SSR128129E demonstrates high selectivity for FGFR1, with significantly lower or no activity against a broad range of other receptor tyrosine kinases at concentrations up to 10 µM. This high degree of selectivity is a critical attribute for a targeted inhibitor, minimizing the potential for off-target effects.

Signaling Pathway of FGFR and the Action of SSR128129E

The following diagram illustrates the canonical signaling pathway of FGFR and the inhibitory mechanism of SSR128129E.

FGFR_Signaling_and_SSR128129E_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR_ext FGFR (Extracellular Domain) FGF->FGFR_ext Binds SSR128129E SSR128129E SSR128129E->FGFR_ext Allosteric Binding FGFR_mem FGFR (Transmembrane Domain) FGFR_ext->FGFR_mem FGFR_kin FGFR (Kinase Domain) FGFR_mem->FGFR_kin P1 P FGFR_kin->P1 Autophosphorylation P2 P FGFR_kin->P2 FRS2 FRS2 P1->FRS2 PLCg PLCγ P2->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Transcription Ca->Transcription

Caption: FGFR signaling pathway and the allosteric inhibition by SSR128129E.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the cross-reactivity of SSR128129E are provided below.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a panel of kinases. Specific conditions may vary depending on the kinase and the assay platform (e.g., ADP-Glo™, LanthaScreen™).

Objective: To determine the IC50 value of SSR128129E against a panel of receptor tyrosine kinases.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • SSR128129E (or other test compound)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of SSR128129E in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In a 384-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound (SSR128129E) or vehicle control (DMSO)

    • Purified kinase

  • Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection:

    • Add the detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each concentration of SSR128129E relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Scintillation Proximity Assay (SPA) for FGF Binding

This assay is used to assess the ability of a compound to interfere with the binding of FGF to its receptor.

Objective: To determine if SSR128129E competes with FGF for binding to the FGF receptor.

Materials:

  • Recombinant FGFR-Fc chimera protein

  • [¹²⁵I]-labeled FGF2

  • Protein A-coated SPA beads

  • SSR128129E (or other test compound)

  • Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Reagent Preparation:

    • Dilute the FGFR-Fc chimera protein and [¹²⁵I]-FGF2 in binding buffer.

    • Prepare a suspension of Protein A-coated SPA beads in binding buffer.

    • Prepare serial dilutions of SSR128129E in binding buffer.

  • Assay Setup: In a 96-well plate, add the following components:

    • Binding buffer

    • FGFR-Fc chimera protein

    • Protein A-coated SPA beads. The Fc portion of the receptor will bind to Protein A on the beads.

    • Test compound (SSR128129E) or vehicle control.

    • [¹²⁵I]-FGF2 to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) with gentle agitation to allow binding to reach equilibrium.

  • Data Acquisition: Count the plate in a scintillation counter. When [¹²⁵I]-FGF2 binds to the receptor on the SPA bead, the radioisotope is brought into close enough proximity to the scintillant within the bead to produce a light signal.

  • Data Analysis: The signal is proportional to the amount of [¹²⁵I]-FGF2 bound to the receptor. Calculate the percent inhibition of binding for each concentration of SSR128129E relative to the control.

Cell-Based Receptor Phosphorylation Assay

This assay measures the phosphorylation of the FGF receptor in a cellular context in response to FGF stimulation and the effect of an inhibitor.

Objective: To assess the inhibitory effect of SSR128129E on FGF-induced FGFR phosphorylation in cells.

Materials:

  • Cells expressing the target FGF receptor (e.g., HUVECs or engineered cell lines)

  • Cell culture medium

  • FGF ligand (e.g., FGF2)

  • SSR128129E (or other test compound)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-FGFR and anti-total-FGFR

  • Western blotting reagents and equipment or ELISA-based detection system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Starve the cells in low-serum medium for several hours to reduce basal receptor phosphorylation.

    • Pre-incubate the cells with various concentrations of SSR128129E or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the FGF ligand for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Quantification of Phosphorylation:

    • Western Blotting:

      • Determine the protein concentration of the lysates.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with an anti-phospho-FGFR antibody, followed by a secondary antibody and chemiluminescent detection.

      • Strip the membrane and re-probe with an anti-total-FGFR antibody as a loading control.

    • ELISA:

      • Use a sandwich ELISA kit with a capture antibody for total FGFR and a detection antibody for phospho-FGFR.

  • Data Analysis: Quantify the band intensities (Western blot) or the colorimetric/fluorometric signal (ELISA). Normalize the phospho-FGFR signal to the total FGFR signal. Calculate the percent inhibition of phosphorylation for each SSR128129E concentration relative to the FGF-stimulated control.

Experimental Workflow for Cross-Reactivity Screening

The following diagram outlines a typical workflow for screening a compound for cross-reactivity against a panel of kinases.

Cross_Reactivity_Workflow start Start: Compound of Interest (e.g., SSR128129E) primary_screen Primary Screen: Single High Concentration (e.g., 10 µM) against Kinase Panel start->primary_screen data_analysis1 Data Analysis: Identify 'Hits' (% Inhibition > Threshold) primary_screen->data_analysis1 hits Significant Hits Identified data_analysis1->hits no_hits No Significant Hits (Highly Selective) hits->no_hits No secondary_screen Secondary Screen: IC50 Determination for 'Hits' hits->secondary_screen Yes data_analysis2 Data Analysis: Calculate IC50 Values secondary_screen->data_analysis2 selectivity_profile Generate Selectivity Profile: Compare IC50s of On-target vs. Off-target Kinases data_analysis2->selectivity_profile end End: Characterized Selectivity Profile selectivity_profile->end

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

References

Confirming SSR128129E Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to confirm the in vivo target engagement of SSR128129E, an allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs). While direct quantitative in vivo target occupancy data for SSR128129E is not extensively published, this document outlines established experimental approaches and presents comparative data from other FGFR inhibitors to guide research strategies.

Introduction to SSR128129E

SSR128129E is an orally available, small-molecule compound that acts as an allosteric inhibitor of FGFRs 1-4. Unlike typical tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain, SSR128129E binds to the extracellular domain of the receptor. This unique mechanism does not prevent the binding of the natural FGF ligand but inhibits the subsequent signaling cascade. Preclinical studies have demonstrated its efficacy in reducing tumor growth and angiogenesis in various cancer models.

Methods for Confirming In Vivo Target Engagement

Confirming that a drug engages its intended target in a living organism is a critical step in drug development. For a molecule like SSR128129E, which binds to an extracellular domain, several methodologies can be employed.

Receptor Occupancy (RO) Assays by Flow Cytometry

Receptor Occupancy (RO) assays are a direct method to quantify the percentage of a specific receptor that is bound by a drug at a given time. For cell surface receptors like FGFR, flow cytometry is a powerful tool.

Experimental Protocol: Flow Cytometry-Based RO Assay

  • Sample Collection: Collect whole blood or disaggregated tumor tissue from animals treated with SSR128129E or a vehicle control.

  • Cell Staining:

    • Free Receptor Detection: Incubate the cells with a fluorescently labeled antibody that competes with SSR128129E for the same binding site on the FGFR extracellular domain. The fluorescence intensity will be inversely proportional to the amount of SSR128129E bound.

    • Total Receptor Detection: To normalize the data, stain a separate aliquot of cells with a non-competing, fluorescently labeled antibody that binds to a different epitope on the FGFR extracellular domain. This will measure the total number of FGFRs on the cell surface.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The percentage of receptor occupancy can be calculated using the following formula: %RO = [1 - (Median Fluorescence Intensity of Free Receptor in Treated Sample / Median Fluorescence Intensity of Free Receptor in Vehicle Sample)] * 100

  • Data Interpretation: A dose-dependent increase in receptor occupancy would confirm target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical technique that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein. While challenging for membrane proteins, it can be adapted.

Experimental Protocol: In Vivo CETSA

  • Animal Treatment and Tissue Collection: Treat animals with SSR128129E or vehicle. At a specified time point, collect tissues of interest (e.g., tumor, liver).

  • Tissue Homogenization and Heating: Homogenize the tissues and divide the lysates into aliquots. Heat the aliquots at a range of temperatures.

  • Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Target Protein Quantification: Quantify the amount of soluble FGFR in each sample using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble FGFR against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the SSR128129E-treated samples compared to the vehicle indicates target engagement.

Pharmacodynamic (PD) Biomarker Analysis

Measuring the modulation of downstream signaling molecules provides indirect but crucial evidence of target engagement and functional consequence. For FGFR inhibitors, key PD biomarkers include the phosphorylation levels of proteins in the MAPK and PI3K/AKT pathways.

Experimental Protocol: Western Blot Analysis of PD Biomarkers

  • Sample Preparation: Collect tumor or surrogate tissue samples from treated and control animals and prepare protein lysates.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, p-FRS2).

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

  • Data Interpretation: A dose-dependent decrease in the phosphorylation of downstream effectors following SSR128129E treatment confirms functional target engagement.

Comparative Analysis with Other FGFR Inhibitors

While specific in vivo target engagement data for SSR128129E is limited, data from other clinically evaluated FGFR inhibitors provide a valuable benchmark.

Inhibitor Target In Vivo Model Method of Target Engagement Confirmation Key Findings Reference
SSR128129E FGFR1-4 (Allosteric, Extracellular)Various Xenograft ModelsPrimarily downstream effects (tumor growth inhibition, reduced angiogenesis)Orally active and effective in reducing tumor growth.[1][2]
Futibatinib (TAS-120) FGFR1-4 (Covalent, Kinase Domain)Human Tumor Xenograft ModelsPharmacodynamic analysis of FGFR phosphorylationSustained inhibition of FGFR kinase activity in vivo.[3][4]
Pemigatinib FGFR1-3 (Kinase Domain)Xenograft ModelsInhibition of FGFR phosphorylation in vivoReduced phosphorylation of FGFR and downstream proteins like ERK1/2 and STAT5.[5]
Erdafitinib FGFR1-4 (Kinase Domain)Urothelial Carcinoma ModelsDownstream pathway inhibition (RAS/MAPK, PI3K/AKT)Disrupts key signaling pathways critical for cancer cell proliferation.[6]
Infigratinib (BGJ398) FGFR1-3 (Kinase Domain)Xenograft ModelsHyperphosphatemia as a surrogate biomarkerOn-target FGFR inhibition leads to elevated serum phosphate (B84403) levels.[2]
AZD4547 FGFR1-3 (Kinase Domain)Non-Small Cell Lung Cancer PDTX ModelsWestern blot and IHC for p-FGFR and p-FRS2Dose-dependent inhibition of FGFR signaling in vivo.[1][7]

Visualizing Pathways and Workflows

FGFR Signaling Pathway and Inhibition by SSR128129E

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR_EC FGFR Extracellular Domain FGF->FGFR_EC Binds SSR128129E SSR128129E SSR128129E->FGFR_EC Allosteric Binding FGFR_Kinase FGFR Kinase Domain SSR128129E->FGFR_Kinase Inhibits Signaling FGFR_TM FGFR Transmembrane Domain FRS2 FRS2 FGFR_Kinase->FRS2 Phosphorylates PI3K PI3K FGFR_Kinase->PI3K PLCg PLCγ FGFR_Kinase->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation

Caption: Allosteric inhibition of FGFR signaling by SSR128129E.

Experimental Workflow for In Vivo Target Engagement Confirmation

Workflow cluster_animal_phase In Vivo Phase cluster_analysis Ex Vivo Analysis cluster_data Data Output Animal_Model Animal Model with Tumor Treatment Administer SSR128129E or Vehicle Animal_Model->Treatment Sample_Collection Collect Tumor/Blood Samples Treatment->Sample_Collection RO_Assay Receptor Occupancy Assay (Flow Cytometry) Sample_Collection->RO_Assay CETSA Cellular Thermal Shift Assay (Western Blot/MS) Sample_Collection->CETSA PD_Biomarker PD Biomarker Analysis (Western Blot/IHC) Sample_Collection->PD_Biomarker RO_Data Quantitative % Receptor Occupancy RO_Assay->RO_Data CETSA_Data Thermal Shift (ΔTm) CETSA->CETSA_Data PD_Data Modulation of Downstream Signaling PD_Biomarker->PD_Data Conclusion Confirmation of In Vivo Target Engagement RO_Data->Conclusion CETSA_Data->Conclusion PD_Data->Conclusion

References

Navigating Resistance: A Comparative Guide to SSR128129E and Alternative FGFR-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms of acquired resistance to the allosteric FGFR inhibitor, SSR128129E, and alternative tyrosine kinase inhibitors (TKIs). This document synthesizes available preclinical and clinical data, outlines detailed experimental protocols for resistance studies, and visualizes key signaling pathways and workflows.

Introduction to SSR128129E: A Novel Mechanism of Action

SSR128129E is an orally bioavailable, small-molecule inhibitor that uniquely targets the fibroblast growth factor receptor (FGFR) signaling pathway.[1][2] Unlike traditional ATP-competitive tyrosine kinase inhibitors, SSR128129E is an allosteric inhibitor that binds to the extracellular domain of FGFRs.[3][4] Its mechanism of action does not involve competition with fibroblast growth factor (FGF) for binding. Instead, it inhibits FGF-induced signaling by preventing the internalization of the receptor, a crucial step for downstream signal activation.[3][5] SSR128129E is a pan-FGFR inhibitor, showing activity against FGFR1, 2, 3, and 4.[6]

Acquired Resistance to FGFR-Targeted Therapies

The development of acquired resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of targeted agents. While clinical data on acquired resistance specifically to SSR128129E is not yet available, we can infer potential mechanisms based on its unique mode of action and by comparing it with the well-documented resistance pathways of FGFR TKIs.

Mechanisms of Acquired Resistance to FGFR Tyrosine Kinase Inhibitors

Acquired resistance to FGFR TKIs, which target the intracellular kinase domain, is primarily driven by two main categories of molecular alterations:

  • On-Target Resistance: This involves genetic changes in the FGFR gene itself, most commonly secondary mutations in the kinase domain that interfere with drug binding.[7][8]

  • Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the FGFR blockade, allowing for continued cell proliferation and survival.[7]

The following table summarizes the common mechanisms of acquired resistance to FGFR TKIs.

Resistance Mechanism CategorySpecific MechanismExamplesReferences
On-Target Secondary Mutations in FGFR Kinase DomainGatekeeper Mutations: V565F/L (FGFR2), V555M (FGFR1), V559M (FGFR3)Molecular Brake Mutations: N550K/H (FGFR2), N546K (FGFR1), N540K (FGFR3)Other Kinase Domain Mutations: L618V, K660N/M[1][8][9][10]
Off-Target Activation of Bypass Signaling PathwaysReceptor Tyrosine Kinases (RTKs): EGFR, ERBB2/3, MET, AXLDownstream Signaling Pathways: PI3K/AKT/mTOR, RAS/MAPK[7][11]
Off-Target Phenotypic ChangesEpithelial-to-Mesenchymal Transition (EMT)[7][11]
Postulated Mechanisms of Acquired Resistance to SSR128129E

Given SSR128129E's extracellular and allosteric mechanism, the mechanisms of acquired resistance are likely to be distinct from those of TKIs. Based on principles of allosteric inhibition and resistance to other targeted therapies, we can postulate the following potential mechanisms:

Resistance Mechanism CategoryPostulated Specific Mechanism for SSR128129ERationale
On-Target Mutations in the Extracellular Domain of FGFRAlteration of the allosteric binding site of SSR128129E, reducing drug affinity.
On-Target Mutations Affecting Receptor ConformationMutations that prevent the SSR128129E-induced conformational change necessary for inhibiting receptor internalization, even if the drug can still bind.
On-Target Altered Receptor TraffickingChanges in the cellular machinery responsible for receptor internalization and degradation, making the receptor less dependent on the blocked pathway.
Off-Target Activation of Bypass Signaling PathwaysUpregulation of parallel signaling pathways (e.g., EGFR, MET, PI3K/AKT) to sustain cell growth and survival, similar to TKI resistance.
Off-Target Increased Drug EffluxUpregulation of ATP-binding cassette (ABC) transporters that actively pump SSR128129E out of the cell.

Comparative Efficacy Against Resistance Mechanisms

A key question for drug development is whether a novel agent can overcome existing resistance mechanisms. The table below provides a comparative overview of the expected efficacy of SSR128129E and FGFR TKIs against common resistance mutations.

Resistance MutationFGFR TKI EfficacyPostulated SSR128129E EfficacyRationale for SSR128129E Efficacy
FGFR Kinase Domain Mutations (e.g., V565F, N550K) Low (These mutations directly interfere with TKI binding in the ATP pocket)High SSR128129E binds to the extracellular domain and its efficacy should not be affected by mutations in the intracellular kinase domain.
Mutations in SSR128129E Binding Site (Extracellular) High Low These mutations would directly prevent SSR128129E from binding to its target.
Activation of Bypass Pathways (e.g., MET, EGFR) Low Low Both classes of inhibitors are susceptible to resistance mediated by the activation of parallel signaling pathways that are independent of FGFR.

Experimental Protocols for Investigating Acquired Resistance

To facilitate further research, this section provides detailed protocols for key experiments used to identify and characterize mechanisms of acquired resistance to FGFR inhibitors.

Generation of Drug-Resistant Cell Lines

Objective: To develop cell line models of acquired resistance to an FGFR inhibitor through continuous exposure to the drug.

Protocol:

  • Determine the initial inhibitory concentration (IC50):

    • Plate parental cancer cells in 96-well plates.

    • Treat with a range of concentrations of the FGFR inhibitor (e.g., SSR128129E or a TKI) for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.

  • Initiate resistance induction:

    • Culture parental cells in a medium containing the FGFR inhibitor at a starting concentration of IC10-IC20 (the concentration that inhibits 10-20% of cell growth).

    • Maintain the cells in the drug-containing medium, changing the medium every 3-4 days.

  • Dose escalation:

    • Once the cells resume a normal growth rate, gradually increase the concentration of the FGFR inhibitor.

    • Continue this process of dose escalation until the cells are able to proliferate in a concentration of the drug that is significantly higher than the initial IC50 of the parental cells (typically >10-fold).

  • Confirmation of resistance:

    • Expand the resistant cell population and re-determine the IC50 for the FGFR inhibitor.

    • Maintain the resistant cell line in a medium containing a maintenance dose of the inhibitor to preserve the resistant phenotype.

Cell Viability Assay (MTT Assay)

Objective: To quantify the cytotoxic or cytostatic effects of a drug on a cell population.

Materials:

  • Parental and resistant cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • FGFR inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed parental and resistant cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the FGFR inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Bypass Signaling Pathway Activation

Objective: To detect changes in the expression and phosphorylation status of key proteins in signaling pathways that may be activated in resistant cells.

Protocol:

  • Protein extraction:

    • Lyse parental and resistant cells (both untreated and treated with the FGFR inhibitor for a short period, e.g., 2-4 hours) in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and protein transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-EGFR/EGFR, p-MET/MET, p-AKT/AKT, p-ERK/ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the changes in protein phosphorylation to identify activated bypass pathways in the resistant cells.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts discussed in this guide.

FGFR Signaling and TKI Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_tki FGFR Signaling and TKI Inhibition FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binds FGFR Kinase Domain FGFR Kinase Domain P P FGFR Kinase Domain->P Autophosphorylation ATP ATP ATP->FGFR Kinase Domain Downstream Signaling Downstream Signaling P->Downstream Signaling FGFR TKI FGFR TKI FGFR TKI->FGFR Kinase Domain Blocks ATP Binding

Figure 1: Mechanism of Action of FGFR Tyrosine Kinase Inhibitors (TKIs). TKIs competitively bind to the ATP-binding pocket of the intracellular kinase domain of FGFR, thereby inhibiting autophosphorylation and downstream signaling.

SSR128129E Allosteric Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR Extracellular Domain FGFR Extracellular Domain FGF Ligand->FGFR Extracellular Domain Binds FGFR FGFR SSR128129E SSR128129E SSR128129E->FGFR Extracellular Domain Binds Allosterically Internalization Blocked Internalization Blocked FGFR->Internalization Blocked No Signaling No Signaling Internalization Blocked->No Signaling

Figure 2: Mechanism of Action of SSR128129E. SSR128129E binds to an allosteric site on the extracellular domain of FGFR, which inhibits receptor internalization and subsequent downstream signaling.

Mechanisms of Acquired Resistance to FGFR Inhibitors cluster_resistance Resistance Mechanisms FGFR Inhibitor FGFR Inhibitor FGFR Signaling FGFR Signaling FGFR Inhibitor->FGFR Signaling Inhibits Cell Proliferation/Survival Cell Proliferation/Survival FGFR Signaling->Cell Proliferation/Survival On-Target Mutations On-Target Mutations On-Target Mutations->FGFR Signaling Restores Signaling Bypass Pathway Activation Bypass Pathway Activation Bypass Pathway Activation->Cell Proliferation/Survival Activates Alternative Route

Figure 3: Overview of Acquired Resistance Mechanisms. Resistance to FGFR inhibitors can occur through on-target mutations that reactivate FGFR signaling or through the activation of bypass pathways that promote cell proliferation and survival independently of FGFR.

Workflow for Generating Resistant Cell Lines Parental Cell Line Parental Cell Line Determine IC50 Determine IC50 Parental Cell Line->Determine IC50 Continuous Culture with Increasing Drug Concentration Continuous Culture with Increasing Drug Concentration Determine IC50->Continuous Culture with Increasing Drug Concentration Resistant Cell Line Resistant Cell Line Continuous Culture with Increasing Drug Concentration->Resistant Cell Line Characterize Resistance Characterize Resistance Resistant Cell Line->Characterize Resistance

Figure 4: Experimental Workflow for Developing Drug-Resistant Cell Lines. This diagram outlines the key steps involved in generating cell line models of acquired drug resistance for in vitro studies.

Conclusion

SSR128129E represents a promising therapeutic strategy with a distinct mechanism of action compared to traditional FGFR TKIs. While clinical data on resistance to SSR128129E is still emerging, understanding its unique allosteric and extracellular mode of inhibition allows for the formulation of testable hypotheses regarding potential resistance mechanisms. The ability of SSR128129E to potentially overcome TKI resistance mediated by kinase domain mutations warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to support the research community in elucidating the mechanisms of resistance to this novel class of FGFR inhibitors and in developing strategies to overcome them.

References

Safety Operating Guide

Navigating the Safe Disposal of SSR128129E Free Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of SSR128129E free acid, a combustible solid used as an allosteric FGFR inhibitor.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is critical to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general recommendations for handling this compound waste.

Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye Protection ANSI-approved safety glasses or goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Standard laboratory coat.

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with the understanding that it is a chemical waste product. Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Labeling:

    • Label the waste container with a hazardous waste tag as soon as the first item is added.

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Given that the related sodium salt is classified as a combustible solid, store the waste away from heat, open flames, and oxidizing agents.

  • Disposal Request:

    • Once the waste container is full or ready for pickup, submit a chemical waste collection request to your institution's EHS department.

    • Follow their specific procedures for pickup scheduling and documentation.

Disposal Decision Workflow

The following diagram outlines the logical steps for ensuring the safe and compliant disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a designated, compatible hazardous waste container. ppe->collect label Label container with 'Hazardous Waste' and full chemical name. collect->label store Store sealed container in a designated satellite accumulation area. label->store request Submit chemical waste collection request to EHS. store->request end End: Await EHS Pickup request->end

Caption: Workflow for the proper disposal of this compound.

Disposal of Empty Containers

Properly decontaminating and disposing of the original chemical container is also a critical step.

  • Triple Rinse:

    • Rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.

    • Collect the first rinseate as hazardous waste and place it in your designated chemical waste container. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinses as hazardous waste.

  • Container Disposal:

    • After triple rinsing and allowing the container to air dry, deface the original label.

    • Dispose of the container in accordance with your institution's guidelines for decontaminated lab glass or plastic.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment. Always prioritize your institution's specific protocols and consult with your EHS department when in doubt.

Personal protective equipment for handling SSR128129E free acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with SSR128129E free acid. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document is based on general laboratory safety principles for handling acidic, powdered chemical compounds of unknown toxicity. It is imperative to supplement these guidelines with a substance-specific SDS obtained from your supplier.

Immediate Safety and Handling Precautions

This compound is an allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] While specific toxicity data is unavailable, researchers should handle this compound with care, assuming it may be hazardous.

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • Handle the solid compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.[3]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesANSI/ISEA Z87.1 rated, providing protection against chemical splashes.[4]
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.[5]
Hand Protection Nitrile GlovesDouble-gloving is recommended. Check for any signs of degradation or punctures before use.[6]
Body Protection Laboratory CoatFully fastened to protect from spills.
ApronA chemically resistant apron should be worn over the lab coat when handling significant quantities.
Respiratory Protection N95 RespiratorRecommended for weighing and handling the powder outside of a fume hood, though handling in a fume hood is the preferred method.[5]

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing immediately and wash before reuse.

Operational Plan: Handling and Spills

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn and engineering controls are functioning correctly. Have spill cleanup materials readily available.

  • Weighing: If possible, weigh the compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Always add acid to water, not the other way around, as a general precaution, although the acidity of this compound in solution is not specified.[7]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The related sodium salt is classified as a combustible solid (Storage Class 11), suggesting the free acid should be stored similarly.

Spill Procedure:

  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: For small spills of the solid, gently cover with an absorbent material to avoid raising dust.[7]

  • Neutralize (if applicable and safe): For acidic compounds, a weak base like sodium bicarbonate can be used for neutralization, but this should only be done if the reactivity of SSR128129E with the neutralizing agent is known.

  • Clean-up: Use a plastic dustpan and brush or a HEPA-filtered vacuum to collect the absorbed material. Place the waste in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Report: Report all spills to the laboratory supervisor or safety officer.

Disposal Plan

As the specific hazards of this compound are not fully known, it should be disposed of as hazardous waste.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container. Dispose of through your institution's hazardous waste program.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines.
Solutions of this compound Collect in a labeled, sealed, and chemically compatible container. Do not pour down the drain. Dispose of as hazardous chemical waste.
Empty Containers If the container held acutely hazardous waste, it may need to be triple-rinsed, with the rinsate collected as hazardous waste.[8] Consult your institution's safety guidelines for "RCRA Empty" container procedures.[8]

Always segregate waste streams to avoid accidental mixing of incompatible chemicals.

Mechanism of Action: SSR128129E Signaling Pathway

SSR128129E is an allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[2] It binds to the extracellular domain of the receptor, preventing the internalization of the FGF-FGFR complex.[2][9] This action inhibits downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and angiogenesis.[10]

SSR128129E_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds SSR128129E SSR128129E SSR128129E->FGFR Allosterically Inhibits Internalization FGFR_dimer FGFR Dimer FGFR->FGFR_dimer Dimerization & Activation P1 Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR_dimer->P1 Activates P2 Cell Proliferation, Survival, Angiogenesis P1->P2 Promotes

SSR128129E allosterically inhibits FGFR signaling.

Experimental Workflow: General Handling Protocol

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

Handling_Workflow A 1. Review SDS & Prepare Workspace B 2. Don Personal Protective Equipment A->B C 3. Handle Compound in Fume Hood B->C D 4. Weigh and Prepare Solution C->D E 5. Perform Experiment D->E F 6. Decontaminate Workspace & Equipment E->F G 7. Dispose of Waste Properly F->G H 8. Doff PPE & Wash Hands G->H

General workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.